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Foundational

An In-depth Technical Guide to Fmoc-D-Phe(4-Cl)-OH in Peptide Synthesis

This guide provides a comprehensive technical overview of Fmoc-D-Phe(4-Cl)-OH (CAS Number: 142994-19-2), a critical building block for researchers, scientists, and drug development professionals engaged in peptide synthe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Fmoc-D-Phe(4-Cl)-OH (CAS Number: 142994-19-2), a critical building block for researchers, scientists, and drug development professionals engaged in peptide synthesis. We will delve into its core attributes, strategic applications, and the underlying chemical principles that govern its use, offering field-proven insights to empower your research and development endeavors.

Introduction: The Strategic Advantage of Chlorinated Phenylalanine Derivatives

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological profiles. Fmoc-D-Phe(4-Cl)-OH, an N-α-Fmoc protected D-isomer of 4-chlorophenylalanine, offers a unique set of properties that can enhance peptide stability, binding affinity, and overall therapeutic potential.[][2][3] The presence of a chlorine atom on the phenyl ring introduces distinct electronic and steric characteristics that influence hydrophobic interactions and molecular recognition.[] This guide will explore the practical applications and technical considerations for leveraging these properties in solid-phase peptide synthesis (SPPS).

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of Fmoc-D-Phe(4-Cl)-OH is fundamental to its successful application.

PropertyValueSource(s)
CAS Number 142994-19-2[3][4][5][6][7][8]
Molecular Formula C24H20ClNO4[][3][4][5][7]
Molecular Weight 421.87 g/mol [][3][5][6][9]
Appearance Off-white to white crystalline powder[][3]
Melting Point 173 - 208 °C[][3][8]
Solubility Soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[8]
Storage 2-8 °C[][3][6][8][9]

Handling and Safety: Fmoc-D-Phe(4-Cl)-OH is classified as an irritant, causing skin, eye, and respiratory irritation.[6][8] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be worn when handling the compound.[6] It should be handled in a well-ventilated area.[10]

The Core of Application: Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Phe(4-Cl)-OH is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptide chains.[3][6][9][11] The Fmoc protecting group provides temporary protection of the alpha-amino group, allowing for sequential addition of amino acids to a growing peptide chain anchored to a solid support.[]

The Fmoc Protection and Deprotection Cycle: A Mechanistic Overview

The success of Fmoc-SPPS hinges on the selective and efficient removal of the Fmoc group at each cycle.

Fmoc Deprotection Mechanism: The Fmoc group is labile to basic conditions.[13][14][15] Deprotection is typically achieved using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[14][16] The mechanism proceeds via a β-elimination (E1cB) pathway:

  • Proton Abstraction: A base, such as piperidine, removes the acidic proton from the C9 position of the fluorenyl ring.[14][16]

  • Elimination: The resulting carbanion is stabilized by the aromatic system and undergoes elimination, releasing dibenzofulvene (DBF) and carbon dioxide, and liberating the free N-terminal amine of the peptide.[14][16]

  • DBF Scavenging: The liberated DBF is a reactive electrophile that can potentially re-attach to the newly deprotected amine. The excess secondary amine in the deprotection solution acts as a scavenger, forming a stable adduct with DBF and preventing this side reaction.[16]

Fmoc_Deprotection Peptide-Resin-NH-Fmoc Peptide-Resin-NH-Fmoc Intermediate_Anion Intermediate Anion Peptide-Resin-NH-Fmoc->Intermediate_Anion + Piperidine (Proton Abstraction) Piperidine Piperidine Peptide-Resin-NH2 Deprotected Peptide Intermediate_Anion->Peptide-Resin-NH2 β-elimination DBF Dibenzofulvene (DBF) Intermediate_Anion->DBF releases DBF-Piperidine_Adduct DBF-Piperidine Adduct DBF->DBF-Piperidine_Adduct + Piperidine (Scavenging)

Caption: The base-catalyzed E1cB mechanism of Fmoc deprotection.

Coupling Fmoc-D-Phe(4-Cl)-OH: Activating the Carboxyl Group

Following Fmoc deprotection, the newly exposed N-terminal amine is ready for coupling with the next Fmoc-protected amino acid, in this case, Fmoc-D-Phe(4-Cl)-OH. To facilitate the formation of a peptide bond, the carboxyl group of Fmoc-D-Phe(4-Cl)-OH must be activated.[17]

Common Activation Strategies:

  • Uronium/Aminium Salts (HBTU, HATU, HCTU): Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly efficient coupling reagents.[18][19] In the presence of a base such as N,N-diisopropylethylamine (DIPEA), HBTU reacts with the carboxylic acid to form a highly reactive OBt-ester intermediate, which then readily reacts with the free amine of the peptide-resin.[19][20] HBTU is known for its high reaction efficiency and ability to suppress racemization, especially when used with an additive like 1-hydroxybenzotriazole (HOBt).[17][18]

  • Carbodiimides (DCC, DIC) with Additives (HOBt): Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are classic coupling reagents.[18] They activate the carboxylic acid to form a reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and side reactions. The addition of HOBt is crucial as it intercepts the O-acylisourea to form a more stable and less racemization-prone OBt-active ester.[18][20]

Peptide_Coupling cluster_activation Carboxyl Activation cluster_coupling Peptide Bond Formation Fmoc-AA-OH Fmoc-D-Phe(4-Cl)-OH Activated_Ester Activated OBt-Ester Fmoc-AA-OH->Activated_Ester + HBTU_DIPEA HBTU / DIPEA Coupled_Peptide Fmoc-AA-NH-Peptide-Resin Activated_Ester->Coupled_Peptide + Deprotected_Peptide H2N-Peptide-Resin

Caption: General workflow for the activation and coupling of an Fmoc-amino acid.

Experimental Protocols: A Self-Validating System

The following protocols provide a robust framework for the incorporation of Fmoc-D-Phe(4-Cl)-OH into a peptide sequence. It is crucial to note that optimization may be required based on the specific peptide sequence and resin.

Protocol for Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[21]

  • Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes at room temperature.[21][22]

  • Second Deprotection: Drain the piperidine solution and add a fresh 20% piperidine in DMF solution. Agitate for an additional 10-20 minutes.[14]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the DBF-piperidine adduct.[22]

Protocol for HBTU-Mediated Coupling of Fmoc-D-Phe(4-Cl)-OH
  • Pre-activation: In a separate vessel, dissolve 3-5 equivalents of Fmoc-D-Phe(4-Cl)-OH and 3-5 equivalents of HBTU in DMF. Add 6-10 equivalents of DIPEA. Allow the solution to pre-activate for 1-2 minutes.[21]

  • Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.[21] For sterically hindered couplings, the reaction time can be extended, or a double coupling can be performed.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).[21]

Self-Validation: The completeness of both the deprotection and coupling steps should be monitored. A qualitative ninhydrin (Kaiser) test can be used. A positive test (blue beads) indicates the presence of free primary amines (successful deprotection), while a negative test (yellow/clear beads) after the coupling step suggests complete acylation.

Characterization and Quality Control of the Final Peptide

Following synthesis and cleavage from the resin, the purity and identity of the final peptide must be rigorously assessed.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) This is the primary method for determining peptide purity.[23][24][25][26] Reverse-phase HPLC (RP-HPLC) with a C18 column is typically used to separate the target peptide from impurities such as truncated or deletion sequences.[23]
Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying that the correct sequence has been assembled.[23][24][25][26]
Amino Acid Analysis (AAA) This technique provides the relative ratios of the constituent amino acids in the peptide, confirming its composition.[23][26]

Conclusion: The Role of Fmoc-D-Phe(4-Cl)-OH in Advancing Peptide Therapeutics

Fmoc-D-Phe(4-Cl)-OH is a valuable and versatile building block in the field of peptide chemistry. Its unique chlorinated structure offers a means to fine-tune the biological and pharmacological properties of synthetic peptides.[2][3] A thorough understanding of its chemical properties, coupled with robust and well-validated synthesis protocols, empowers researchers to harness its full potential in the development of novel peptide-based therapeutics and research tools.

References

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Creative Peptides. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • AltaBioscience. (n.d.). Peptide Purification and Product Analysis.
  • Muttenthaler, M., et al. (2021).
  • GenScript. (n.d.). Peptide Purity Explained: A Comprehensive Guide to Assessing Quality and Integrity.
  • Iris Biotech. (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • International Journal of Science and Research Archive. (2024, June 17).
  • Oreate AI. (2026, January 5). Unraveling the FMOC Deprotection Mechanism: A Key Step in Peptide Synthesis.
  • Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide.
  • The Organic Chemistry Tutor. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube.
  • APExBIO. (n.d.). Fmoc-D-Phe(4-Cl)-OH - Chlorinated Amino Acid Building Block.
  • BOC Sciences. (n.d.). Fmoc-4-chloro-D-phenylalanine - (CAS 142994-19-2).
  • ResolveMass Laboratories Inc. (2025, July 22).
  • Royal Society of Chemistry. (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry.
  • Iris Biotech. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • Chem-Impex. (n.d.). 4-Chloro-D-phenylalanine.
  • Albericio, F., et al. (n.d.). The Uronium/Guanidinium Peptide Coupling Reagents.
  • ChemPep. (n.d.). 142994-19-2 | Fmoc-D-Phe(4-Cl)-OH.
  • Chem-Impex. (n.d.). Fmoc-4-chloro-D-phenylalanine.
  • Sigma-Aldrich. (n.d.). Fmoc-D-Phe(4-Cl)-OH = 98.0 HPLC 142994-19-2.
  • Advanced ChemTech. (n.d.). Fmoc-D-Phe(4-Cl)-OH.
  • ChemicalBook. (n.d.). FMOC-D-4-Chlorophe | 142994-19-2.
  • Aapptec Peptides. (n.d.). Fmoc-D-Phe(4-Cl)-OH [142994-19-2].
  • BLD Pharm. (n.d.). 175453-08-4|Fmoc-Phe(4-Cl)-OH.
  • AAPPTec. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Fmoc-D-Phe(4-Cl)-OH ≥98.0% (HPLC).
  • MedChemExpress. (n.d.). Fmoc-Phe(4-Cl)-OH | Amino Acid Derivative.
  • Sigma-Aldrich. (n.d.). 4-Chloro-DL-phenylalanine 7424-00-2.
  • Selleck Chemicals. (n.d.). 4-Chloro-DL-phenylalanine | Hydroxylase inhibitor | CAS 7424-00-2.
  • Benchchem. (n.d.).
  • PubChem. (n.d.). (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid | C24H20ClNO4.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Structural Analysis of Fmoc-D-Phe(4-F)-OH.
  • Nowick, J. S. (2020).
  • Chem-Impex. (n.d.). Fmoc-4-(Boc-aminomethyl)-D-phenylalanine.
  • Chem-Impex. (n.d.). Fmoc-D-Phe(4-COOAll)-OH.
  • Carpino, L. A., et al. (n.d.).
  • Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis.
  • Ganesan, A. (n.d.). Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. PMC.
  • BOC Sciences. (n.d.). Fmoc Amino Acids.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

Sources

Exploratory

Engineering Peptidomimetics: A Technical Guide to Fmoc-4-chloro-D-phenylalanine in Solid-Phase Synthesis

Executive Summary As a Senior Application Scientist, I approach the design of peptidomimetics not merely as a sequence of chemical reactions, but as a strategic modulation of molecular properties. The incorporation of no...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the design of peptidomimetics not merely as a sequence of chemical reactions, but as a strategic modulation of molecular properties. The incorporation of non-natural amino acids is a critical technique in modern drug development to overcome the inherent limitations of native peptides, such as rapid proteolytic degradation and poor membrane permeability. This whitepaper provides an in-depth technical analysis of Fmoc-4-chloro-D-phenylalanine, detailing its physicochemical profile, the mechanistic rationale for its use, and a validated protocol for its integration into Solid-Phase Peptide Synthesis (SPPS) workflows.

Physicochemical Profiling

Fmoc-4-chloro-D-phenylalanine is a synthetically modified, orthogonally protected amino acid derivative. The precise 1 dictate its behavior during synthesis and its ultimate pharmacokinetic impact on the final peptide[1].

PropertySpecification
IUPAC Name (2R)-3-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Common Name Fmoc-4-chloro-D-phenylalanine
CAS Registry Number 142994-19-2
Molecular Formula C24H20ClNO4
Molecular Weight 421.87 g/mol
PubChem CID 16213163
Stereochemistry D-configuration (R-enantiomer)
Topological Polar Surface Area 75.6 Ų

(Data summarized from 1[1],[], and 3[3])

Mechanistic Rationale in Drug Design

The selection of Fmoc-4-chloro-D-phenylalanine over native L-phenylalanine is driven by three distinct structural modifications, each serving a specific functional purpose:

  • The D-Stereocenter (Enzymatic Resistance): Natural biological systems are overwhelmingly composed of L-amino acids. Proteolytic enzymes have evolved highly specific active sites that recognize L-peptide bonds. By substituting an L-amino acid with its D-enantiomer, we introduce a steric clash within the protease active site. This simple inversion of chirality drastically increases the half-life of the peptide in vivo, transforming a transient signaling molecule into a viable therapeutic candidate.

  • The Para-Chloro Substitution (Lipophilicity & Halogen Bonding): The addition of a chlorine atom at the para (4) position of the phenyl ring serves a dual purpose. First, it increases the overall lipophilicity (LogP) of the peptide, enhancing membrane permeability. Second, the halogen atom can participate in halogen bonding—a highly directional non-covalent interaction with Lewis bases (like backbone carbonyls) in the target protein's binding pocket. This often leads to a significant increase in binding affinity and target selectivity compared to the unsubstituted phenylalanine.

  • The Fmoc Protecting Group (Orthogonal Synthesis): The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of[]. Unlike older Boc chemistry, which requires harsh, highly toxic acidic conditions (HF) for deprotection, Fmoc is base-labile. It can be cleanly removed using (like piperidine) under ambient conditions[]. This allows for an orthogonal protection strategy where acid-labile side-chain protecting groups and the peptide-resin linkage remain perfectly stable until the final global cleavage step.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

To ensure high-fidelity incorporation of Fmoc-4-chloro-D-phenylalanine, the following protocol utilizes a self-validating workflow. The use of PyBOP as a coupling reagent ensures 4 of the sterically hindered D-amino acid[4].

Objective: To couple Fmoc-4-chloro-D-phenylalanine to a resin-bound peptide chain with >99% efficiency. 4: Fmoc-4-chloro-D-phenylalanine (3 eq), PyBOP (2.9 eq), DIPEA (7 eq), 20% Piperidine in DMF, DMF, DCM[4].

Step-by-Step Methodology:

  • Resin Swelling : Suspend the peptide-bound resin in Dimethylformamide (DMF) for 30 minutes.

    • Causality: Swelling4 (e.g., Tentagel or Polystyrene), maximizing the surface area and exposing reactive N-terminal amine sites for subsequent reactions[4].

  • Fmoc Deprotection : Treat the resin with4 in DMF for 20 minutes[4].

    • Causality: Piperidine acts as a mild base to facilitate the , generating a free N-terminal primary amine[].

  • Washing : 4 with DMF (5 × 10 mL) and Dichloromethane (DCM) (5 × 10 mL)[4].

    • Causality: Removes residual piperidine and cleaved dibenzofulvene byproducts. Failure to remove piperidine will result in the premature deprotection of the incoming Fmoc-amino acid, leading to double-coupling errors.

  • Activation and Coupling : Dissolve Fmoc-4-chloro-D-phenylalanine (3 eq) and PyBOP (2.9 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (7 eq) to initiate activation, then add the mixture to the resin.4 for 30-60 minutes[4].

    • Causality: PyBOP converts the carboxylic acid of the amino acid into a highly reactive ester intermediate. DIPEA acts as a non-nucleophilic base to drive the reaction forward, ensuring 4 with the resin-bound amine[4].

  • Validation (Kaiser Test) : Take a micro-aliquot of resin beads and apply the Kaiser test reagents (ninhydrin, phenol, KCN). Heat to 100°C for 5 minutes.

    • Causality: This is a critical self-validating step. Ninhydrin reacts specifically with free primary amines. A yellow/colorless result indicates complete coupling (all amines have reacted). A blue color indicates incomplete coupling, necessitating a recoupling step before proceeding to the next cycle.

Visualizing the Synthesis Logic

The following diagram illustrates the cyclical, self-validating logic of the SPPS workflow when incorporating Fmoc-protected non-natural amino acids.

SPPS_Workflow Step1 1. Resin Swelling (DMF, 30 min) Step2 2. Fmoc Deprotection (20% Piperidine in DMF) Step1->Step2 Step3 3. Wash Cycle (DMF / DCM) Step2->Step3 Removes Fmoc byproduct Step4 4. Amino Acid Coupling (Fmoc-4-Cl-D-Phe + PyBOP + DIPEA) Step3->Step4 Step5 5. Wash Cycle (DMF / DCM) Step4->Step5 Amide bond formed Step6 6. Kaiser Test (Colorimetric Validation) Step5->Step6 Step6->Step4 Positive (Blue) - Recouple Step7 7. Next Cycle or Global Cleavage Step6->Step7 Negative (Yellow) - Proceed

Iterative Solid-Phase Peptide Synthesis (SPPS) workflow for Fmoc-4-chloro-D-phenylalanine.

Analytical Validation

Following the global cleavage of the peptide from the resin (typically using a Trifluoroacetic acid cocktail), the crude peptide must be validated. The incorporation of the 4-chloro-D-phenylalanine residue will shift the retention time on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) compared to the native L-Phe analog due to the increased lipophilicity of the chlorine atom. Mass spectrometry (ESI-MS or MALDI-TOF) will confirm the addition of the residue by a mass shift corresponding to the exact mass of the incorporated amino acid minus water (C9H8ClNO, Δm ≈ 181.03 Da).

References

  • Source: bocsci.
  • Source: chemicalbook.
  • Title: (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)
  • Source: rsc.

Sources

Foundational

Thermodynamic and Physicochemical Profiling of Fmoc-D-4-Chlorophenylalanine: A Technical Whitepaper for Advanced Peptide Synthesis

Introduction & Structural Significance In the landscape of modern drug development and peptide engineering, the incorporation of non-natural, halogenated amino acids is a critical strategy for enhancing proteolytic stabi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

In the landscape of modern drug development and peptide engineering, the incorporation of non-natural, halogenated amino acids is a critical strategy for enhancing proteolytic stability and tuning the lipophilicity of therapeutic candidates. Fmoc-D-4-chlorophenylalanine (Fmoc-D-Phe(4-Cl)-OH) serves as a premier chiral building block in Solid-Phase Peptide Synthesis (SPPS)[].

The presence of the 4-chloro substitution on the D-phenylalanine ring drastically alters the residue's electronic distribution and hydrophobic profile[2]. The chlorine atom exerts a strong inductive electron-withdrawing effect while simultaneously providing a lipophilic surface area that enhances binding affinity within hydrophobic receptor pockets. Furthermore, the D-stereocenter introduces structural rigidity that resists endogenous enzymatic degradation, a crucial factor in the pharmacokinetic optimization of peptide drugs[2].

Physicochemical Profiling & Data Presentation

Rigorous characterization of Fmoc-D-Phe(4-Cl)-OH is mandatory prior to its integration into automated or manual SPPS workflows. The following table summarizes the validated physicochemical parameters of this compound[][3].

ParameterValue / Description
Chemical Name N-Fmoc-4-chloro-D-phenylalanine
CAS Registry Number 142994-19-2
Molecular Formula C₂₄H₂₀ClNO₄
Molecular Weight 421.88 g/mol
Appearance White to off-white crystalline powder
Melting Point 147.2 °C
Optical Rotation (

)
+30º (c=1, DMF)
Solubility Profile Soluble in DMF, DMSO, DCM, Ethyl Acetate; Insoluble in H₂O
Storage Conditions 2–8 °C (Desiccated)

Thermodynamic Behavior: The Causality of the Melting Point

The melting point of a crystalline organic compound is a direct thermodynamic readout of its crystal lattice energy. For Fmoc-D-Phe(4-Cl)-OH, the validated melting point of 147.2 °C [3] is the result of a highly specific network of non-covalent intermolecular forces:

  • 
     Stacking:  The bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group contains an extended aromatic system that engages in extensive 
    
    
    
    stacking with adjacent molecules.
  • Hydrogen Bonding: The carbamate NH and the terminal carboxylic acid OH act as potent hydrogen bond donors and acceptors, creating a rigid hydrogen-bonded network.

  • Halogen Bonding: The 4-chloro substituent introduces a highly electronegative region with a localized positive

    
    -hole. This allows for halogen bonding—a highly directional interaction with nucleophilic regions of neighboring molecules—which locks the crystal lattice into a tightly packed conformation.
    

Any deviation from the 147.2 °C melting point (e.g., a depressed or broadened melting range) is a direct indicator of lattice disruption, typically caused by residual moisture or stereoisomeric impurities (such as the L-enantiomer)[].

Experimental Protocol: Self-Validating High-Precision Melting Point Determination

To ensure trustworthiness, melting point analysis must not rely solely on the internal calibration of the apparatus, which is subject to thermocouple drift. This protocol utilizes a concurrent standard validation system .

Step-by-Step Methodology:

  • Sample Desiccation: Place 50 mg of Fmoc-D-Phe(4-Cl)-OH in a vacuum desiccator over P₂O₅ for 24 hours. Causality: Trace water acts as a plasticizer, disrupting hydrogen bonds and artificially depressing the melting point.

  • Capillary Loading: Pulverize the sample using an agate mortar. Load the sample into a glass capillary tube to a tightly packed depth of 2–3 mm.

  • Concurrent Standard Preparation: Load a second capillary with a USP-grade reference standard possessing a similar melting point (e.g., Cholesterol, MP 148 °C).

  • Thermal Ramping: Insert both capillaries into the melting point apparatus. Apply a rapid heating rate of 10 °C/min up to 135 °C.

  • Equilibrium Heating: Reduce the ramp rate to exactly 1 °C/min. Causality: A slow ramp rate ensures thermal equilibrium between the heating block and the sample core, preventing thermal lag and artificially high readings.

  • Optical Validation: Record the

    
     (first sign of meniscus formation) and 
    
    
    
    (complete liquefaction). The sample is validated if the concurrent standard melts within ±0.5 °C of its literature value and the Fmoc-D-Phe(4-Cl)-OH melts sharply at ~147.2 °C.

MP_Validation Prep Sample Desiccation (Vacuum, 24h) Load Capillary Loading (2-3 mm depth) Prep->Load Heat1 Rapid Heating (Up to 135°C) Load->Heat1 Standard Concurrent Standard (e.g., Cholesterol) Standard->Load Heat2 Slow Ramp Rate (1°C/min to 150°C) Heat1->Heat2 Observe Optical Detection (Meniscus Formation) Heat2->Observe Record Record T_onset & T_clear (~147.2°C) Observe->Record

Caption: Workflow for self-validating melting point determination of Fmoc-D-Phe(4-Cl)-OH.

Solvation Kinetics and SPPS Integration

Fmoc-D-Phe(4-Cl)-OH is highly lipophilic and completely insoluble in aqueous media. For SPPS, it must be solvated in polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[3]. These solvents possess high dielectric constants that effectively disrupt the intermolecular hydrogen bonding of the crystalline state, ensuring the amino acid is fully solvated and kinetically available for coupling.

Mechanistic Coupling Challenges

During peptide bond formation, the extreme steric bulk of both the Fmoc group and the 4-chlorophenyl side chain restricts the conformational freedom of the activated ester. Standard carbodiimide coupling reagents (e.g., DIC/HOBt) often result in sluggish kinetics and incomplete acylation. To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) must be utilized. HATU generates an active HOAt ester featuring a pyridine nitrogen that provides an intramolecular neighboring-group effect. This hydrogen-bonds with the incoming resin-bound amine, drastically accelerating the nucleophilic attack and minimizing base-catalyzed epimerization of the delicate D-stereocenter.

Experimental Protocol: Self-Validating SPPS Coupling

This protocol employs the Kaiser Test as a self-validating feedback loop to guarantee 100% coupling efficiency before proceeding to the next synthesis cycle.

Step-by-Step Methodology:

  • Resin Swelling: Suspend the peptide-resin in DMF for 30 minutes. Causality: DMF swells the polystyrene matrix, maximizing the surface area and exposing reactive amine sites.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 mins). Wash thoroughly with DMF (5 × 1 min) to remove all traces of the piperidine-dibenzofulvene adduct.

  • Pre-Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-D-Phe(4-Cl)-OH and 3.9 equivalents of HATU in minimal DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Allow to pre-activate for exactly 2 minutes. Causality: A slight sub-stoichiometry of HATU prevents capping of the resin by unreacted uronium species, while a strict 2-minute limit prevents the formation of inactive guanidinium byproducts.

  • Coupling: Transfer the activated mixture to the resin. Agitate for 60 minutes at room temperature.

  • Self-Validation (Kaiser Test): Extract a few resin beads and wash with Ethanol. Add 1 drop each of ninhydrin, phenol, and potassium cyanide solutions. Heat at 100 °C for 3 minutes.

    • Yellow/Colorless (Negative): Complete coupling. Proceed to the next cycle.

    • Deep Blue (Positive): Incomplete coupling. Do not proceed. Perform a recoupling cycle using a different chemistry (e.g., DIC/Oxyma) to overcome sequence-specific aggregation.

SPPS_Workflow Start Resin Swelling (DMF, 30 min) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Activation Amino Acid Activation (HATU/DIPEA, 2 min) Deprotect->Activation Coupling Peptide Bond Formation (Nucleophilic Attack) Activation->Coupling Validate Kaiser Test Validation (Blue=Recouple, Yellow=Next) Coupling->Validate Validate->Activation Positive (Blue)

Caption: Self-validating SPPS coupling cycle for Fmoc-D-Phe(4-Cl)-OH utilizing the Kaiser test.

References

  • Fisher Scientific. "N-Fmoc-4-chloro-D-phenylalanine, 98%, Thermo Scientific". Retrieved from:[Link]

Sources

Exploratory

The Convergence of Chirality and Halogenation: Fmoc-Protected Chlorinated D-Amino Acids in Advanced Peptide Synthesis

Executive Summary As a Senior Application Scientist specializing in peptide therapeutics, I frequently encounter the dual challenges of metabolic instability and suboptimal target affinity in native L-peptides. The incor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist specializing in peptide therapeutics, I frequently encounter the dual challenges of metabolic instability and suboptimal target affinity in native L-peptides. The incorporation of Fmoc-protected chlorinated D-amino acids (e.g., Fmoc-D-Phe(4-Cl)-OH) represents a sophisticated structural intervention. This technical whitepaper elucidates the mechanistic rationale, thermodynamic impacts, and optimized solid-phase peptide synthesis (SPPS) protocols for deploying these highly specialized building blocks to engineer next-generation therapeutics.

Mechanistic Rationale: Why Chlorinated D-Amino Acids?

The decision to incorporate chlorinated D-amino acids into a peptide sequence is driven by precise pharmacokinetic and thermodynamic goals.

The D-Chirality Advantage (Proteolytic Evasion) Native L-peptides are highly susceptible to proteolytic degradation by endogenous peptidases. Stereoinversion to the D-enantiomer creates a chiral mismatch within the active sites of these proteases, conferring near-absolute resistance to enzymatic cleavage[1]. This modification significantly extends the in vivo biological half-life of the peptide, a critical requirement for therapeutics and PET radiopharmaceuticals[2]. Furthermore, D-amino acid substitution has been shown to completely restore peptide stability in the presence of human serum, allowing for prolonged effective and stable biological activity[3].

The Chlorination Advantage (Target Engagement) Halogenation, specifically chlorination, introduces three distinct pharmacological benefits:

  • Sub-Angstrom Steric Expansion : Chlorination allows for the steric expansion of the amino acid side chain in sub-angstrom increments. This precise volumetric increase can optimally fill hydrophobic pockets within a target receptor, leading to non-additive stabilization and enhanced protein folding thermodynamics[4].

  • Halogen Bonding : The chlorine atom acts as an electrophilic region (the

    
    -hole) that can form highly directional, non-covalent halogen bonds with Lewis bases (e.g., backbone carbonyls) in the target binding site, drastically improving binding affinity.
    
  • Lipophilicity : The introduction of the chlorine atom increases the overall lipophilicity (LogP) of the peptide, which enhances membrane permeability and bioavailability.

Overcoming SPPS Challenges: Causality in Experimental Design

While Fmoc-SPPS is the gold standard, chlorinated D-amino acids introduce specific synthetic hurdles. The electron-withdrawing nature of the chlorine atom on an aromatic ring (e.g., in D-4-chloro-phenylalanine) can subtly reduce the nucleophilicity of the


-amine once deprotected. Additionally, the unnatural D-configuration combined with the bulky halogen creates significant steric hindrance during coupling.

To ensure a self-validating and high-yielding synthesis, the coupling conditions must be meticulously optimized. We utilize a DIC/Oxyma Pure activation strategy. Unlike traditional HOBt, Oxyma Pure poses no explosive risks and provides superior suppression of epimerization (racemization)—a critical factor when handling expensive, stereopure D-amino acids.

Table 1: Comparison of Coupling Reagents for Halogenated D-Amino Acids

Coupling Reagent SystemActivation SpeedEpimerization RiskSuitability for Sterically Hindered D-AAs
HBTU / DIPEA ModerateModerateSuboptimal (Risk of guanidinylation)
HATU / DIPEA FastLowExcellent (High cost)
DIC / Oxyma Pure Very FastVery LowOptimal (High efficiency, cost-effective)
DIC / HOBt SlowModeratePoor (Explosion risk, lower yield)
Optimized Fmoc-SPPS Protocol for Chlorinated D-Amino Acids

Causality Check: Why use 3 equivalents instead of the standard 5 to 10? Unnatural chlorinated D-amino acids are cost-prohibitive. We reduce the excess to 3 equivalents and compensate for the lower concentration by extending the coupling time and utilizing the highly reactive DIC/Oxyma system[4].

Step-by-Step Methodology (Self-Validating System):

  • Resin Preparation : Swell the peptidyl-resin (e.g., Rink Amide AM resin) in N,N-dimethylformamide (DMF) for 20 minutes to maximize surface area.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (v/v) for 2 x 10 minutes at room temperature to expose the primary amine.

  • Validation 1 : Perform a Kaiser test. A positive result (dark blue resin/solution) confirms the presence of free primary amines. Wash thoroughly with DMF (5 x 1 min).

  • Activation : In a separate vial, dissolve 3.0 equivalents of the Fmoc-D-Xaa(Cl)-OH and 3.0 equivalents of Oxyma Pure in a minimal volume of DMF. Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes for pre-activation.

  • Coupling : Add the activated amino acid solution to the resin. Agitate under N

    
     protection for 1.5 to 2 hours at room temperature[4].
    
  • Validation 2 : Perform a Kaiser test. A negative result (yellow solution/resin) confirms complete coupling. If positive, perform a second coupling with 1.5 equivalents of reagents.

  • Cleavage : After sequence completion and final Fmoc removal, cleave the peptide from the resin using Reagent K (80% TFA, 7.5% phenol, 5% thioanisole, 5% H

    
    O, 2.5% 1,2-ethanedithiol) for 2 hours at room temperature[4]. Precipitate the crude peptide in cold diethyl ether.
    
Late-Stage Functionalization: Suzuki-Miyaura Cross-Coupling

Chlorinated D-amino acids are not just structural endpoints; they serve as versatile synthetic handles. The aryl chloride moiety can undergo palladium-catalyzed Suzuki-Miyaura cross-coupling with boronic acids. This allows for late-stage diversification or macrocyclization of the peptide on-resin or in solution, bypassing the need to synthesize complex unnatural amino acids from scratch[5].

Data Presentation: Synergistic Stability Metrics

The synergistic effect of D-substitution and chlorination dramatically alters the pharmacokinetic profile of therapeutic peptides.

Table 2: Impact of Structural Modifications on Peptide Stability (Representative Data)

Peptide VariantProteolytic Half-Life (Human Serum)Receptor Binding Affinity (K

)
Relative Lipophilicity (

LogP)
Native L-Peptide < 10 minutes15 nMBaseline
D-Amino Acid Substituted > 24 hours25 nM (Slight loss due to chiral shift)+ 0.1
Chlorinated L-Peptide ~ 45 minutes5 nM (Enhanced via halogen bonding)+ 0.6
Chlorinated D-Peptide > 48 hours 8 nM (Restored affinity & extreme stability) + 0.7
Visualizations

SPPS_Workflow Start Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Validate1 Validate: Positive Kaiser Test Deprotect->Validate1 Activate Amino Acid Activation (Fmoc-D-Xaa(Cl)-OH + DIC/Oxyma) Validate1->Activate Couple Coupling (1.5-2 hours, RT) Activate->Couple Validate2 Validate: Negative Kaiser Test Couple->Validate2 Validate2->Deprotect Repeat for next AA Cleave Cleavage & Global Deprotection (TFA Cocktail) Validate2->Cleave Final Step

Caption: Optimized Fmoc-SPPS workflow for chlorinated D-amino acids featuring self-validating steps.

Pharmacological_Impact Input Fmoc-D-Xaa(Cl)-OH Incorporation D_Chirality D-Stereocenter Input->D_Chirality Chlorination Aryl/Alkyl Chlorination Input->Chlorination Protease Protease Evasion (Steric/Chiral Mismatch) D_Chirality->Protease Lipophilicity Increased Lipophilicity (Membrane Permeability) Chlorination->Lipophilicity HalogenBond Halogen Bonding (Target Affinity) Chlorination->HalogenBond Outcome Enhanced in vivo Efficacy & Bioavailability Protease->Outcome Lipophilicity->Outcome HalogenBond->Outcome

Caption: Mechanistic pathways by which chlorinated D-amino acids enhance peptide pharmacology.

References

1.[4] Title: Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale. Source: Proceedings of the National Academy of Sciences (PNAS) / PMC. URL:[Link] 2.[5] Title: The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Source: Catalysts / MDPI. URL:[Link] 3.[1] Title: Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Source: Biomolecular Concepts / PMC. URL:[Link] 4.[2] Title: Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Source: Molecules / PMC. URL:[Link] 5.[3] Title: Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. Source: International Journal of Molecular Sciences / MDPI. URL:[Link]

Sources

Foundational

Stereochemical and Electronic Implications of Ortho- vs. Para-Chlorine Substitution in D-Phenylalanine: A Comprehensive Guide to Fmoc-D-Phe(2-Cl)-OH and Fmoc-D-Phe(4-Cl)-OH in Peptide Therapeutics

Executive Summary In the landscape of modern peptide drug discovery, the incorporation of unnatural amino acids is a non-negotiable strategy for overcoming the inherent limitations of native peptides, such as rapid prote...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptide drug discovery, the incorporation of unnatural amino acids is a non-negotiable strategy for overcoming the inherent limitations of native peptides, such as rapid proteolytic degradation and lack of receptor subtype selectivity. Among the most valuable building blocks are the halogenated derivatives of D-phenylalanine[1].

This technical whitepaper provides an in-depth comparative analysis of two critical positional isomers: Fmoc-D-Phe(2-Cl)-OH and Fmoc-D-Phe(4-Cl)-OH . While they share identical molecular weights and formulas, the spatial positioning of the chlorine atom (ortho vs. para) radically alters their physicochemical behavior, their performance during Solid-Phase Peptide Synthesis (SPPS), and their pharmacological interactions with target receptors[2].

Physicochemical & Structural Profiling

The fundamental difference between these two isomers lies in the vector of the carbon-chlorine bond relative to the peptide backbone. Table 1 summarizes their core quantitative and qualitative metrics.

Table 1: Comparative Physicochemical Data of Chlorinated D-Phenylalanine Isomers

ParameterFmoc-D-Phe(2-Cl)-OHFmoc-D-Phe(4-Cl)-OH
CAS Number 205526-22-3142994-19-2
Molecular Weight 421.87 g/mol 421.87 g/mol
Chemical Formula C₂₄H₂₀ClNO₄C₂₄H₂₀ClNO₄
Substitution Site Ortho (2-position)Para (4-position)
Side-Chain Flexibility Highly Restricted (

locked)
Flexible (Projects outward)
SPPS Coupling Difficulty High (Requires optimized activation)Moderate (Standard protocols apply)
Primary Utility Conformational locking, SAR probingDeep pocket targeting, Lipophilicity enhancement

Mechanistic Causality: Steric Hindrance & Rotameric Restriction

As an application scientist, it is crucial to understand why these isomers behave differently on a molecular level.

The Para-Substitution (4-Cl) Dynamics: In, the chlorine atom is positioned at the para position. Because the bulky halogen is directed away from the


-carbon, it exerts negligible steric hindrance on the peptide backbone. The side chain retains the ability to freely rotate around the 

(

) and

(

) bonds. This linear extension of the hydrophobic surface area is ideal for driving peptides into deep, narrow hydrophobic pockets of receptors, a principle successfully utilized in the GnRH antagonist Degarelix, which features D-Phe(4-Cl) at position 2[3].

The Ortho-Substitution (2-Cl) Dynamics: Conversely, the chlorine atom in Fmoc-D-Phe(2-Cl)-OH is at the ortho position. The van der Waals radius of chlorine (1.75 Å) in this proximity creates a severe steric clash with the carbonyl oxygen and amide nitrogen of the peptide backbone. This physical barrier restricts the


 and 

dihedral angles, effectively locking the aromatic ring into specific rotameric states[1]. While this rigidity increases the entropic penalty during chemical synthesis, it drastically reduces the entropic cost of receptor binding—provided the locked conformation perfectly matches the receptor's active site architecture.

SAR_Decision Target Identify Hydrophobic Binding Pocket Assess Assess Pocket Geometry Target->Assess Deep Deep / Narrow Pocket Assess->Deep Shallow Shallow / Constrained Pocket Assess->Shallow Select4 Select Fmoc-D-Phe(4-Cl)-OH (Projects Cl outwards) Deep->Select4 Select2 Select Fmoc-D-Phe(2-Cl)-OH (Restricts side-chain rotamer) Shallow->Select2 Evaluate Evaluate Receptor Affinity & Proteolytic Stability Select4->Evaluate Select2->Evaluate

Decision matrix for selecting ortho vs. para chlorinated D-phenylalanine.

Solid-Phase Peptide Synthesis (SPPS) Dynamics

The structural differences between the two isomers dictate their handling during SPPS. The unhindered 4-Cl isomer couples smoothly using standard HBTU/DIEA chemistry[4]. However, the ortho-chlorine of the 2-Cl isomer shields the activated carboxyl group from nucleophilic attack by the resin-bound amine.

To overcome this, we must shift our causality from standard coupling to high-efficiency activation . Using less sterically demanding, highly reactive coupling cocktails such as DIC/Oxyma Pure is mandatory. Oxyma Pure forms an active ester that is smaller and more reactive than traditional HOBt esters, allowing it to bypass the steric shield created by the ortho-chlorine.

SPPS_Workflow Start Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Solvent Wash (DMF x 3) Deprotect->Wash1 Activate Amino Acid Activation (DIC/Oxyma or HATU/DIEA) Wash1->Activate Coupling Coupling Reaction (Monitor via Kaiser Test) Activate->Coupling Wash2 Solvent Wash (DMF x 3) Coupling->Wash2 Decision Kaiser Test Negative? Wash2->Decision Cleavage Cleavage & Deprotection (TFA Scavenger Cocktail) Decision->Cleavage Yes (Colorless) Recouple Double Coupling (Required for 2-Cl Isomer) Decision->Recouple No (Blue Beads) Recouple->Wash2

Workflow for SPPS incorporating hindered unnatural amino acids with self-validation.

Self-Validating Experimental Protocol for Hindered Isomers

To ensure high-fidelity synthesis when incorporating Fmoc-D-Phe(2-Cl)-OH, the following self-validating protocol must be strictly adhered to. The protocol utilizes the Kaiser test as an internal feedback loop to prevent the propagation of deletion sequences.

Step-by-Step Methodology: DIC/Oxyma Coupling of Fmoc-D-Phe(2-Cl)-OH

1. Resin Preparation & Swelling

  • Weigh 0.1 mmol of the peptide-resin into a fritted reaction vessel.

  • Swell the resin in 5 mL of a 1:1 mixture of Dichloromethane (DCM) and Dimethylformamide (DMF) for 30 minutes. Drain.

2. Fmoc Deprotection

  • Add 5 mL of 20% Piperidine in DMF to the resin. Agitate for 5 minutes, then drain.

  • Repeat with a fresh 5 mL of 20% Piperidine in DMF for 15 minutes.

  • Wash Cycle: Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove all traces of piperidine.

3. Amino Acid Activation & Coupling (Primary)

  • In a separate vial, dissolve 0.4 mmol (4 equivalents) of Fmoc-D-Phe(2-Cl)-OH and 0.4 mmol of Oxyma Pure in 2 mL of DMF.

  • Add 0.4 mmol of N,N'-Diisopropylcarbodiimide (DIC) to the vial. Stir for 2 minutes to allow active ester formation.

  • Transfer the activated amino acid solution to the reaction vessel containing the resin.

  • Agitate at room temperature for 120 minutes (or 15 minutes at 75°C if microwave-assisted). Drain and wash with DMF (3 x 5 mL).

4. System Validation: The Kaiser Test

  • Extract a few resin beads and perform a Kaiser test.

  • Causality Check: If the beads turn blue, primary amines are still present, indicating incomplete coupling due to the steric hindrance of the ortho-chlorine.

  • Action: If positive, proceed to Step 5. If negative (colorless), proceed to the next synthesis cycle.

5. Double Coupling (If Required)

  • To overcome the remaining steric barrier, switch the activation chemistry. Dissolve 0.4 mmol of Fmoc-D-Phe(2-Cl)-OH and 0.38 mmol of HATU in 2 mL of DMF.

  • Add 0.8 mmol of N,N-Diisopropylethylamine (DIEA).

  • Add to the resin and agitate for an additional 60 minutes. Re-test via Kaiser test to validate completion.

Conclusion

The selection between Fmoc-D-Phe(2-Cl)-OH and Fmoc-D-Phe(4-Cl)-OH is not merely a substitution of reagents; it is a strategic decision that impacts the entire drug development pipeline, from the benchtop synthesis to the receptor binding pocket. By understanding the causality behind their steric profiles—where the para-isomer offers linear hydrophobic extension[4] and the ortho-isomer enforces strict rotameric locking[1]—scientists can rationally design peptide therapeutics with optimized efficacy, stability, and target specificity.

References

  • Sigma-Aldrich: Fmoc-D-Phe(4-Cl)
  • Fmoc-4-chloro-D-phenylalanine in Peptide Synthesis and Drug Development Source: Chem-Impex URL
  • Unnatural Amino Acids: Peptidomimetics and Receptor Interactions Source: Sigma-Aldrich URL
  • Degarelix: Drug Library and Active Ingredients Source: CPU Bioinformatics URL
  • Substituted Phenylalanines in Drug Discovery Source: AAPPTec URL
  • Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate Source: ACS Publications URL

Sources

Exploratory

Solubility of Fmoc-D-Phe-Cl in DMF and DCM

Technical Whitepaper: Optimization of Fmoc-D-Phe-Cl Solvation for Difficult Peptide Couplings Executive Summary The utilization of Fmoc-D-Phe-Cl (Fmoc-D-Phenylalanine acid chloride) represents a high-energy activation st...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Optimization of Fmoc-D-Phe-Cl Solvation for Difficult Peptide Couplings

Executive Summary

The utilization of Fmoc-D-Phe-Cl (Fmoc-D-Phenylalanine acid chloride) represents a high-energy activation strategy for overcoming difficult peptide couplings, particularly in sequences prone to aggregation or steric hindrance (e.g., coupling to N-methylated amino acids).

While standard Fmoc-amino acids are routinely dissolved in Dimethylformamide (DMF), the acid chloride derivative behaves differently . This guide delineates the critical solubility vs. stability trade-off:

  • Dichloromethane (DCM): The thermodynamically stable solvent of choice for storage and initial dissolution.

  • DMF: A kinetically hazardous solvent that induces rapid degradation via Vilsmeier-Haack type adduct formation, despite offering superior resin swelling properties.

This whitepaper provides the mechanistic rationale, solubility profiles, and validated protocols to ensure the integrity of the D-enantiomer during Solid Phase Peptide Synthesis (SPPS).

Chemical Context & Nomenclature Clarification

Before proceeding, it is critical to distinguish the specific chemical entity to prevent catastrophic synthesis failure.

NotationChemical NameCAS (Approx.)Function
Fmoc-D-Phe-Cl Fmoc-D-Phenylalanyl Chloride N/A (Transient)Activated Acylating Agent (Focus of this guide). Highly reactive; moisture sensitive.
Fmoc-D-Phe(4-Cl)-OH Fmoc-4-Chloro-D-Phenylalanine142994-32-5Building Block . Standard amino acid with a chlorinated side chain. Stable.

Note: This guide addresses the Acid Chloride (Fmoc-D-Phe-Cl) used for activation.

Solubility vs. Stability Profile

The successful use of Fmoc-D-Phe-Cl relies on understanding that solubility does not equal compatibility . While the compound dissolves readily in both DCM and DMF, its chemical lifespan in these solvents differs by orders of magnitude.

Comparative Solvent Matrix
FeatureDichloromethane (DCM) Dimethylformamide (DMF)
Solubility High (>200 mM)High (>300 mM)
Dielectric Constant 8.9 (Low)36.7 (High)
Resin Swelling Excellent for Polystyrene (PS)Excellent for PEG/ChemMatrix
Chemical Stability Inert (Hours/Days)Reactive (Minutes)
Primary Risk Precipitation of peptide-resinConversion to cationic adducts
Recommendation Primary Solvent Add only immediately before coupling
The DMF Instability Mechanism

Unlike standard esters, acid chlorides are strong electrophiles. When dissolved in DMF, Fmoc-D-Phe-Cl undergoes a nucleophilic attack by the DMF oxygen, leading to the formation of a positively charged iminium adduct (Vilsmeier-like reagent). This adduct is less reactive toward the amine on the resin and can lead to chain termination or slow coupling.

Mechanistic Visualization

The following diagram illustrates the competing pathways when Fmoc-D-Phe-Cl is introduced to the reaction vessel.

G FmocCl Fmoc-D-Phe-Cl (Acid Chloride) DCM DCM Solution (Stable) FmocCl->DCM Dissolution DMF DMF Solution (Unstable) FmocCl->DMF Dissolution Coupling Peptide Bond Formation (Target Product) DCM->Coupling + Resin (Slow Kinetics) Adduct DMF-Acyl Adduct (Low Reactivity / Termination) DMF->Adduct t > 10 min (Side Reaction) DMF->Coupling Immediate Use Only Oxazolone Oxazolone (Racemization Risk) Coupling->Oxazolone + Tertiary Base (Avoid Excess Base)

Figure 1: Reaction pathways of Fmoc-D-Phe-Cl. Note the degradation pathway in DMF (red) versus the stable pathway in DCM (green).

Validated Experimental Protocols

To maximize coupling efficiency while preserving the chiral integrity of the D-isomer, follow these protocols strictly.

Protocol A: Preparation of Fmoc-D-Phe-Cl (In-Situ)

Use this if commercial acid chloride is unavailable or degraded.

  • Dissolve: 1.0 mmol Fmoc-D-Phe-OH in 5 mL dry DCM (ensure DCM is distilled over CaH2 or from a solvent drying system).

  • Activate: Add 5.0 equiv. Thionyl Chloride (SOCl2).

  • Reflux: Reflux gently for 15–20 minutes.

  • Evaporate: Remove solvent and excess SOCl2 under high vacuum.

  • Wash: Re-dissolve in dry DCM and evaporate twice (to remove residual HCl/SOCl2).

  • Result: Crystalline solid or foam. Do not store. Use immediately.

Protocol B: The "Split-Solvent" Coupling Strategy

This method balances the stability of DCM with the swelling power of DMF.

  • Resin Preparation:

    • Wash resin 3x with DMF.[1]

    • Wash resin 3x with dry DCM.

    • Critical: Leave the resin swollen in a minimal volume of DCM .[2]

  • Reagent Dissolution:

    • Dissolve Fmoc-D-Phe-Cl (3–5 equiv relative to resin loading) in dry DCM .

    • Concentration should be high (0.2 – 0.5 M).

  • Base Addition (Optional but Risky):

    • Standard:Base-free coupling is preferred for acid chlorides to minimize racemization (conversion to oxazolone).

    • If required (for neutralization): Add 1.0 equiv (relative to acid chloride) of 2,4,6-Trimethylpyridine (Collidine) or Hindered base. Avoid DIPEA if possible.

  • Coupling Event:

    • Add the DCM solution to the resin.[2]

    • Agitate for 5 minutes.

    • Only if resin swelling is poor: Add dry DMF dropwise until the total solvent ratio is 1:1 DCM:DMF.

    • Reasoning: Adding DMF after the initial sorption allows the fast reaction to occur before the acid chloride degrades.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Coupling Yield Hydrolysis of -Cl group due to wet solvents.Use freshly distilled DCM; keep Fmoc-Cl under N2/Ar.
Racemization (D → L) Excess base or prolonged exposure to DMF.Use base-free coupling (Schotten-Baumann) or Collidine. Limit coupling time to 30 min.
Precipitate in Vial Fmoc-D-Phe-Cl hydrolyzed to Fmoc-D-Phe-OH (insoluble in DCM).Discard reagent. The acid form is insoluble in DCM without base.

References

  • Carpino, L. A., et al. (1990). Acid Chlorides of Fmoc-Amino Acids for Use in Solid-Phase Peptide Synthesis. Journal of Organic Chemistry , 55(2), 721–728.

  • Beyermann, M., et al. (1991). Rapid Continuous Flow Solid Phase Peptide Synthesis of "Difficult" Sequences. Tetrahedron Letters , 32(49), 7391–7394. (Describes the superiority of acid chlorides in difficult couplings).

  • Carpino, L. A., et al. (1996).[3][4] Peptide Synthesis via Amino Acid Halides. Accounts of Chemical Research , 29(6), 268–274.[3]

  • Merck/Novabiochem. Novabiochem® Peptide Synthesis Technical Manual. (Standard reference for solvent compatibility and resin swelling properties).[5][6]

Disclaimer: This guide assumes standard laboratory safety protocols. Acid chlorides are corrosive and lachrymators. Handle in a fume hood.

Sources

Foundational

Fmoc-D-Phe(4-Cl)-OH SMILES string and InChI key

An In-depth Technical Guide to Fmoc-D-Phe(4-Cl)-OH: Strategic Incorporation in Peptide Synthesis for Enhanced Therapeutic Potential For Researchers, Scientists, and Drug Development Professionals Abstract (2R)-2-[[(9H-Fl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Fmoc-D-Phe(4-Cl)-OH: Strategic Incorporation in Peptide Synthesis for Enhanced Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-[[(9H-Fluoren-9-yl)methoxy]carbonylamino]-3-(4-chlorophenyl)propanoic acid, commonly known as Fmoc-D-Phe(4-Cl)-OH, is a non-canonical amino acid derivative of significant interest in modern peptidomimetic and drug development. Its strategic utility arises from a combination of two key structural modifications to the native phenylalanine scaffold: the stereochemical inversion to a D-configuration and the introduction of a chlorine atom at the para-position of the phenyl ring. Coupled with the base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group, this building block is integral to Solid-Phase Peptide Synthesis (SPPS) for creating peptides with enhanced proteolytic resistance and modulated biological activities. This guide provides an in-depth analysis of its chemical properties, the rationale for its application in peptide design, and detailed protocols for its effective incorporation into synthetic peptides.

Core Molecular Identifiers and Physicochemical Properties

A precise understanding of the fundamental properties of Fmoc-D-Phe(4-Cl)-OH is critical for its effective application. These identifiers are essential for material sourcing, analytical characterization, and regulatory documentation.

PropertyValueSource(s)
IUPAC Name (2R)-3-(4-chlorophenyl)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]propanoic acid[1][2][3]
SMILES String C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCl)C(=O)O[1]
InChIKey CQPNKLNINBUUOM-JOCHJYFZSA-N[1]
CAS Number 142994-19-2[1][2][4][5]
Molecular Formula C24H20ClNO4[1][2][4][5]
Molecular Weight 421.87 g/mol [1][3]
Appearance White to off-white crystalline powder[3]
Storage 2-8 °C[2][3]
Solubility Soluble in DMF, NMP, and other common SPPS solvents.[6]

The Scientific Rationale for Employing Fmoc-D-Phe(4-Cl)-OH in Drug Discovery

The decision to incorporate a non-canonical amino acid like Fmoc-D-Phe(4-Cl)-OH is driven by a strategic intent to overcome the inherent limitations of native peptides as therapeutic agents, primarily their poor metabolic stability.

Enhancing Proteolytic Stability

Peptides composed of natural L-amino acids are readily recognized and degraded by endogenous proteases, leading to short in-vivo half-lives. The incorporation of a D-amino acid provides a powerful defense mechanism.[7] Proteolytic enzymes are highly stereospecific and are generally unable to cleave peptide bonds adjacent to a D-amino acid residue.[4][8] This steric hindrance significantly enhances the peptide's resistance to enzymatic degradation, a critical attribute for developing viable peptide therapeutics.[4][7]

Modulation of Biological Activity and Conformation

The introduction of a halogen, specifically chlorine, at the para-position of the phenyl ring serves multiple purposes. The electron-withdrawing nature of the chlorine atom alters the electronic properties of the aromatic side chain.[4] This modification can profoundly influence the peptide's interaction with its biological target, such as a G protein-coupled receptor (GPCR).[4] These altered electronic and steric properties can modify binding affinity, potentially converting an agonist to an antagonist, or fine-tuning the peptide's pharmacokinetic profile.[4][9] Furthermore, the bulky and hydrophobic nature of the 4-chlorophenyl side chain can be used to induce specific secondary structures or to systematically probe structure-activity relationships (SAR).[4]

The logical relationship between the structural modifications of this amino acid and the resulting peptide's properties is illustrated below.

G cluster_0 Structural Modifications cluster_1 Resulting Peptide Properties A Fmoc-D-Phe(4-Cl)-OH B D-Amino Acid Configuration A->B C 4-Chloro Substitution A->C D Enhanced Proteolytic Stability B->D Steric hindrance to proteases E Modulated Receptor Binding C->E Altered electronics & sterics F Altered Pharmacokinetics C->F Modified hydrophobicity G Improved Therapeutic Potential D->G E->G F->G

Caption: Logical flow from structural features of Fmoc-D-Phe(4-Cl)-OH to enhanced peptide properties.

Experimental Protocol: Incorporation via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following section details a standardized, self-validating protocol for the incorporation of Fmoc-D-Phe(4-Cl)-OH into a peptide sequence using manual or automated Fmoc-based SPPS. The Fmoc/tBu orthogonal strategy is the predominant method for modern peptide synthesis due to its milder reaction conditions compared to Boc-based chemistry.[10][11][12]

Overall SPPS Workflow

The iterative cycle of SPPS involves three key steps: deprotection of the N-terminal Fmoc group, coupling of the next Fmoc-protected amino acid, and washing. This cycle is repeated until the desired peptide sequence is assembled.

SPPS_Workflow Start Start: Resin with N-terminal Fmoc group Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Step 2: DMF Wash (Remove Piperidine & Dibenzofulvene Adduct) Deprotection->Wash1 Coupling Step 3: Amino Acid Coupling (Fmoc-D-Phe(4-Cl)-OH + Activator + Base) Wash1->Coupling Wash2 Step 4: DMF Wash (Remove Excess Reagents) Coupling->Wash2 End End: Elongated Peptide with N-terminal Fmoc group Wash2->End Repeat cycle for next amino acid Cleavage Final Step: Cleavage & Side-Chain Deprotection (TFA-based Cocktail) End->Cleavage

Caption: General workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Methodology

This protocol assumes a starting scale of 0.1 mmol on a standard solid support resin (e.g., Rink Amide for C-terminal amides or 2-Chlorotrityl for C-terminal acids).

Materials:

  • Resin (e.g., Rink Amide MBHA, 100-200 mesh)

  • Fmoc-D-Phe(4-Cl)-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)

  • Cold diethyl ether

Protocol:

  • Resin Swelling:

    • Place the resin (0.1 mmol) in a reaction vessel.

    • Add DMF (5-10 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.[4]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.[4][11]

    • Agitate the mixture for 5-10 minutes. The Fmoc group's cleavage releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance that can be monitored to ensure reaction completion.[6][12]

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.[4]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the adduct.[4]

  • Coupling of Fmoc-D-Phe(4-Cl)-OH:

    • Activation: In a separate vessel, dissolve Fmoc-D-Phe(4-Cl)-OH (3-5 equivalents relative to resin loading) and HCTU (3-5 equivalents) in DMF.[4][13]

    • Add DIPEA (6-10 equivalents) to the solution to begin the activation. Allow the mixture to pre-activate for 1-2 minutes.[13] The use of uronium/aminium salt activators like HCTU is highly efficient for most coupling reactions.[10]

    • Coupling: Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature. While Fmoc-D-Phe(4-Cl)-OH generally exhibits good reactivity, for sterically hindered sequences, extending the coupling time or performing a second coupling may be necessary to drive the reaction to completion.[13]

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it under vacuum.

    • Add a freshly prepared cleavage cocktail (e.g., TFA/TIS/H2O) to the resin.[10]

    • Allow the reaction to proceed for 2-3 hours at room temperature with agitation.[13]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[4]

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[4]

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.

Conclusion

Fmoc-D-Phe(4-Cl)-OH is a highly valuable building block for medicinal chemists and peptide scientists. Its incorporation into peptide sequences is a validated strategy for enhancing proteolytic stability and modulating biological function. The D-configuration provides a steric shield against enzymatic degradation, while the 4-chloro substituent offers a means to fine-tune electronic and hydrophobic interactions critical for receptor binding and pharmacokinetic properties. The protocols outlined in this guide provide a robust framework for the successful application of Fmoc-D-Phe(4-Cl)-OH in solid-phase peptide synthesis, enabling the development of next-generation peptide therapeutics with improved in-vivo performance.

References

  • PubChem. (2R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Aapptec. Fmoc-D-Phe(4-Cl)-OH [142994-19-2]. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • NovoPro. Improving enzymatic and chemical stability of peptides by chemical modifications. [Link]

  • Fields, G. B. (2011). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 794, 1-28. [Link]

Sources

Exploratory

Technical Safety &amp; Handling Guide: Fmoc-4-chloro-D-phenylalanine in Solid-Phase Peptide Synthesis

Executive Summary Fmoc-4-chloro-D-phenylalanine (Fmoc-D-Phe(4-Cl)-OH) is a critical unnatural amino acid building block utilized extensively in modern peptide drug discovery and bioconjugation[1]. The incorporation of th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fmoc-4-chloro-D-phenylalanine (Fmoc-D-Phe(4-Cl)-OH) is a critical unnatural amino acid building block utilized extensively in modern peptide drug discovery and bioconjugation[1]. The incorporation of the D-isomer confers exceptional proteolytic stability to peptide therapeutics, while the para-chloro substitution enhances lipophilicity, steric bulk, and specific receptor binding affinities[2].

However, the very structural features that make this compound pharmacologically valuable—its halogenated aromatic ring and the bulky, hydrophobic fluorenylmethoxycarbonyl (Fmoc) protecting group—also dictate its toxicological profile[]. This whitepaper provides an in-depth analysis of the Safety Data Sheet (SDS) for Fmoc-D-Phe(4-Cl)-OH, translating raw hazard data into actionable, self-validating laboratory protocols for researchers and drug development professionals.

Physicochemical Profiling & Hazard Classification

To design an effective safety protocol, one must first understand the physical and chemical nature of the compound. Fmoc-D-Phe(4-Cl)-OH is a crystalline solid that presents specific handling challenges, primarily related to dust generation and lipid solubility[4].

Quantitative Physicochemical Data

Table 1: Core physicochemical properties dictating handling and storage requirements.

PropertyValueSourceOperational Implication
CAS Number 142994-19-2Unique identifier for SDS tracking.
Molecular Weight 421.87 g/mol Requires precise stoichiometric calculation.
Empirical Formula C24H20ClNO4High carbon/halogen ratio indicates high lipophilicity.
Appearance White to off-white powder[4]Prone to aerosolization; requires draft-free weighing.
Storage Temp. 2-8°C (Protect from light)[4]Prevents degradation of the chlorophenyl moiety[2].
Specific Rotation +30º (c=1, DMF)[4]Quality control metric for chiral purity.
GHS Hazard Classification & Causality

According to authoritative safety data, Fmoc-D-Phe(4-Cl)-OH is classified under the Globally Harmonized System (GHS) as a Category 2 and Category 3 irritant.

  • H315 (Skin Irritation, Cat 2) & H319 (Eye Irritation, Cat 2): The causality behind this irritation lies in the molecule's extreme lipophilicity. The combination of the Fmoc group and the chlorobenzene ring allows the fine powder to rapidly dissolve into and disrupt the lipid bilayers of the stratum corneum and corneal epithelium.

  • H335 (Specific Target Organ Toxicity - Single Exposure, Cat 3): Inhalation of the microcrystalline dust causes immediate mechanical and chemical irritation to the mucosal membranes of the upper respiratory tract.

Table 2: Required Precautionary Statements (P-Codes)

P-CodeDirectiveMechanistic Rationale
P261 Avoid breathing dust.Prevents H335 respiratory tract deposition.
P280 Wear protective gloves/eye protection.Creates a physical barrier against lipid-soluble particulates.
P305+P351+P338 IF IN EYES: Rinse cautiously with water...Rapid dilution is required to mitigate H319 corneal disruption.

Visualizing the Toxicological Pathway

To conceptualize the risk, the following diagram maps the exposure route to the physiological response, highlighting the critical intervention points for engineering controls.

G Exposure Exposure Route (Dust Inhalation/Dermal) Mechanism Lipid Bilayer Penetration (Halogenated/Fmoc Lipophilicity) Exposure->Mechanism Unprotected Contact Response Physiological Response (H315, H319, H335) Mechanism->Response Cellular Irritation Mitigation Engineering Controls (Fume Hood, N95, Nitrile) Mitigation->Exposure Prevents

Caption: Toxicological pathway of Fmoc-D-Phe(4-Cl)-OH exposure and the role of engineering controls.

Safe Handling & Experimental Protocols in SPPS

In Solid-Phase Peptide Synthesis (SPPS), Fmoc-D-Phe(4-Cl)-OH is coupled to a growing peptide chain. The para-chloro substitution introduces mild steric hindrance and electron-withdrawing effects, which necessitates highly efficient coupling reagents to prevent incomplete reactions and the subsequent need for hazardous recoupling cycles[2].

Step-by-Step Methodology: High-Efficiency, Low-Risk Coupling

This protocol is designed as a self-validating system : by ensuring >99% coupling efficiency on the first attempt, we eliminate the need to handle the hazardous monomer multiple times.

Step 1: Containment Weighing (Hazard Mitigation: H335)

  • Action: Weigh 3.0 equivalents of Fmoc-D-Phe(4-Cl)-OH inside a ductless weighing enclosure or a certified fume hood with the sash lowered.

  • Causality: The powder is highly prone to electrostatic dispersion. Weighing in a draft-controlled environment prevents inhalation of the H335-classified dust.

Step 2: Reagent Pre-Activation (Chemical Efficiency)

  • Action: Dissolve the amino acid in peptide-synthesis grade N,N-Dimethylformamide (DMF). Add 2.9 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[2].

  • Causality: HATU forms a highly reactive O-At ester. Using a slight substoichiometric amount of HATU (2.9 eq vs 3.0 eq of amino acid) prevents the excess uronium salt from permanently capping the resin's N-terminus via guanidinylation.

Step 3: Base Addition & Coupling

  • Action: Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the mixture, vortex briefly, and immediately add to the resin. Agitate for 45-60 minutes.

  • Causality: DIPEA deprotonates the carboxylic acid, driving the activation. The robust kinetics of HATU/DIPEA overcome the steric bulk of the 4-chloro substitution, ensuring complete acylation[2].

Step 4: Self-Validation (Kaiser Test)

  • Action: Wash the resin 3x with DMF and 3x with Dichloromethane (DCM). Perform a Kaiser test on a few resin beads.

  • Causality: A negative result (yellow beads/solution) validates that all free amines have reacted. This confirms protocol success and prevents unnecessary secondary exposure to reagents.

Step 5: Fmoc Deprotection & Waste Segregation

  • Action: Treat the resin with 20% piperidine in DMF for 2x 10 minutes[].

  • Causality: Piperidine removes the Fmoc group via an E1cB mechanism, releasing dibenzofulvene. Dibenzofulvene is a reactive, hazardous byproduct that is immediately scavenged by excess piperidine to form a stable adduct. This effluent must be strictly segregated into basic organic waste containers.

Visualizing the SPPS Workflow & Hazard Mitigation

G Prep 1. Reagent Preparation (Fmoc-D-Phe(4-Cl)-OH + HATU) Weigh in Fume Hood Act 2. Activation (Addition of DIPEA in DMF) Exothermic - Handle with Care Prep->Act Couple 3. Peptide Coupling (Solid Support Agitation) Act->Couple Wash 4. Resin Washing & Validation (DMF/DCM Wash + Kaiser Test) Couple->Wash Deprotect 5. Fmoc Deprotection (20% Piperidine/DMF) Wash->Deprotect Waste 6. Waste Management (Dibenzofulvene Adduct Segregation) Wash->Waste Wash Solvent Deprotect->Waste Basic Effluent

Caption: Closed-loop SPPS workflow for Fmoc-D-Phe(4-Cl)-OH highlighting critical safety and waste routing steps.

Emergency Response & Spill Management

Despite rigorous engineering controls, accidental exposure or spills may occur. The following protocols are derived from the chemical's specific hazard profile,[4]:

  • Dry Powder Spill: Do NOT use water initially, as the compound is highly hydrophobic and will simply float and disperse. Carefully sweep up the powder using a damp, solvent-resistant absorbent pad (wetted with a small amount of isopropanol to break surface tension), place in a sealed hazardous waste container, and ventilate the area.

  • Dermal Exposure (H315): Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water. Because the compound is lipophilic, thorough emulsification with soap is required to remove it from the skin barrier.

  • Ocular Exposure (H319): Flush eyes with water or standard eyewash saline for a minimum of 15 minutes, holding eyelids open. Seek immediate ophthalmological evaluation.

References

  • Advanced ChemTech. "Fmoc-D-Phe(4-Cl)-OH - Advanced ChemTech: View Safety Data Sheet (SDS)." tcpanalytical.com.
  • Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific: N-Fmoc-4-chloro-D-phenylalanine." fishersci.com.
  • J&K Scientific LLC. "Fmoc-4-chloro-D-phenylalanine | 142994-19-2." jk-sci.com.
  • Sigma-Aldrich. "Fmoc- D -Phe(4-Cl)-OH = 98.0 HPLC 142994-19-2 - Sigma-Aldrich." sigmaaldrich.com.
  • Amatek Bio. "SAFETY DATA SHEET: 1: Product and Company Identification." amatekbio.com.
  • Sigma-Aldrich. "Fmoc-Phe(4-Cl)-OH = 98.0 175453-08-4 - Sigma-Aldrich." sigmaaldrich.com.
  • Sigma-Aldrich. "47420 | Sigma-Aldrich." sigmaaldrich.com.
  • ECHEMI. "142994-19-2, FMOC-D-4-Chlorophe Formula - ECHEMI." echemi.com.
  • Sigma-Aldrich. "Fmoc-D-Phe(4-Cl)-OH ≥98.0% (HPLC) | Sigma-Aldrich." sigmaaldrich.com.
  • Aapptec Peptides. "Fmoc-D-Phe(4-Cl)-OH[142994-19-2] - Aapptec Peptides." peptide.com.
  • Sigma-Aldrich. "4-Chloro-DL-phenylalanine 7424-00-2 - Sigma-Aldrich." sigmaaldrich.com.
  • BOC Sciences. "Fmoc Amino Acids - BOC Sciences." bocsci.com.
  • BenchChem. "(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid." benchchem.com.
  • Google Patents. "CN116554272B - 一种抗皱六肽化合物及其制备方法." google.com.

Sources

Foundational

The Dual Identity of Fmoc-D-Phe-Cl: A Technical Guide to a Versatile Hydrophobic Building Block

Abstract In the landscape of peptide chemistry and drug discovery, the designation "Fmoc-D-Phe-Cl" represents not a single entity, but a class of hydrophobic D-phenylalanine building blocks with two distinct and signific...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of peptide chemistry and drug discovery, the designation "Fmoc-D-Phe-Cl" represents not a single entity, but a class of hydrophobic D-phenylalanine building blocks with two distinct and significant applications. This guide provides an in-depth technical exploration of these molecules, tailored for researchers, scientists, and drug development professionals. We will first elucidate the use of N-α-Fmoc-D-chlorophenylalanines in solid-phase peptide synthesis (SPPS) for the creation of peptides with enhanced stability and modulated biological activity. Subsequently, we will delve into the more reactive persona of Fmoc-D-phenylalanine chloromethyl ketone (Fmoc-D-Phe-CMK), a potent and irreversible inhibitor of serine and cysteine proteases. This document aims to serve as a practical and comprehensive resource, detailing the synthesis, mechanisms of action, and experimental protocols for both classes of compounds, thereby empowering researchers to leverage their unique properties in their scientific endeavors.

Part 1: N-α-Fmoc-D-chlorophenylalanine in Solid-Phase Peptide Synthesis

The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery, offering a route to overcome the limitations of native peptides, such as poor metabolic stability and receptor selectivity. N-α-Fmoc-D-chlorophenylalanine derivatives are valuable tools in this regard, combining the benefits of a D-amino acid configuration with the electronic effects of chlorine substitution on the phenyl ring.

The Rationale for D-Amino Acid and Chlorine Incorporation

The use of D-amino acids, such as D-phenylalanine, provides significant steric hindrance that protects the resulting peptide from degradation by endogenous proteases, which are stereospecific for L-amino acids.[1] This increased proteolytic resistance translates to a longer in vivo half-life, a critical attribute for therapeutic peptides.

The addition of chlorine atoms to the phenyl ring of phenylalanine further modulates the properties of the amino acid. The electron-withdrawing nature of chlorine can alter the electronic and steric characteristics of the side chain, leading to modified binding interactions with biological targets like G protein-coupled receptors (GPCRs). This can influence the peptide's conformation, biological activity, and metabolic stability.[2][3][4]

Physicochemical Properties

A summary of the key chemical properties of a representative N-α-Fmoc-D-chlorophenylalanine is presented below.

PropertyValue
Synonyms Fmoc-D-Phe(4-Cl)-OH, N-Fmoc-4-chloro-D-phenylalanine
CAS Number 142994-19-2[5]
Molecular Formula C₂₄H₂₀ClNO₄
Molecular Weight 421.9 g/mol [5]
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, and other common SPPS solvents
Storage 2-8°C, desiccated
Experimental Protocol: Incorporation into a Peptide via Fmoc-SPPS

The following is a generalized protocol for the incorporation of an Fmoc-D-chlorophenylalanine into a growing peptide chain on a solid support.

Materials:

  • Fmoc-D-chlorophenylalanine-OH (e.g., Fmoc-D-Phe(4-Cl)-OH)

  • Solid support resin (e.g., Rink Amide resin for C-terminal amide)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent (e.g., HCTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

Workflow Diagram:

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-D-Phe(Cl)-OH, HCTU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection for final amino acid Start Resin Swelling (DMF) Start->Deprotection Repeat->Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA) Final_Deprotection->Cleavage

Caption: General workflow for one cycle of solid-phase peptide synthesis.

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and byproducts.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-D-chlorophenylalanine-OH (3-5 equivalents relative to resin loading) and HCTU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. Due to the steric bulk, a longer coupling time or double coupling may be necessary.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final amino acid is coupled, remove the terminal Fmoc group. Wash the resin with DCM and treat with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

Part 2: Fmoc-D-phenylalanine Chloromethyl Ketone (Fmoc-D-Phe-CMK) as a Protease Inhibitor

Fmoc-D-phenylalanine chloromethyl ketone (Fmoc-D-Phe-CMK) is a powerful tool for studying and inhibiting certain classes of proteases. The chloromethyl ketone (CMK) moiety acts as a reactive "warhead" that covalently modifies the active site of the target enzyme, leading to irreversible inhibition.

Mechanism of Irreversible Inhibition

Peptidyl chloromethyl ketones are mechanism-based inhibitors that target the active site of serine and cysteine proteases.[6]

  • Serine Proteases: In serine proteases, which utilize a catalytic triad (Ser-His-Asp), the CMK warhead is attacked by the nucleophilic histidine residue in the active site. This results in the alkylation of the histidine, with the chloride acting as a leaving group. A subsequent reaction with the active site serine can also occur.[7][8] The phenylalanine moiety of Fmoc-D-Phe-CMK directs the inhibitor to the S1 subsite of chymotrypsin-like serine proteases, which have a preference for large hydrophobic residues.

Serine_Protease_Inhibition Enzyme Serine Protease (Active Site: Ser-OH, His-Im) Complex Enzyme-Inhibitor Complex Enzyme->Complex Binding Inhibitor Fmoc-D-Phe-CMK (R-CO-CH2Cl) Inhibitor->Complex Covalent_Adduct Covalent Adduct (His alkylated) Complex->Covalent_Adduct Irreversible Alkylation

Caption: Mechanism of serine protease inhibition by Fmoc-D-Phe-CMK.

  • Cysteine Proteases: In cysteine proteases, the catalytic residue is a nucleophilic cysteine. The CMK group reacts with the active site cysteine thiol via an SN2 displacement, leading to the formation of a stable thioether bond and the release of the chloride ion.[8]

Cysteine_Protease_Inhibition Enzyme Cysteine Protease (Active Site: Cys-SH) Complex Enzyme-Inhibitor Complex Enzyme->Complex Binding Inhibitor Fmoc-D-Phe-CMK (R-CO-CH2Cl) Inhibitor->Complex Covalent_Adduct Covalent Thioether Adduct Complex->Covalent_Adduct Irreversible Alkylation

Caption: Mechanism of cysteine protease inhibition by Fmoc-D-Phe-CMK.

Synthesis of Fmoc-D-Phe-CMK

The synthesis of Fmoc-D-Phe-CMK from Fmoc-D-Phe-OH is typically achieved via a two-step process involving the formation of a diazomethyl ketone intermediate.

WARNING: Diazomethane is toxic and explosive. This synthesis should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions. Safer, in-flow generation methods for diazomethane are now available and highly recommended.[7]

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid:

    • Dissolve Fmoc-D-Phe-OH in anhydrous tetrahydrofuran (THF) and cool to -15°C.

    • Add N-methylmorpholine followed by the slow addition of ethyl chloroformate to form a mixed anhydride.

  • Formation of the Diazomethyl Ketone:

    • Carefully add a freshly prepared, cold solution of diazomethane in diethyl ether to the mixed anhydride solution.

    • Allow the reaction to proceed at 0°C until the reaction is complete (monitored by TLC).

  • Conversion to the Chloromethyl Ketone:

    • Slowly add a solution of HCl in an anhydrous solvent (e.g., diethyl ether or dioxane) to the diazomethyl ketone solution at 0°C.

    • The reaction is typically rapid and accompanied by the evolution of nitrogen gas.

    • Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude Fmoc-D-Phe-CMK, which can be purified by chromatography.

Experimental Protocol: Enzyme Inhibition Assay

The following is a general protocol for determining the inhibitory activity of Fmoc-D-Phe-CMK against a chymotrypsin-like serine protease.

Materials:

  • α-Chymotrypsin from bovine pancreas

  • Fmoc-D-Phe-CMK (or a similar inhibitor like TPCK for reference)[2]

  • Chromogenic or fluorogenic chymotrypsin substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Anhydrous DMSO for stock solutions

  • 96-well microplate and plate reader

Step-by-Step Methodology:

  • Prepare Stock Solutions:

    • Prepare a stock solution of α-chymotrypsin in 1 mM HCl.

    • Prepare a stock solution of Fmoc-D-Phe-CMK in anhydrous DMSO.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add varying concentrations of the Fmoc-D-Phe-CMK solution to the wells. Include a control well with no inhibitor (DMSO vehicle control).

    • Add the α-chymotrypsin solution to each well and incubate for 15-30 minutes at 25°C to allow for inhibitor binding.[2]

  • Initiate and Monitor the Reaction:

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Immediately measure the increase in absorbance (for a p-nitroanilide substrate) or fluorescence over time using a plate reader.[2]

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Example Inhibition Data (for the related inhibitor TPCK):

ProteaseIC₅₀ / Kᵢ
ChymotrypsinPotent irreversible inhibitor
Caspase-3Potent inhibitor[6]
Leishmania amazonensis promastigotesIC₅₀ = 14.6 µM[2]
Leishmania infantum promastigotesIC₅₀ = 11.3 µM[2]

Note: IC₅₀ values are highly dependent on experimental conditions.

Applications in Research and Drug Development
  • Activity-Based Protein Profiling (ABPP): Fmoc-D-Phe-CMK can be modified with a reporter tag (e.g., biotin or a fluorophore) to create an activity-based probe (ABP). These probes are used to selectively label and identify active proteases in complex biological samples, such as cell lysates or tissues.[9]

  • Target Validation: By irreversibly inhibiting a specific protease, Fmoc-D-Phe-CMK can be used to elucidate the physiological and pathological roles of that enzyme.

  • Lead Compound Development: The CMK warhead, while effective, can have off-target reactivity. However, the peptidyl backbone provides a scaffold for the development of more selective and therapeutically viable protease inhibitors.

Handling and Storage
  • Safety: Chloromethyl ketones are reactive alkylating agents and should be handled with care. Wear appropriate personal protective equipment (gloves, safety glasses).

  • Storage: Store Fmoc-D-Phe-CMK as a solid, desiccated at -20°C. Stock solutions in anhydrous DMSO can be stored at -20°C but are less stable and should be prepared fresh when possible. Aqueous solutions are unstable and should be used immediately.

Conclusion

The Fmoc-D-Phe-Cl family of building blocks offers a powerful and versatile toolkit for peptide chemists and chemical biologists. As chlorinated phenylalanine derivatives, they enable the synthesis of peptides with enhanced stability and tailored biological activities. As chloromethyl ketones, they serve as potent irreversible inhibitors of serine and cysteine proteases, providing invaluable tools for studying enzyme function and for initiating drug discovery programs. A thorough understanding of their distinct chemical properties, mechanisms of action, and appropriate handling is paramount to their successful application in advancing scientific research.

References

  • de Morais, T. M. P., et al. (2022). Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum. MDPI. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry, 22(4), 51.
  • Frydrych, I., & Mlejnek, J. (2008). Serine protease inhibitors N-α-Tosyl-L-Lysinyl-Chloromethylketone (TLCK) and N-Tosyl-L-Phenylalaninyl-Chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases. ResearchGate. Retrieved from [Link]

  • Lokey Lab Protocols. (2017). Fmoc. Retrieved from [Link]

  • ChemRxiv. (n.d.). Practical synthetic method for amino acids derived diazo-ketones – shelf-stable reagents for organic synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-D-Phe(4-Cl)-OH [142994-19-2]. Retrieved from [Link]

  • Wright, M. H., et al. (2023). Activity-based protein profiling: A graphical review. PMC. Retrieved from [Link]

  • Anderson, W. K., et al. (1984). Antitumor agents: diazomethyl ketone and chloromethyl ketone analogues prepared from N-tosyl amino acids. PubMed. Retrieved from [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Ge, Y., et al. (2020). Peptidyl Acyloxymethyl Ketones as Activity‐Based Probes for the Main Protease of SARS‐CoV‐2. ResearchGate. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Shaanxi Bloom Tech Co., Ltd. (n.d.). Fmoc-D-phenylalanine CAS 86123-10-6. Retrieved from [Link]

  • Wikipedia. (n.d.). Tosyl phenylalanyl chloromethyl ketone. Retrieved from [Link]

  • Rauber, P., et al. (1988). Iodination of peptidyl chloromethyl ketones for protease affinity labels. PubMed. Retrieved from [Link]

  • Williams, E. B., & Mann, K. G. (1993). Peptide chloromethyl ketones as labeling reagents. PubMed. Retrieved from [Link]

  • Laimer, J., et al. (2022). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. PMC. Retrieved from [Link]

  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. PMC. Retrieved from [Link]

  • van Bergen, W., et al. (2023). Site-Specific Activity-Based Protein Profiling Using Phosphonate Handles. UU Research Portal. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Solid-Phase Synthesis of Peptides with C-Terminal Fmoc-D-Phe-Cl: A Detailed Protocol and Application Guide

Abstract Peptide chloromethyl ketones (CMKs) are a critical class of irreversible inhibitors for serine and cysteine proteases, with significant applications in drug discovery and biochemical research.[1][2] This guide p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Peptide chloromethyl ketones (CMKs) are a critical class of irreversible inhibitors for serine and cysteine proteases, with significant applications in drug discovery and biochemical research.[1][2] This guide provides a comprehensive, in-depth protocol for the solid-phase peptide synthesis (SPPS) of peptides incorporating a C-terminal Fmoc-D-phenylalanine chloromethyl ketone (Fmoc-D-Phe-Cl). The use of the D-enantiomer enhances peptide stability against enzymatic degradation.[3] This document details the rationale behind each step, from resin selection and functionalization to the final cleavage and purification, designed for researchers, scientists, and drug development professionals.

Introduction: The Significance of Peptide Chloromethyl Ketones

Peptide chloromethyl ketones are highly effective and specific irreversible inhibitors of serine and cysteine proteases.[4][5] Their mechanism of action involves the alkylation of a critical histidine residue within the enzyme's active site by the chloromethyl group, leading to covalent modification and inactivation.[6][7] The peptide sequence dictates the inhibitor's specificity for its target protease.[8][9] The incorporation of a C-terminal D-amino acid, such as D-phenylalanine, confers resistance to proteolytic degradation, thereby increasing the in vivo half-life and therapeutic potential of the peptide.[3]

This guide focuses on the synthesis of peptides with a C-terminal Fmoc-D-Phe-Cl moiety using the well-established Fmoc-based solid-phase peptide synthesis (SPPS) methodology.[10][11] SPPS offers significant advantages over solution-phase synthesis, including simplified purification of intermediates and the potential for automation.[10]

Foundational Principles of Fmoc SPPS

Fmoc-based SPPS is a cyclical process involving the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[10][11]

The core cycle consists of three main steps:

  • Fmoc Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid or peptide is removed using a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[3] This exposes a free amine at the N-terminus.

  • Amino Acid Coupling: The next Nα-Fmoc protected amino acid is activated using a coupling reagent and then reacted with the free amine on the resin-bound peptide chain, forming a new peptide bond.[11]

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.

This cycle is repeated until the desired peptide sequence is assembled.

Synthesis of a Peptide with C-Terminal Fmoc-D-Phe-Cl: A Step-by-Step Protocol

This protocol outlines the manual synthesis of a model peptide with a C-terminal Fmoc-D-Phe-Cl. For this procedure, a Wang resin is a suitable choice as it allows for cleavage under acidic conditions to yield a C-terminal carboxylic acid which is then converted to the chloromethyl ketone.[10][12]

Materials and Reagents
Reagent/MaterialPurpose
Wang ResinSolid support for peptide synthesis.[10]
Fmoc-D-Phe-OHThe first amino acid to be attached to the resin.[13]
Subsequent Fmoc-amino acidsBuilding blocks for the peptide chain.
Dichloromethane (DCM)Solvent for resin swelling and washing.
N,N-Dimethylformamide (DMF)Primary solvent for SPPS.
PiperidineReagent for Fmoc deprotection.[3]
Diisopropylethylamine (DIEA)Base for activation and coupling steps.
HBTU (or other suitable coupling reagent)Activating agent for amino acids.
Trifluoroacetic acid (TFA)Reagent for cleavage of the peptide from the resin.[14]
Triisopropylsilane (TIS)Scavenger to prevent side reactions during cleavage.[15]
Diethyl ether (cold)For precipitation of the cleaved peptide.[16]
Diazomethane or (Trimethylsilyl)diazomethaneFor conversion of the C-terminal acid to a diazomethyl ketone.
Hydrochloric Acid (HCl) in an organic solventFor conversion of the diazomethyl ketone to the chloromethyl ketone.
Experimental Workflow Diagram

SPPS_Workflow cluster_spps Solid-Phase Peptide Synthesis Cycle cluster_cleavage Cleavage and Modification cluster_purification Purification and Analysis Resin 1. Resin Swelling (Wang Resin in DCM/DMF) Loading 2. First Amino Acid Loading (Fmoc-D-Phe-OH) Resin->Loading Activation Deprotection 3. Fmoc Deprotection (20% Piperidine/DMF) Loading->Deprotection Coupling 4. Amino Acid Coupling (Fmoc-AA, HBTU, DIEA) Deprotection->Coupling Washing 5. Washing (DMF, DCM) Coupling->Washing Repeat Repeat Steps 3-5 for each amino acid Washing->Repeat If sequence not complete Cleavage 6. Cleavage from Resin (TFA/TIS/H2O) Repeat->Cleavage Sequence Complete Precipitation 7. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Diazotization 8. Diazomethyl Ketone Formation Precipitation->Diazotization Chlorination 9. Chloromethyl Ketone Formation (HCl) Diazotization->Chlorination Purification 10. Purification (RP-HPLC) Chlorination->Purification Analysis 11. Characterization (Mass Spec, HPLC) Purification->Analysis

Caption: Workflow for SPPS of a peptide with C-terminal Fmoc-D-Phe-Cl.

Detailed Protocol

Step 1: Resin Preparation and Swelling

  • Place the desired amount of Wang resin in a fritted syringe or a dedicated peptide synthesis vessel.

  • Wash the resin with DCM (3 x volume) for 5 minutes each to swell the resin.

  • Wash the resin with DMF (3 x volume) for 5 minutes each to equilibrate it for the synthesis.

Step 2: Loading of the First Amino Acid (Fmoc-D-Phe-OH)

  • Dissolve Fmoc-D-Phe-OH (3 equivalents relative to resin loading) and a suitable coupling reagent like HBTU (3 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the solution to activate the amino acid.

  • Add the activated amino acid solution to the swollen resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any unreacted reagents.

  • Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful loading.

Step 3: Iterative Peptide Chain Elongation

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[3]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents) and HBTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.[10]

    • Wash the resin with DMF (3x).

    • Perform a Kaiser test to monitor the reaction completion. If the test is positive (blue beads), repeat the coupling step.

  • Repeat: Continue this deprotection and coupling cycle for each amino acid in your desired peptide sequence.

Step 4: Cleavage of the Peptide from the Resin

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.[14]

  • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water.[15]

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[16][17]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

Step 5: Peptide Precipitation and Workup

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[15][16]

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

  • Dry the crude peptide under vacuum.

Step 6: Conversion to Chloromethyl Ketone

CAUTION: Diazomethane and its precursors are toxic and explosive. This step should be performed by experienced personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Dissolve the crude peptide with the C-terminal carboxylic acid in a suitable solvent like a mixture of THF and methanol.

  • Cool the solution in an ice bath.

  • Add a solution of diazomethane or (trimethylsilyl)diazomethane dropwise until a persistent yellow color is observed, indicating a slight excess.

  • Stir the reaction for 1-2 hours at 0°C.

  • Quench the excess diazomethane by the careful addition of acetic acid until the yellow color disappears.

  • To the resulting diazomethyl ketone solution, add a solution of HCl in an organic solvent (e.g., dioxane or diethyl ether) and stir for 30-60 minutes.

  • Remove the solvent under reduced pressure to obtain the crude peptide chloromethyl ketone.

Purification and Characterization

The crude peptide chloromethyl ketone will contain impurities from the synthesis and cleavage steps.[18][19]

  • Purification: The primary method for peptide purification is reverse-phase high-performance liquid chromatography (RP-HPLC).[18][19] A C18 column is commonly used with a gradient of acetonitrile in water, both containing 0.1% TFA. Fractions are collected and analyzed for purity.

  • Characterization: The purified peptide should be characterized to confirm its identity and purity.[20][21][22]

    • Mass Spectrometry (MS): To verify the molecular weight of the final product.[20][22]

    • Analytical HPLC: To determine the purity of the final product.[21][22]

Troubleshooting and Key Considerations

  • Incomplete Coupling: This can be identified by a positive Kaiser test after the coupling step. Strategies to overcome this include double coupling (repeating the coupling step) or using a more potent coupling reagent.

  • Racemization: While generally low in Fmoc-SPPS, it can occur. Using additives like HOBt or performing couplings at lower temperatures can minimize racemization.

  • Side Reactions during Cleavage: Scavengers like TIS are crucial to prevent the reactive species generated during cleavage from modifying sensitive amino acid side chains.[15]

  • Handling of Fmoc-D-Phe-Cl: The final product is a reactive compound and should be handled with care. It is advisable to store it under inert gas at low temperatures to prevent degradation.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the solid-phase synthesis of peptides containing a C-terminal Fmoc-D-Phe-Cl. By understanding the rationale behind each step and adhering to the outlined procedures, researchers can successfully synthesize these valuable tools for studying and inhibiting serine and cysteine proteases. The combination of solid-phase synthesis with the strategic incorporation of a D-amino acid and a chloromethyl ketone warhead offers a powerful approach to developing potent and stable enzyme inhibitors for a wide range of research and therapeutic applications.

References

  • Advanced Analytical Techniques for Peptide Characterization. (2024, September 18).
  • Synthesis of Peptide Chloromethyl Ketones and Examination of Their Inhibitory Effects on Human Spleen Fibrinolytic Proteinase (SFP) and Human Leukocyte Elastase (LE). J-Stage.
  • Peptide Characterization Techniques and Applications. (2025, July 22). ResolveMass Laboratories Inc.
  • Application Notes and Protocols for Fmoc-D-Phe(2,4-Cl2)-OH in Solid-Phase Peptide Synthesis. Benchchem.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024, June 17). International Journal of Science and Research Archive.
  • Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein. ACS Publications.
  • Synthesis of Peptide Chloromethyl Ketones and Examination of Their Inhibitory Effects on Human Spleen Fibrinolytic Proteinase (. Researcher.Life.
  • Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein. PubMed.
  • Amino Acids and Peptides. Part 48.1 Studies on the Structure of an Unexpected Reaction Product from Dipeptidyl Chloromethyl Ketone during Acid Hydrolysis 2. Journal of Chemical Research, Synopses (RSC Publishing).
  • Peptide Characterisation Supporting Peptide Drug Development. Intertek.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 26). ResearchGate.
  • Active-site geometry of proteinase K. Crystallographic study of its complex with a dipeptide chloromethyl ketone inhibitor. PubMed.
  • Peptide cleavage from Wang resin. AAPPTec.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Inhibition of Proteinase K by methoxysuccinyl-Ala-Ala-Pro-Ala chloromethyl ketone. (2025, August 6).
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA. (2009, August 4). PubMed.
  • Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). DU Chem.
  • An In-depth Technical Guide to the Synthesis and Purification of Fmoc-D-Phe(2-F)-OH. Benchchem.
  • The serine protease inhibitors, tosylphenylalanine chloromethyl ketone and tosyllysine chloromethyl ketone, potently inhibit pp70s6k activation. (1996, September 27). PubMed.
  • Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis.
  • N-alpha-Tosyl-Lys chloromethyl ketone hydrochloride (Synonyms. MedchemExpress.com.
  • Peptide Synthesis for Beginners.
  • METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER. Google Patents.
  • Introduction to Cleavage Techniques. ThermoFisher.
  • Application Notes and Protocols for Cleavage of Peptides Synthesized with Fmoc-L-Leu-MPPA Linker. Benchchem.
  • Fmoc-D-Phe-OH: Your Key to Advanced Peptide Synthesis.
  • Comprehensive Guide to Peptide C-Terminal Modifications.
  • Fmoc-Phe-OH synthesis. ChemicalBook.
  • Fmoc-D-Phe(3-Cl)-OH [205526-23-4]. Aapptec Peptides.
  • Peptide Purification Process & Methods: An Overview. Bachem.
  • Peptide Purification and Product Analysis. AltaBioscience.
  • Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. PMC.
  • Peptide Isolation & Purification Techniques. Waters Corporation.

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Method

Application Note &amp; Protocol: Fmoc-D-Phe-Cl Deprotection

Title: A Detailed Guide to the N-Terminal Deprotection of Fmoc-D-Phenylalanine Derivatives Using 20% Piperidine in DMF For: Researchers, scientists, and drug development professionals engaged in peptide synthesis, medici...

Author: BenchChem Technical Support Team. Date: March 2026

Title: A Detailed Guide to the N-Terminal Deprotection of Fmoc-D-Phenylalanine Derivatives Using 20% Piperidine in DMF

For: Researchers, scientists, and drug development professionals engaged in peptide synthesis, medicinal chemistry, and chemical biology.

Abstract

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern chemical synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability in acidic conditions and clean lability under mild basic treatment.[1][2] This application note provides a comprehensive, in-depth guide to the deprotection of N-terminal Fmoc-D-phenylalanine derivatives, with a focus on substrates designated as "Fmoc-D-Phe-Cl". We address the common ambiguity of this nomenclature, which may refer to derivatives such as Fmoc-D-phenylalanine chloromethyl ketone or a chloro-substituted phenylalanine. This document furnishes a robust protocol using a standard 20% (v/v) piperidine solution in N,N-dimethylformamide (DMF), explains the underlying chemical principles, and offers detailed methodologies for reaction monitoring, purification, and troubleshooting.

Introduction: The Strategic Role of Fmoc Deprotection

The Fmoc group, introduced by Carpino and Han, is the most widely used Nα-protecting group in contemporary peptide synthesis.[3] Its utility is anchored in its orthogonal stability profile relative to acid-labile side-chain protecting groups (e.g., Boc, Trt), allowing for selective deprotection of the N-terminus without compromising other parts of the molecule.[4][5] The deprotection reaction, typically accomplished with a solution of piperidine in DMF, is a critical step that must proceed to completion to avoid the formation of deletion sequences or other impurities in the final product.[6]

This guide focuses on Fmoc-D-Phe-Cl, a substrate often used to generate reactive probes or build peptides with non-canonical amino acids. The "-Cl" designation can be ambiguous; it may represent:

  • A chloromethyl ketone at the C-terminus, creating an irreversible covalent inhibitor.

  • A chloro-substituted phenyl ring , used to modulate electronic properties or binding interactions.

The protocol detailed herein is designed to be broadly applicable, with specific considerations for maintaining the integrity of such functional groups.

The Chemistry of Fmoc Removal: A Mechanistic Perspective

The removal of the Fmoc group by piperidine is a classic example of a base-catalyzed β-elimination (E1cB) reaction.[3] Understanding this mechanism is crucial for optimizing conditions and troubleshooting potential issues.

The process unfolds in two primary stages:

  • Proton Abstraction: Piperidine, acting as a base, abstracts the relatively acidic proton from the C9 position of the fluorenyl ring system. This step is favored because the resulting carbanion is stabilized by the aromatic nature of the fluorene system.[4]

  • β-Elimination: The unstable carbanion rapidly undergoes elimination, breaking the C-O bond to release the free amine of the D-phenylalanine derivative, carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF).[6]

  • Scavenging: Excess piperidine in the reaction mixture acts as a nucleophile, trapping the electrophilic DBF to form a stable DBF-piperidine adduct.[3][6] This final step is critical as it prevents the highly reactive DBF from re-attaching to the newly liberated amine or causing other side reactions.

Diagram 1: Mechanism of Fmoc Deprotection by Piperidine

Fmoc Deprotection Mechanism Mechanism of Fmoc Deprotection by Piperidine FmocPhe Fmoc-NH-R Carbanion Fluorenyl Carbanion Intermediate FmocPhe->Carbanion 1. Proton Abstraction Piperidine1 Piperidine (Base) FreeAmine H₂N-R (Free Amine) Carbanion->FreeAmine 2. β-Elimination DBF Dibenzofulvene (DBF) Carbanion->DBF Adduct DBF-Piperidine Adduct DBF->Adduct 3. Scavenging Piperidine2 Piperidine (Nucleophile)

Caption: The E1cB mechanism for Fmoc removal.

Experimental Protocols

This section provides a detailed protocol for the solution-phase deprotection of Fmoc-D-Phe-Cl. For solid-phase applications, the principles are identical, but manipulations involve resin washing and filtration steps.[7][8]

Materials and Reagents
Reagent/MaterialGradeNotes
Fmoc-D-Phe-Cl Derivative≥98% PurityStarting material.
N,N-Dimethylformamide (DMF)Anhydrous, Amine-FreeCrucial for preventing side reactions.[1] Use from a sealed bottle.
PiperidineReagent Grade, ≥99%Prepare solution fresh.
Ethyl Acetate (EtOAc)HPLC GradeFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFor aqueous wash.
Brine (Saturated NaCl)ACS GradeFor aqueous wash.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeFor drying organic layer.
Silica Gel60 Å, 230-400 meshFor column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄For reaction monitoring.
Preparation of Deprotection Reagent

20% (v/v) Piperidine in DMF:

  • In a fume hood, measure 80 mL of anhydrous, amine-free DMF into a clean, dry graduated cylinder or volumetric flask.

  • Carefully add 20 mL of piperidine to the DMF.

  • Mix thoroughly. This solution should be prepared fresh before each use to ensure its efficacy.

Step-by-Step Deprotection Protocol
  • Dissolution: Dissolve the Fmoc-D-Phe-Cl substrate in a minimal amount of DMF in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1–0.2 M.

  • Initiation: Add the freshly prepared 20% piperidine/DMF solution to the flask. A common volume is 5-10 equivalents relative to the substrate.

  • Reaction: Stir the reaction mixture at room temperature. The deprotection is typically very fast, often completing within 15-30 minutes.[4]

  • Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) (see Section 4). The reaction is complete upon the full consumption of the starting material.

  • Work-up (Quenching & Extraction):

    • Once complete, dilute the reaction mixture with a significant volume of ethyl acetate (e.g., 10x the reaction volume).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (3x) and then with brine (1x). This removes DMF, piperidine, and the DBF-piperidine adduct.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification

The crude product, containing the free amine of the D-phenylalanine derivative, is typically purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes is commonly used. The polarity will depend on the specific nature of the C-terminal modification.

  • Fractions: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Reaction Monitoring: A Self-Validating System

Effective monitoring is key to a successful deprotection.[9] It prevents over-exposure to basic conditions, which can lead to side reactions.[10]

Thin Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring the reaction.[11]

ParameterRecommended Conditions
Mobile Phase 5-10% Methanol in Dichloromethane (adjust as needed).
Visualization 1. UV light (254 nm): The Fmoc-protected starting material is highly UV-active.
2. Ninhydrin stain: The product (free primary amine) will stain (typically yellow/orange to purple).
Expected Results The starting material spot (UV-active, ninhydrin-negative) will disappear and be replaced by a new, more polar product spot (UV-inactive at the Fmoc wavelength, ninhydrin-positive).
High-Performance Liquid Chromatography (HPLC)

For more precise analysis, HPLC can be used to monitor the disappearance of the starting material and the appearance of the product peak.[5] This is particularly useful when optimizing reaction times for sensitive substrates.

Troubleshooting and Key Considerations

ProblemPotential CauseRecommended Solution
Incomplete Reaction 1. Insufficient reaction time.[11] 2. Degraded piperidine or impure DMF.[1] 3. Steric hindrance around the Fmoc group.1. Increase reaction time to 1-2 hours, monitoring by TLC/HPLC. 2. Use fresh piperidine and high-purity, amine-free DMF. 3. Consider a stronger base system like 2% DBU/2% piperidine in DMF.[12]
Formation of Side Products 1. Prolonged exposure to piperidine.[10] 2. Substrate instability to base. 3. Reaction of DBF with the product amine.1. Monitor the reaction closely and work up immediately upon completion. 2. If the C-terminal group is base-labile, consider milder deprotection reagents (e.g., piperazine).[13] 3. Ensure a sufficient excess of piperidine is used to effectively scavenge DBF.
Aspartimide Formation Occurs with Asp-X sequences (e.g., Asp-Gly, Asp-Ser).[14]Not directly relevant to a single Phe derivative but critical in peptide synthesis. Can be minimized by adding HOBt to the deprotection solution.[14]
Diketopiperazine Formation Occurs at the dipeptide stage, especially with Pro or Gly as the second residue.[14]Not relevant for a single amino acid deprotection but a key consideration when synthesizing the subsequent peptide bond.

Experimental Workflow Overview

Diagram 2: Workflow for Fmoc-D-Phe-Cl Deprotection

Deprotection Workflow Experimental Workflow for Fmoc Deprotection A Reagent Prep: 20% Piperidine in DMF C Add Deprotection Reagent & Stir at RT A->C B Dissolve Fmoc-D-Phe-Cl in DMF B->C D Monitor by TLC/HPLC C->D t = 15 min E Reaction Complete? D->E E->C No F Work-up: Quench, Extract, Dry E->F Yes G Purification: Flash Chromatography F->G H Characterize Pure Product G->H

Caption: A step-by-step overview of the deprotection process.

Conclusion

The deprotection of Fmoc-D-phenylalanine derivatives with 20% piperidine in DMF is a reliable and efficient procedure fundamental to modern organic and medicinal chemistry. A thorough understanding of the underlying E1cB mechanism, coupled with diligent reaction monitoring and adherence to best practices for reagent handling, ensures a high yield of the desired free amine. This protocol provides a robust framework for researchers to successfully deprotect Fmoc-protected amino acids, enabling the synthesis of complex peptides and novel chemical probes.

References

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • Goméz-Luna, P., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(19), 4376. Available at: [Link]

  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Gypsum Technologies. (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Retrieved from [Link]

  • GenScript. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

  • Packman, L. C. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-Fmoc deprotection reagent. In Peptides 1998 (pp. 239-240). Escom. Available at: [Link]

  • Nowick, J. S. Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press. Available at: [Link]

  • Organic Chemistry Explained. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]

  • Aapptec. (n.d.). Peptide Synthesis. Retrieved from [Link]

  • Iacovone, A., et al. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. International Journal of Molecular Sciences, 23(17), 9636. Available at: [Link]

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Application

Application Note: Enhancing Antimicrobial Peptides with 4-Chloro-D-Phenylalanine

An in-depth guide to the synthesis and application of antimicrobial peptides (AMPs) incorporating 4-chloro-D-phenylalanine, designed for researchers and drug development professionals. This document provides a comprehens...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis and application of antimicrobial peptides (AMPs) incorporating 4-chloro-D-phenylalanine, designed for researchers and drug development professionals. This document provides a comprehensive overview, detailed protocols, and the scientific rationale behind the strategic incorporation of this non-canonical amino acid to enhance peptide efficacy.

Introduction: The Strategic Advantage of Non-Canonical Amino Acids

The escalating crisis of antibiotic resistance necessitates the development of novel therapeutic agents that can overcome existing resistance mechanisms.[1][2] Antimicrobial peptides (AMPs) are promising candidates due to their broad-spectrum activity and unique mode of action, which often involves membrane disruption, making the development of resistance more difficult for bacteria.[3][4] However, natural AMPs can suffer from limitations such as susceptibility to proteolytic degradation and suboptimal activity.

The incorporation of non-canonical amino acids is a powerful strategy to enhance the therapeutic potential of synthetic peptides. This guide focuses on the synthesis of AMPs containing 4-chloro-D-phenylalanine (D-Phe(4-Cl)) . The rationale for this specific modification is threefold:

  • Enhanced Hydrophobicity: The 4-chlorophenyl side chain significantly increases the hydrophobicity of the peptide.[][6] This modification can strengthen the peptide's interaction with the lipid components of bacterial membranes, a critical step in many AMPs' mechanism of action.

  • Increased Proteolytic Stability: The use of a D-enantiomer, such as 4-chloro-D-phenylalanine, renders the adjacent peptide bond resistant to cleavage by common proteases, which are stereospecific for L-amino acids. This extends the peptide's in vivo half-life.

  • Modulated Structural Properties: The chloro-substitution introduces unique electronic and steric properties that can influence peptide folding, self-assembly, and molecular recognition, potentially leading to improved target specificity and activity.[][7]

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of AMPs containing D-Phe(4-Cl) using Fluorenylmethyloxycarbonyl (Fmoc) chemistry, followed by purification, characterization, and antimicrobial evaluation.

Synthesis Workflow: From Resin to Purified Peptide

The synthesis of these modified peptides is most efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[8][9] This methodology anchors the C-terminus of the growing peptide to an insoluble resin support, allowing for the iterative addition of amino acids while excess reagents and by-products are easily removed by filtration and washing.[10][11]

SPPS_Workflow cluster_1 Resin 1. Resin Preparation (Swelling) Fmoc_Removal 2. Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Removal Wash1 3. Washing (DMF) Fmoc_Removal->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-D-Phe(4-Cl)-OH + HBTU/DIPEA) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection n cycles Cleavage 7. Cleavage & Global Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification Characterization 9. Characterization (Mass Spectrometry) Purification->Characterization

Figure 1: Workflow for Solid-Phase Peptide Synthesis (SPPS) of modified peptides.

Protocols and Methodologies

Materials and Reagents

This table summarizes the key reagents required for the synthesis, cleavage, and purification of the target peptide.

Reagent Purpose Typical Grade/Purity Supplier Example
Rink Amide MBHA ResinSolid support for C-terminally amidated peptides100-200 mesh, ~0.5 mmol/gBachem, ChemPep
N,N-Dimethylformamide (DMF)Primary solvent for washing and couplingPeptide synthesis gradeSigma-Aldrich
Dichloromethane (DCM)Solvent for resin swelling and cleavageACS grade or higherFisher Scientific
PiperidineFmoc deprotection agentPeptide synthesis gradeChem-Impex
Fmoc-D-4-chlorophenylalanine-OH Key non-canonical amino acid building block >98% (HPLC) BOC Sciences, J&K Scientific [][12]
Other Fmoc-L-amino acidsStandard peptide building blocks>98% (HPLC)AltaBioscience[9]
HBTU (HATU or HCTU can be alternatives)Coupling activator>99%ChemPep
N,N-Diisopropylethylamine (DIPEA)Activation basePeptide synthesis gradeSigma-Aldrich
Trifluoroacetic Acid (TFA)Cleavage from resin, side-chain deprotection>99.5%Sigma-Aldrich
Triisopropylsilane (TIPS)Scavenger (protects Trp, Cys)>98%Sigma-Aldrich
Water (ddH₂O)Scavenger (protects tBu groups)HPLC gradeVWR
Acetonitrile (ACN)RP-HPLC mobile phaseHPLC gradeFisher Scientific
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a manual synthesis cycle for a 0.1 mmol scale synthesis. All steps are performed at room temperature in a fritted glass reaction vessel with agitation.

1. Resin Preparation:

  • Add Rink Amide MBHA resin (0.1 mmol) to the reaction vessel.
  • Swell the resin in DMF for 30 minutes, then drain.
  • Scientist's Note: Proper swelling is crucial for ensuring that all reactive sites within the resin beads are accessible to reagents, maximizing synthesis efficiency.[13]

2. Initial Fmoc Deprotection:

  • Add 20% piperidine in DMF (v/v) to the resin.
  • Agitate for 3 minutes, drain.
  • Add a fresh solution of 20% piperidine in DMF.
  • Agitate for 10 minutes, drain.
  • Rationale: A two-step deprotection ensures complete removal of the Fmoc group. The strong UV absorbance of the cleaved Fmoc-dibenzofulvene adduct can be used to quantify resin loading and monitor reaction completion.[9]

3. Washing Cycle:

  • Wash the resin with DMF (5 x 1 min).
  • Wash with DCM (2 x 1 min).
  • Wash with DMF (3 x 1 min).
  • Rationale: Thorough washing is paramount to remove residual piperidine, which would neutralize the subsequent coupling reagents, and other by-products.

4. Amino Acid Coupling:

  • In a separate vial, pre-activate the amino acid:
  • Dissolve Fmoc-amino acid (0.4 mmol, 4 eq) and HBTU (0.39 mmol, 3.9 eq) in DMF.
  • Add DIPEA (0.8 mmol, 8 eq).
  • Allow to activate for 1-2 minutes.
  • Add the activated amino acid solution to the resin.
  • Agitate for 45-60 minutes.
  • Scientist's Note: The procedure for coupling Fmoc-D-Phe(4-Cl)-OH is identical to that of standard Fmoc-amino acids.[7] Its chemical properties do not typically require special coupling conditions.

5. Post-Coupling Wash:

  • Drain the coupling solution.
  • Wash the resin with DMF (3 x 1 min).

6. Monitoring for Completion (Self-Validation):

  • Perform a Kaiser test on a small sample of beads. A blue color indicates a complete reaction (no free primary amines). If the test is yellow/orange, the coupling is incomplete and Step 4 should be repeated (a "double coupling").
  • Rationale: This qualitative test for free primary amines is a critical checkpoint to ensure the fidelity of the sequence and maximize the final yield of the correct peptide.[14]

7. Iteration:

  • Return to Step 2 for the next amino acid in the sequence. Repeat until the full peptide is assembled.
Protocol 2: Cleavage and Deprotection

1. Final Washing:

  • After the final amino acid is coupled and deprotected, wash the peptidyl-resin thoroughly with DMF (5x), followed by DCM (5x).
  • Dry the resin under vacuum for at least 1 hour.

2. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail based on the peptide sequence. A standard robust cocktail is:
  • 95% TFA / 2.5% Water / 2.5% TIPS
  • Scientist's Note: Scavengers are critical. TIPS protects residues like Tryptophan from re-alkylation by carbocations generated during deprotection. Water helps remove t-Butyl protecting groups.[9]

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of resin).
  • Stir at room temperature for 2-3 hours.
  • Safety Warning: Perform this step in a certified chemical fume hood. TFA is highly corrosive.

4. Peptide Precipitation and Isolation:

  • Filter the resin and collect the TFA solution containing the peptide.
  • Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL conical tube of ice-cold diethyl ether.
  • Centrifuge the suspension (3000 x g, 5 min), decant the ether.
  • Wash the peptide pellet with cold ether two more times.
  • Air-dry the crude peptide pellet to remove residual ether, then lyophilize.
Protocol 3: Purification and Characterization

1. Purification by RP-HPLC:

  • Dissolve the lyophilized crude peptide in a minimal amount of 50% Acetonitrile/Water.
  • Purify using a preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.
  • Use a linear gradient of Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile). A typical gradient is 5% to 65% B over 30 minutes.
  • Monitor the elution profile at 220 nm and 280 nm.
  • Collect fractions corresponding to the major peak.

2. Characterization by Mass Spectrometry:

  • Confirm the identity of the purified peptide by analyzing the collected fractions using MALDI-TOF or ESI-MS.
  • The observed molecular weight should match the calculated theoretical mass of the peptide containing 4-chloro-D-phenylalanine.[15]

// Node Definitions AMP [label="Cationic AMP with\nD-Phe(4-Cl)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Membrane [label="Anionic Bacterial Membrane\n(Phospholipid Bilayer)", fillcolor="#FBBC05", fontcolor="#202124", shape=box, width=3]; Electrostatic [label="1. Electrostatic\nAttraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrophobic [label="2. Hydrophobic Insertion\n(Enhanced by D-Phe(4-Cl))", fillcolor="#F1F3F4", fontcolor="#202124"]; Disruption [label="3. Membrane Disruption\n(Pore Formation / Destabilization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lysis [label="4. Cell Lysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges AMP -> Electrostatic [style=dashed]; Electrostatic -> Membrane; Membrane -> Hydrophobic; Hydrophobic -> Disruption; Disruption -> Lysis; }

Figure 2: Conceptual mechanism of action for a modified antimicrobial peptide.
Application: Antimicrobial Activity Assessment

Once the peptide is synthesized and purified, its primary function must be validated. The most common method is determining the Minimum Inhibitory Concentration (MIC).[16][17]

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

1. Bacterial Strain Preparation:

  • Grow a bacterial culture (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase in an appropriate broth (e.g., Mueller-Hinton Broth).
  • Dilute the culture to a final concentration of ~5 x 10⁵ CFU/mL.

2. Peptide Dilution Series:

  • Prepare a two-fold serial dilution of the purified peptide in the broth in a 96-well microtiter plate. Concentrations might range from 128 µg/mL down to 0.25 µg/mL.

3. Incubation:

  • Inoculate each well with the prepared bacterial suspension.
  • Include a positive control (bacteria, no peptide) and a negative control (broth only).
  • Incubate the plate at 37°C for 18-24 hours.

4. Determining the MIC:

  • The MIC is the lowest peptide concentration at which there is no visible bacterial growth (i.e., the well is clear).
Example Data Presentation

The results of an MIC assay are best presented in a clear, tabular format.

Peptide Sequence Modification MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
RWRWRW-NH₂ (Parent)None1664
RW(D-Phe(4-Cl))RWRW-NH₂ (Modified)D-Phe(4-Cl) at Pos. 34 16
KKVVKKVKFVK-NH₂ (Parent)None832
KKVV(D-Phe(4-Cl))KVKFVK-NH₂ (Modified)D-Phe(4-Cl) at Pos. 52 8

Note: Data are hypothetical and for illustrative purposes only.

The hypothetical data illustrate how the incorporation of 4-chloro-D-phenylalanine can lead to a significant improvement (lower MIC value) in antimicrobial potency against both Gram-positive and Gram-negative bacteria.[1][18]

Conclusion and Future Perspectives

The rational incorporation of 4-chloro-D-phenylalanine into antimicrobial peptide sequences is a viable and effective strategy for enhancing their therapeutic properties. The protocols detailed herein provide a robust framework for the successful synthesis, purification, and evaluation of these modified peptides. The use of standard Fmoc-SPPS chemistry makes this approach accessible to any laboratory equipped for peptide synthesis.[7][12] Future work can explore the systematic placement of D-Phe(4-Cl) at various positions within an AMP sequence to optimize activity and selectivity, paving the way for the development of next-generation peptide-based antibiotics.

References

  • Title: Fmoc-4-chloro-D-phenylalanine | 142994-19-2 Source: J&K Scientific LLC URL
  • Title: Fmoc-4-chloro-D-phenylalanine - (CAS 142994-19-2)
  • Title: Fmoc-4-chloro-D-phenylalanine Source: Chem-Impex URL
  • Title: Expression, purification and structural studies of a short antimicrobial peptide Source: CORE URL
  • Title: Purification and characterization of a novel antimicrobial peptide from maize (Zea mays L.)
  • Title: Antimicrobial Peptides From Different Sources: Isolation, Purification, and Characterization to Potential Applications Source: R Discovery URL
  • Title: Synthesis of Novel Peptides Using Unusual Amino Acids Source: PMC - NIH URL
  • Title: Synthesis and Characterization of Antimicrobial Peptides for Medical and Dental Applications Source: University of Birmingham URL
  • Title: Purification and Characterization of Antimicrobial Peptide...
  • Title: Antibacterial and Antifungal Activities of Linear and Cyclic Peptides...
  • Title: What is solid phase peptide synthesis?
  • Title: Fmoc Amino Acids for SPPS Source: AltaBioscience URL
  • Title: Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences Source: Springer Nature Experiments URL
  • Title: Fmoc Solid Phase Peptide Synthesis Source: ChemPep URL
  • Title: The introduction of L-phenylalanine into antimicrobial peptide protonectin...
  • Title: Solid Phase Peptide Synthesis (SPPS)
  • Title: Development of a Potent Antimicrobial Peptide With Photodynamic Activity Source: Frontiers URL
  • Title: Adhesive Antimicrobial Peptides Containing 3,4-Dihydroxy-L-Phenylalanine Residues...
  • Title: Antimicrobial Peptides and Drug Discovery Source: University of Connecticut URL

Sources

Method

Application Note: Using Fmoc-D-Phe-Cl in Peptidomimetic Synthesis

This guide is structured as a high-level technical Application Note designed for senior researchers and process chemists. It addresses the specific utility of Fmoc-D-Phenylalanyl Chloride (Fmoc-D-Phe-Cl) , a specialized...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical Application Note designed for senior researchers and process chemists. It addresses the specific utility of Fmoc-D-Phenylalanyl Chloride (Fmoc-D-Phe-Cl) , a specialized electrophile used to overcome difficult coupling barriers in the synthesis of peptidomimetics.

Executive Summary & Disambiguation

In the context of peptide drug design, precision in nomenclature is critical. This guide focuses on Fmoc-D-Phe-Cl (CAS: 103321-58-0) , the acid chloride derivative of Fmoc-D-Phenylalanine.[1]

Distinction of Terms:

  • Fmoc-D-Phe-Cl (Target of this Guide): The activated acid chloride species used as a high-reactivity coupling reagent.[] It is essential for forcing amide bond formation between sterically hindered residues (e.g., N-methylated amino acids,

    
    -disubstituted amino acids).[]
    
  • Fmoc-D-Phe(4-Cl)-OH: A chlorinated side-chain analog (4-chloro-phenylalanine) used to modulate lipophilicity and receptor binding (SAR).[] If your interest lies in side-chain modification, refer to standard Fmoc-SPPS protocols.[]

Core Value Proposition: Peptidomimetics often incorporate N-methylation or non-canonical backbones to enhance metabolic stability and membrane permeability.[][3] Standard coupling reagents (HATU, PyBOP) frequently fail at these junctions due to steric clash.[][3] Fmoc-D-Phe-Cl provides a compact, highly electrophilic acylating agent capable of quantitative coupling where uronium/phosphonium salts fail.[]

Technical Profile: Fmoc-D-Phe-Cl

The acid chloride functionality represents one of the most reactive forms of carboxyl activation.[] Unlike active esters (OBt/OAt), which rely on a leaving group of moderate size, the chloride ion is small, minimizing the transition state volume.[3]

PropertySpecification
Chemical Name (9H-Fluoren-9-yl)methoxycarbonyl-D-phenylalanyl chloride
CAS Number 103321-58-0
Molecular Weight 405.87 g/mol
Reactivity Class High-Energy Electrophile (Acyl Halide)
Primary Utility Coupling to N-methyl amino acids, Aib, and weak nucleophiles (hydroxylamines).[]
Stability Moisture Sensitive (Hydrolyzes to carboxylic acid).[][3] Store under Argon/N2.[][3]

Mechanism of Action: The "Steric Breach"

In drug design, introducing D-amino acids (like D-Phe) prevents enzymatic degradation.[] However, coupling D-Phe to a bulky acceptor (like an N-methylated residue) is kinetically slow.[]

Why Standard Reagents Fail: Reagents like HATU generate an OAt-active ester.[][3] While reactive, the OAt group itself adds bulk.[3] If the amine nucleophile is also bulky (e.g., N-Me-Val), the two bulky centers clash, stalling the reaction and leading to racemization or deletion sequences.[]

Why Fmoc-D-Phe-Cl Succeeds: The -Cl leaving group is atomically small.[] The electrophilic carbonyl carbon is highly exposed, allowing even hindered nucleophiles to attack successfully.[3]

Visualization: Activation Pathway Comparison

CouplingPathway cluster_Standard Standard Activation (HATU) cluster_Chloride Acid Chloride Activation Start Fmoc-D-Phe-OH ActiveEster Fmoc-D-Phe-OAt (Bulky Intermediate) Start->ActiveEster + HATU/DIEA AcidChloride Fmoc-D-Phe-Cl (Compact Electrophile) Start->AcidChloride + SOCl2 or Triphosgene Fail Steric Clash (Slow/No Reaction) ActiveEster->Fail + N-Me-AA Success Peptide Bond Formed (High Yield) AcidChloride->Success + N-Me-AA (Fast Kinetics)

Caption: Comparison of steric bulk in HATU-mediated coupling vs. Acid Chloride coupling. The compact chloride allows access to hindered amines.[3]

Experimental Protocols

Protocol A: In-Situ Generation of Fmoc-D-Phe-Cl

Note: While Fmoc-amino acid chlorides can be purchased, they are best prepared fresh or used immediately due to hydrolysis risks.[]

Reagents:

  • Fmoc-D-Phe-OH (1.0 equiv)[]

  • Thionyl Chloride (SOCl

    
    ) (5-10 equiv) OR Triphosgene (0.34 equiv)[]
    
  • Dichloromethane (DCM) (Anhydrous)[]

  • Scavenger: Dimethylformamide (DMF) (catalytic amount)[]

Step-by-Step Workflow:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve Fmoc-D-Phe-OH in anhydrous DCM (concentration ~0.1 M).

  • Activation:

    • Method 1 (Thionyl Chloride): Add SOCl

      
       carefully.[][3] Reflux is generally not required for Fmoc-amino acids; stirring at room temperature for 1-2 hours is sufficient.[]
      
    • Method 2 (Triphosgene - Greener/Safer): Add bis(trichloromethyl) carbonate (triphosgene) and a catalytic amount of DMF.[][3] Stir for 1 hour.

  • Evaporation: Evaporate the solvent and excess SOCl

    
     under high vacuum.
    
    • Critical Step: Co-evaporate with dry DCM or Toluene 3x to remove all traces of HCl/SOCl

      
      .[][3] Residual acid will cleave acid-labile protecting groups (like Boc) on the resin.[][3]
      
  • Result: The resulting solid/oil is Fmoc-D-Phe-Cl.[][1][3][4] Use immediately.

Protocol B: Coupling to Hindered Amines (Solid Phase)

This protocol is optimized for coupling Fmoc-D-Phe-Cl to an N-methylated residue (e.g., N-Me-Ala, N-Me-Val) on resin.[]

Reagents:

  • Fmoc-D-Phe-Cl (3-5 equiv relative to resin loading)[][5]

  • Base: Diisopropylethylamine (DIEA) or 2,4,6-Collidine (5-10 equiv)[]

  • Solvent: DCM or DCM/DMF (1:1).[][3] Note: DCM is preferred for acid chlorides as DMF can sometimes cause self-reaction.[]

Procedure:

  • Resin Prep: Swell the resin (containing the N-methyl amine) in DCM.[][3]

  • Coupling Cocktail: Dissolve the freshly prepared Fmoc-D-Phe-Cl in dry DCM.

  • Addition: Add the solution to the resin.[3][5][6]

  • Base Addition: Immediately add DIEA or Collidine.[][3]

    • Why Collidine? Collidine is a weaker base than DIEA and minimizes the risk of Fmoc removal (which can happen prematurely with strong bases) or racemization via oxazolone formation.[][3]

  • Incubation: Agitate for 30–60 minutes. Reaction is typically much faster than standard couplings.[][3]

  • Monitoring: Standard Kaiser test may not work on N-methyl amines.[][3] Use the Chloranil Test or micro-cleavage LC-MS to verify coupling completion.[][3]

Case Study: Pargamicin A Synthesis

A definitive example of Fmoc-D-Phe-Cl utility is found in the total synthesis of Pargamicin A , a cyclic peptide antibiotic.[][7]

The Challenge: Researchers needed to acylate a terminal hydroxylamine moiety, a weak and chemically distinct nucleophile, within a complex hexapeptide intermediate.[3] Standard coupling reagents failed to provide clean conversion or resulted in side reactions.[][3]

The Solution:

  • Reagent: Fmoc-D-Phe-Cl.[][1][4][8][9][10][11][12]

  • Conditions: The acid chloride was used to selectively acylate the hydroxylamine.[3][12][13]

  • Outcome: The reaction proceeded with 54% yield (high for such a complex late-stage modification) and allowed the subsequent closure of the piperazine ring.[][3]

  • Significance: This demonstrates that Fmoc-D-Phe-Cl is not just for steric hindrance, but also for chemoselectivity towards specific nucleophiles that are sluggish with active esters.[][3]

Workflow Visualization: Pargamicin A Application

PargamicinWorkflow Intermediate Hexapeptide Intermediate (Terminal Hydroxylamine) Reaction N-Acylation Step (Selective Coupling) Intermediate->Reaction Reagent Reagent: Fmoc-D-Phe-Cl Reagent->Reaction Product Acylated Precursor (54% Yield) Reaction->Product Final Pargamicin A (Cyclic Peptide) Product->Final Deprotection & Cyclization

Caption: Workflow adapted from Pargamicin A total synthesis demonstrating the specific utility of Fmoc-D-Phe-Cl for difficult N-acylation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure all solvents are strictly anhydrous. Store Fmoc-D-Phe-Cl under Argon.[]
Racemization Base-catalyzed oxazolone formationUse Collidine or TMP (2,4,6-trimethylpyridine) instead of DIEA.[][3] Keep temperature at 0°C during base addition.
Fmoc Loss Excess BaseReduce base equivalents.[][3] Acid chlorides generate HCl, so 1:1 stoichiometry with base is theoretically neutral, but slight excess is needed.[3] Do not use large excesses of DIEA.[][3]
Precipitation Solubility in DCMAdd a small amount of DMF or THF to the coupling mixture to improve solubility of the Fmoc-AA-Cl.[][3]

References

  • Total Synthesis of Pargamicin A. National Institutes of Health / NSF Public Access.[][3] Describes the use of Fmoc-D-Phe-Cl for selective N-acylation of hydroxylamines.

  • Fmoc-Amino Acid Chlorides in Peptide Synthesis. Carpino, L. A., et al.[][3] The foundational work establishing acid chlorides for hindered couplings.[3] (General Reference for Acid Chloride Chemistry).

  • Fmoc-D-Phe-Cl Product Data. Santa Cruz Biotechnology. Verifies CAS 103321-58-0 and chemical identity. []

  • Fmoc-4-chloro-D-phenylalanine (Side Chain Analog). Chem-Impex. Provided for disambiguation purposes regarding the chlorinated side chain.

Sources

Application

Application Note: Coupling Strategies for Fmoc-D-Phe(4-Cl)-OH

This Application Note is designed for researchers and process chemists optimizing the incorporation of Fmoc-D-Phe(4-Cl)-OH into peptide sequences. It addresses the specific stereochemical and kinetic challenges posed by...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing the incorporation of Fmoc-D-Phe(4-Cl)-OH into peptide sequences. It addresses the specific stereochemical and kinetic challenges posed by this halogenated, non-proteinogenic amino acid.

Executive Summary

The incorporation of Fmoc-D-Phe(4-Cl)-OH presents a dual challenge in Solid Phase Peptide Synthesis (SPPS): steric hindrance (due to the para-chloro substituent) and stereochemical instability (risk of D- to L- conversion).

While HBTU is a robust, cost-effective reagent for standard amino acids, this guide recommends HATU as the superior coupling reagent for Fmoc-D-Phe(4-Cl)-OH.[1][2] The electron-withdrawing nature of the chlorine atom increases the acidity of the


-proton, heightening the risk of base-catalyzed racemization. HATU’s azabenzotriazole (HOAt) moiety utilizes a "neighboring group effect" to accelerate coupling kinetics, thereby outcompeting the racemization pathway.[1]

Scientific Rationale & Mechanism

The Substrate: Fmoc-D-Phe(4-Cl)-OH[1]
  • Sterics: The 4-chloro group adds bulk compared to native Phenylalanine, potentially slowing the approach of the nucleophilic amine.[3]

  • Electronics (Critical): Chlorine is an electron-withdrawing group (EWG) via induction.[1] This pulls electron density from the aromatic ring, which in turn destabilizes the

    
    -carbon bond.
    
    • Consequence: The

      
      -proton becomes more acidic  (
      
      
      
      decreases).
    • Risk: In the presence of tertiary bases (DIPEA/NMM), the rate of proton abstraction (enolization) increases, leading to the formation of a racemization-prone 5(4H)-oxazolone intermediate.

Reagent Comparison: HBTU vs. HATU
  • HBTU (Benzotriazole): Generates an OBt-active ester.[1][2][4] While effective, the reaction rate is solely diffusion-controlled. If the coupling is slow (due to the 4-Cl steric bulk), the activated amino acid "sits" in the basic solution longer, increasing the window for racemization.

  • HATU (Azabenzotriazole): Generates an OAt-active ester.[1][4] The pyridine nitrogen (N7) in the HOAt ring forms an intramolecular hydrogen bond with the incoming amine.

    • Anchimeric Assistance: This pre-organizes the transition state, accelerating the aminolysis reaction by orders of magnitude compared to HBTU.

    • The "Race": By speeding up the coupling (Amide Bond Formation), HATU allows the reaction to finish before the base has time to abstract the sensitive

      
      -proton (Racemization).
      
Mechanistic Visualization

The following diagram illustrates why HATU is kinetically superior for sensitive substrates.

Figure 1: Comparative activation pathways. HATU utilizes the N7-nitrogen to stabilize the transition state, accelerating coupling and bypassing the racemization window.

Decision Matrix: When to use Which?

FeatureHBTU ProtocolHATU Protocol
Primary Use Case Standard positions; N-terminal capping; Cost-sensitive scale-up.[1]Critical D-amino acid introduction ; Sterically hindered sequences; Precious monomers.[1]
Cost LowHigh (~3-5x HBTU)
Coupling Speed Moderate (30-60 min)Very Fast (2-15 min)
Racemization Risk Moderate (Requires careful base stoichiometry)Low (Kinetic control)
Solvent Compatibility DMF, NMPDMF, NMP (Superior in NMP)
Base Requirement 2.0 eq DIPEA2.0 eq DIPEA (Strictly controlled)

Recommendation: For Fmoc-D-Phe(4-Cl)-OH , always default to HATU unless you have validated that HBTU does not cause racemization (>1% L-isomer) on your specific sequence via chiral HPLC.[1]

Experimental Protocols

Protocol A: High-Fidelity Coupling with HATU (Recommended)

Use this protocol to preserve the D-configuration and ensure complete coupling of the bulky 4-Cl side chain.

Reagents:

  • Fmoc-D-Phe(4-Cl)-OH (MW: ~421.9 g/mol )

  • HATU (MW: 380.2 g/mol )

  • DIPEA (N,N-Diisopropylethylamine)[1][5]

  • DMF (Anhydrous)[1]

Step-by-Step Procedure:

  • Stoichiometry Calculation:

    • Amino Acid: 4.0 equivalents (relative to resin loading)[1]

    • HATU: 3.9 equivalents (keep slightly less than AA to prevent guanidinylation)[1]

    • DIPEA: 8.0 equivalents[6]

  • Dissolution:

    • Dissolve Fmoc-D-Phe(4-Cl)-OH and HATU in minimal dry DMF (concentration ~0.2 - 0.3 M).[1]

    • Note: The solution should be clear. If cloudy, add small amounts of NMP.

  • Activation (Critical Timing):

    • Add the DIPEA to the AA/HATU mixture.

    • Shake/Vortex for exactly 30-60 seconds.

    • Warning: Do NOT pre-activate for >2 minutes. The OAt ester is highly reactive and can hydrolyze or racemize if left sitting without the resin.

  • Coupling:

    • Immediately add the activated solution to the deprotected resin.

    • Agitate at Room Temperature for 20–40 minutes .

  • Monitoring:

    • Perform a Kaiser Test (or Chloranil test for secondary amines).

    • If positive (blue), re-couple using half the equivalents for 20 mins.

Protocol B: Standard Coupling with HBTU

Use only for non-critical positions or after validation.

Reagents:

  • HBTU (MW: 379.2 g/mol )

  • HOBt (Optional, but recommended to suppress racemization if using HBTU)[1]

  • DIPEA[1][5][6][7][8]

Step-by-Step Procedure:

  • Stoichiometry:

    • Amino Acid: 4.0 eq

    • HBTU: 4.0 eq

    • DIPEA: 8.0 eq[6]

  • Activation:

    • Dissolve AA and HBTU in DMF.[1]

    • Add DIPEA.[1][5][6][8]

    • Pre-activate for 2–3 minutes (HBTU activates slower than HATU).

  • Coupling:

    • Add to resin.[1][3][6][8][9]

    • Agitate for 45–60 minutes .

  • Note: If the sequence is difficult, double coupling is often required with HBTU.

Quality Control & Troubleshooting

QC: Chiral Analysis

Because the D-isomer is the critical component, standard reverse-phase HPLC (C18) may not separate the D- and L- epimers (diastereomers) effectively if they are in the middle of a peptide.

  • Method: Use Marfey’s Reagent (FDAA) derivatization post-hydrolysis, or use a Chiral HPLC column (e.g., Chiralpak) to verify the absence of the L-Phe(4-Cl) isomer.[1]

  • Target: < 0.5% L-isomer.

Troubleshooting Guide
IssueProbable CauseSolution
Incomplete Coupling Steric hindrance of 4-Cl group.[1][3][8]Switch to HATU (if using HBTU). Increase temp to 40°C (carefully). Use microwave assistance (50°C, 5 min).
Racemization Detected Excess base or long activation time.[1][9]Reduce DIPEA to 1.8 eq relative to AA. Eliminate pre-activation time (add base to AA/HATU on the resin). Switch base to Collidine (TMP).
Precipitate in Solution Low solubility of halogenated AA.Add 10-20% DMSO or NMP to the coupling mixture.

References

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][4] An efficient peptide coupling additive.[1][5][9][10] Journal of the American Chemical Society. Link

  • Albericio, F., & Carpino, L. A. (1997).[1] Coupling reagents and activation procedures in solid phase peptide synthesis. Methods in Enzymology. Link

  • Sigma-Aldrich (Merck). Fmoc-D-Phe(4-Cl)-OH Product Specification. Link

  • Bachem. Peptide Synthesis Guide: Racemization. Link

  • ThermoFisher Scientific. HATU for Peptide Synthesis. Link

Sources

Method

Application Notes and Protocols for the Incorporation of Fmoc-D-Phe-Cl into Cyclic Peptides

Introduction In the landscape of modern drug discovery, cyclic peptides have emerged as a compelling class of therapeutic agents, bridging the gap between small molecules and large biologics.[1] Their constrained conform...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, cyclic peptides have emerged as a compelling class of therapeutic agents, bridging the gap between small molecules and large biologics.[1] Their constrained conformational structure often leads to enhanced metabolic stability, increased binding affinity, and improved selectivity for their biological targets compared to their linear counterparts.[2][3] A significant strategy in the rational design of potent and specific peptide-based inhibitors is the incorporation of a "warhead"—a reactive moiety that can form a covalent bond with the target protein, leading to irreversible inhibition.[4]

Fmoc-D-Phe-Cl, or N-α-(9-Fluorenylmethoxycarbonyl)-D-phenylalanine chloromethyl ketone, is a specialized amino acid derivative that serves as both a key structural component and a covalent warhead. The D-configuration of the phenylalanine residue provides inherent resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids, thus prolonging the in vivo half-life of the peptide.[5] The chloromethyl ketone (CMK) moiety is an electrophilic group that can react with nucleophilic residues, such as the histidine and serine in the active sites of serine proteases, forming a stable covalent bond.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of Fmoc-D-Phe-Cl into cyclic peptides, covering detailed protocols from solid-phase synthesis to cyclization and final characterization.

Core Principles and Strategic Considerations

The synthesis of a cyclic peptide containing a reactive warhead like Fmoc-D-Phe-Cl requires a multi-step approach that begins with the assembly of the linear peptide on a solid support, followed by cyclization and subsequent cleavage from the resin. The choice of synthetic strategy is paramount to achieving a high yield and purity of the final product.

Solid-Phase Peptide Synthesis (SPPS)

The foundational technique for assembling the linear peptide precursor is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin.[8][9] The Fmoc protecting group is base-labile and is removed with a solution of piperidine in N,N-dimethylformamide (DMF) at each cycle, while the side-chain protecting groups are typically acid-labile and remain intact until the final cleavage step.[10]

Cyclization Strategies: On-Resin vs. Solution-Phase

The cyclization of the linear peptide can be performed either while it is still attached to the solid support (on-resin) or after it has been cleaved from the resin (solution-phase).

  • On-Resin Cyclization: This approach is often preferred as it can minimize intermolecular side reactions, leading to fewer byproducts and simplifying purification.[11] The pseudo-dilution effect of the resin matrix favors intramolecular cyclization. However, the success of on-resin cyclization can be sequence-dependent and may be sterically hindered by the resin.[12]

  • Solution-Phase Cyclization: This strategy involves cleaving the fully protected or partially protected linear peptide from the resin and then performing the cyclization in a dilute solution to favor intramolecular reaction over intermolecular oligomerization.[13][14] While this method can be more versatile, it may require more extensive purification to remove oligomeric byproducts.[11]

For the incorporation of a reactive moiety like a chloromethyl ketone, careful consideration of its stability throughout the synthesis and cyclization steps is crucial.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of a cyclic peptide incorporating Fmoc-D-Phe-Cl.

Part 1: Linear Peptide Synthesis using Fmoc-SPPS

This protocol outlines the manual synthesis of a linear peptide on a 2-chlorotrityl chloride (2-CTC) resin, which is ideal for obtaining a fully protected peptide for subsequent solution-phase cyclization.[3]

Materials and Reagents:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-protected amino acids (including Fmoc-D-Phe-Cl)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • Piperidine, peptide synthesis grade

  • Methanol (MeOH)

  • Diethyl ether, cold

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

Protocol:

  • Resin Swelling and First Amino Acid Loading:

    • Swell the 2-CTC resin in DMF for 1 hour in a peptide synthesis vessel.[3]

    • Drain the DMF.

    • Dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and DIPEA (6-10 equivalents) in DCM.

    • Add the amino acid solution to the resin and agitate for 2-4 hours.[3]

    • Cap any unreacted sites on the resin by adding a mixture of DCM/MeOH/DIPEA (80:15:5) and agitating for 15-30 minutes.[15]

    • Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes.[16]

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.[16]

    • Wash the resin extensively with DMF to remove all traces of piperidine.[8]

  • Amino Acid Coupling (including Fmoc-D-Phe-Cl):

    • In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents), including Fmoc-D-Phe-Cl at the desired position, with HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 1-2 minutes.[3][16]

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[16]

    • Monitor the coupling reaction using a Kaiser test (a negative result indicates a complete reaction).[9] For sterically hindered amino acids or Fmoc-D-Phe-Cl, a double coupling may be necessary.[16]

    • Wash the resin with DMF and DCM.

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

Part 2: Cleavage of the Linear Peptide from the Resin

This protocol describes the cleavage of the linear peptide from the 2-CTC resin while keeping the acid-labile side-chain protecting groups intact.

Protocol:

  • After the final coupling step, wash the resin-bound peptide with DCM.

  • Prepare a cleavage cocktail of acetic acid/trifluoroethanol (TFE)/DCM (1:1:3).[17]

  • Add the cleavage cocktail to the resin and agitate for 1-2 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved, protected peptide.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the crude protected linear peptide by adding the concentrated solution to cold diethyl ether.

  • Centrifuge to pellet the peptide, wash the pellet with cold diethyl ether, and dry under vacuum.

Part 3: Solution-Phase Head-to-Tail Cyclization

This protocol outlines the cyclization of the protected linear peptide in solution.

Materials and Reagents:

  • Protected linear peptide

  • DMF, anhydrous

  • DIPEA

  • HBTU or 1-Propanephosphonic acid cyclic anhydride (T3P)[17]

Protocol:

  • Dissolve the crude protected linear peptide in a large volume of anhydrous DMF to achieve a low concentration (e.g., 0.1-1 mM) to minimize intermolecular reactions.[13]

  • Add DIPEA to adjust the pH to approximately 8-9.

  • Add the cyclization reagent (e.g., HBTU or T3P) in slight excess.[17]

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by HPLC-MS.

  • Once the cyclization is complete, remove the DMF under reduced pressure.

Part 4: Final Deprotection and Purification

This final step removes the side-chain protecting groups from the cyclic peptide.

Protocol:

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% deionized water.[18]

  • Add the cleavage cocktail to the crude cyclic peptide and stir for 2-4 hours at room temperature.

  • Precipitate the deprotected cyclic peptide by adding the reaction mixture to cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.

  • Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Visualization of the Workflow

The following diagram illustrates the overall workflow for the synthesis of a cyclic peptide incorporating Fmoc-D-Phe-Cl.

Cyclic Peptide Synthesis Workflow cluster_SPPS Part 1: Linear Peptide Synthesis (SPPS) cluster_Cleavage_Cyclization Parts 2 & 3: Cleavage and Cyclization cluster_Purification Part 4: Deprotection and Purification Resin_Swelling Resin Swelling (2-CTC Resin) First_AA_Loading First Amino Acid Loading Resin_Swelling->First_AA_Loading Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) First_AA_Loading->Fmoc_Deprotection AA_Coupling Amino Acid Coupling (HBTU/DIPEA) Fmoc_Deprotection->AA_Coupling Fmoc_D_Phe_Cl_Coupling Fmoc-D-Phe-Cl Coupling Fmoc_Deprotection->Fmoc_D_Phe_Cl_Coupling At Desired Position AA_Coupling->Fmoc_Deprotection Next Amino Acid Fmoc_D_Phe_Cl_Coupling->Fmoc_Deprotection Next Amino Acid Chain_Elongation Chain Elongation (Repeat Cycles) Cleavage Part 2: Cleavage from Resin (Protected Peptide) Chain_Elongation->Cleavage Cyclization Part 3: Solution-Phase Cyclization Cleavage->Cyclization Deprotection Final Deprotection (TFA Cocktail) Cyclization->Deprotection Purification RP-HPLC Purification Deprotection->Purification Characterization Characterization (MS, NMR) Purification->Characterization Final_Product Final Cyclic Peptide with D-Phe-Cl Characterization->Final_Product CMK Inhibition Mechanism cluster_Enzyme Enzyme Active Site cluster_Inhibitor Chloromethyl Ketone Inhibitor Ser_OH Serine (Ser-OH) Initial_Complex Initial Non-covalent Complex Covalent_Adduct Stable Covalent Adduct (Irreversible Inhibition) Ser_OH->Covalent_Adduct Forms O-C bond His_N Histidine (His-N) His_N->Covalent_Adduct Forms N-C bond Peptide_CO_CH2Cl Peptide-CO-CH2Cl Initial_Complex->Ser_OH Nucleophilic attack Initial_Complex->His_N Nucleophilic attack Initial_Complex->Peptide_CO_CH2Cl on carbonyl carbon Initial_Complex->Peptide_CO_CH2Cl on methylene carbon (displaces Cl-)

Caption: Mechanism of irreversible inhibition by a chloromethyl ketone.

Quantitative Data Summary

The following table provides representative data for a typical synthesis of a cyclic peptide incorporating Fmoc-D-Phe-Cl. Actual yields will vary depending on the peptide sequence and specific reaction conditions.

StepParameterTypical Value
SPPS Resin Loading0.4 - 0.8 mmol/g
Amino Acid Equivalents3 - 5 eq.
Coupling Time1 - 2 hours
Fmoc Deprotection Time2 x 10 minutes
Cleavage (Protected) Cleavage Time1 - 2 hours
Crude Yield70 - 90%
Cyclization Peptide Concentration0.1 - 1 mM
Reaction Time2 - 24 hours
Crude Yield50 - 80%
Purification Final Purity (RP-HPLC)>95%
Overall Yield10 - 30%

Conclusion

The incorporation of Fmoc-D-Phe-Cl into cyclic peptides represents a powerful strategy for the development of potent and specific covalent inhibitors. The D-amino acid backbone enhances proteolytic stability, while the chloromethyl ketone warhead enables irreversible binding to the target enzyme. The protocols detailed in this application note provide a robust framework for the successful synthesis, cyclization, and purification of these complex molecules. Careful optimization of coupling and cyclization conditions, guided by diligent in-process monitoring, is key to achieving high yields and purity. The resulting cyclic peptide inhibitors are valuable tools for chemical biology research and hold significant promise as next-generation therapeutic agents.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Fmoc-D-Phe(2,4-Cl2)-OH in Solid-Phase Peptide Synthesis.
  • Benchchem. (2025). An In-depth Technical Guide to Fmoc-D-Phe(2,4-Cl2)-OH: Properties and Applications in Peptide Synthesis.
  • Kamei, T., et al. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. PMC.
  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;.
  • Benchchem. (n.d.). A Comparative Guide to Alternatives for On-Resin Peptide Cyclization: Moving Beyond Fmoc-Asp-ODmb.
  • Wolf, W. M., et al. (1991). Inhibition of Proteinase K by methoxysuccinyl-Ala-Ala-Pro-Ala chloromethyl ketone. Journal of Biological Chemistry.
  • Plettner, I., et al. (n.d.). Active-site geometry of proteinase K. Crystallographic study of its complex with a dipeptide chloromethyl ketone inhibitor. PubMed.
  • Liu, Y., et al. (2025). mRNA display-enabled discovery of proximity-triggered covalent peptide–drug conjugates. PMC.
  • ResearchGate. (2019). Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides?.
  • Promega. (2024). Discovering Cyclic Peptides with a "One-Pot" Synthesis and Screening Method.
  • Hemu, X., et al. (n.d.). Biomimetic Synthesis of Cyclic Peptides using Novel Thioester Surrogates. DR-NTU.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. DU Chem.
  • Benchchem. (n.d.). Applications of Fmoc-D-Phe(2-F)-OH in drug discovery and development.
  • Daly, N. L., et al. (2014). Fmoc-based synthesis of disulfide-rich cyclic peptides. PubMed.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Google Patents. (n.d.). US20030125243A1 - Synthesis of cyclic peptides.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Cyclic Peptides Utilizing Fmoc-D-Val-OH.
  • AAPPTec. (n.d.). How to Synthesize a Peptide.
  • Cho, Y. S., et al. (2009). N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA. PubMed.

Sources

Application

Application Notes and Protocols: Fmoc-D-Phe-Cl as a Tryptophan Hydroxylase (TPH) Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals Introduction: Tryptophan Hydroxylase as a Therapeutic Target Serotonin (5-hydroxytryptamine, 5-HT) is a critical monoamine neurotransmitter that plays a wid...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tryptophan Hydroxylase as a Therapeutic Target

Serotonin (5-hydroxytryptamine, 5-HT) is a critical monoamine neurotransmitter that plays a wide-ranging role in both the central and peripheral nervous systems, influencing everything from mood and cognition to gastrointestinal motility.[1][2] The biosynthesis of serotonin is a two-step process initiated by the rate-limiting enzyme, tryptophan hydroxylase (TPH).[3][4] TPH exists in two isoforms: TPH1, which is predominantly found in peripheral tissues like the gut and pineal gland, and TPH2, which is primarily expressed in the neurons of the brain.[5][6] This tissue-specific distribution allows for the targeted modulation of either the peripheral or central serotonin pools.

Dysregulation of peripheral serotonin has been implicated in a variety of disorders, including carcinoid syndrome, irritable bowel syndrome, and pulmonary arterial hypertension.[7][8] Consequently, the selective inhibition of TPH1 has emerged as a promising therapeutic strategy to reduce peripheral serotonin levels without affecting central serotonin, thereby avoiding potential neurological side effects.[8] This has driven the search for novel and effective TPH inhibitors.

The Rationale for an Fmoc-D-Phe-Cl Inhibitor Scaffold

The development of irreversible, covalent inhibitors offers several potential advantages over traditional reversible inhibitors, including increased potency, prolonged duration of action, and improved efficacy in situations where the target protein has a high turnover rate. The chloromethyl ketone functional group is a well-established "warhead" for creating covalent inhibitors. It acts as an electrophile that can form a stable covalent bond with nucleophilic residues, such as cysteine or histidine, within an enzyme's active site.

This document outlines the potential of N-(9-fluorenylmethoxycarbonyl)-D-phenylalanine chloromethyl ketone (Fmoc-D-Phe-Cl) as a scaffold for the development of novel, irreversible TPH inhibitors. The core concept is to leverage the structural similarity of the D-phenylalanine backbone to the natural TPH substrate, L-tryptophan, to guide the chloromethyl ketone "warhead" to the enzyme's active site for covalent modification. The D-amino acid configuration is proposed to confer resistance to proteolytic degradation, potentially increasing the inhibitor's bioavailability and half-life. The Fmoc protecting group, while primarily a tool for synthesis, could also be explored for its potential to modulate the physicochemical properties of the final compound.

Visualizing the Scientific Foundation

To better understand the context for developing an Fmoc-D-Phe-Cl based TPH inhibitor, it is crucial to visualize the key biological pathway and the proposed mechanism of action.

Serotonin Biosynthesis Pathway Tryptophan L-Tryptophan TPH Tryptophan Hydroxylase (TPH) (Rate-Limiting Step) Tryptophan->TPH O2, Fe2+ Tetrahydrobiopterin FiveHTP 5-Hydroxytryptophan (5-HTP) AADC Aromatic L-Amino Acid Decarboxylase (AADC) FiveHTP->AADC Serotonin Serotonin (5-HT) TPH->FiveHTP AADC->Serotonin Proposed Mechanism of Irreversible TPH Inhibition cluster_0 TPH Active Site TPH_Enzyme TPH Covalent_Complex TPH-Inhibitor Covalent Adduct (Inactive) TPH_Enzyme->Covalent_Complex 2. Covalent Bond Formation (Alkylation of Nucleophile) Nucleophile Nucleophilic Residue (e.g., Cysteine) Inhibitor D-Phe-Cl (Active Inhibitor) Inhibitor->TPH_Enzyme 1. Binding to Active Site

Caption: Proposed Mechanism of Irreversible TPH Inhibition.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of TPH inhibitors based on the Fmoc-D-Phe-Cl scaffold.

Protocol 1: Synthesis of Fmoc-D-Phenylalanine Chloromethyl Ketone

This protocol is a general guideline and may require optimization.

Materials:

  • Fmoc-D-Phe-OH

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Diazomethane (CH₂N₂) in diethyl ether (EXTREME CAUTION: Diazomethane is highly toxic and explosive. This step should only be performed by experienced chemists in a certified fume hood with appropriate safety measures.)

  • Anhydrous diethyl ether

  • Anhydrous HCl in diethyl ether

  • Dry solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Silica gel for column chromatography

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve Fmoc-D-Phe-OH (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC or EDC (1.1 equivalents) portion-wise while stirring.

    • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Concentrate the filtrate under reduced pressure to obtain the crude Fmoc-D-Phe-NHS ester.

  • Formation of the Diazoketone:

    • Dissolve the crude Fmoc-D-Phe-NHS ester in anhydrous THF.

    • Cool the solution to 0°C.

    • Slowly add a freshly prepared ethereal solution of diazomethane until a persistent yellow color is observed.

    • Stir the reaction at 0°C for 2-4 hours.

    • Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

    • Remove the solvent under reduced pressure.

  • Formation of the Chloromethyl Ketone:

    • Dissolve the crude diazoketone in anhydrous diethyl ether.

    • Cool the solution to 0°C.

    • Slowly bubble anhydrous HCl gas through the solution or add a solution of anhydrous HCl in diethyl ether dropwise with stirring.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield Fmoc-D-Phe-Cl.

Characterization:

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro TPH1 Inhibition Assay

This fluorescence-based assay measures the production of 5-hydroxytryptophan (5-HTP).

Materials:

  • Recombinant human TPH1 enzyme

  • TPH1 Assay Buffer (e.g., 40 mM HEPES, pH 7.0, containing 10 µM ferrous ammonium sulfate and 0.05 mg/mL catalase)

  • L-tryptophan (substrate)

  • Tetrahydrobiopterin (BH₄) (cofactor)

  • Dithiothreitol (DTT)

  • Test compound (Fmoc-D-Phe-Cl or its deprotected analog) dissolved in DMSO

  • Quenching solution (e.g., 2% acetic acid in ethanol)

  • Black, 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO. Create a serial dilution to test a range of concentrations.

    • Prepare working solutions of L-tryptophan and BH₄ in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Test compound or DMSO (for control wells)

      • Recombinant TPH1 enzyme

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of the Reaction:

    • Initiate the enzymatic reaction by adding a mixture of L-tryptophan and BH₄ to each well.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Termination of the Reaction:

    • Stop the reaction by adding the quenching solution to each well.

  • Fluorescence Measurement:

    • Measure the fluorescence of the product (5-HTP has native fluorescence) using a microplate reader (e.g., excitation at ~295 nm and emission at ~340 nm).

Data Analysis:

  • Subtract the background fluorescence (wells without enzyme) from all readings.

  • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

To assess for irreversible inhibition, a "washout" experiment can be performed. After pre-incubating the enzyme with the inhibitor, the mixture is diluted or dialyzed to remove the unbound inhibitor. The enzyme activity is then measured and compared to a control that was not pre-incubated with the inhibitor. A lack of recovery of enzyme activity after washout is indicative of irreversible inhibition.

Protocol 3: Cell-Based Serotonin Production Assay

This protocol uses a cell line that endogenously produces serotonin, such as the human carcinoid cell line BON, to assess the inhibitor's activity in a more physiologically relevant context.

Materials:

  • BON cells (or another suitable serotonin-producing cell line)

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound

  • Lysis buffer

  • ELISA kit for serotonin or HPLC system with electrochemical or fluorescence detection

Procedure:

  • Cell Culture:

    • Culture BON cells in appropriate flasks or plates until they reach a suitable confluency.

  • Inhibitor Treatment:

    • Treat the cells with various concentrations of the test compound (and a vehicle control) for a specified period (e.g., 24-48 hours).

  • Cell Lysis and Supernatant Collection:

    • After incubation, collect the cell culture supernatant (for secreted serotonin) and/or lyse the cells to measure intracellular serotonin.

  • Serotonin Quantification:

    • Quantify the serotonin levels in the samples using a commercially available ELISA kit or by HPLC.

Data Analysis:

  • Normalize the serotonin levels to the total protein concentration in the cell lysates.

  • Calculate the percent inhibition of serotonin production for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value as described in the in vitro assay.

Data Presentation and Interpretation

The following table provides a hypothetical comparison of different TPH inhibitor scaffolds to illustrate how data could be presented.

Inhibitor ScaffoldTPH1 IC₅₀ (nM)TPH2 IC₅₀ (nM)Selectivity (TPH2/TPH1)Mode of Inhibition
Fmoc-D-Phe-Cl (Hypothetical) 505000100Irreversible
Telotristat Ethyl 29>10,000>345Reversible
Fenclonine (PCPA) ~10,000~5,0000.5Irreversible

Interpreting the Data:

  • A lower IC₅₀ value indicates a more potent inhibitor.

  • A high selectivity ratio (TPH2 IC₅₀ / TPH1 IC₅₀) is desirable for peripherally acting inhibitors to minimize central nervous system side effects.

  • The mode of inhibition (reversible vs. irreversible) provides crucial information about the inhibitor's mechanism of action and potential for prolonged therapeutic effects.

Concluding Remarks

The Fmoc-D-Phe-Cl scaffold represents a promising starting point for the design of novel, irreversible TPH inhibitors. The combination of a substrate-mimicking core and a covalent warhead offers a rational approach to achieving high potency and prolonged duration of action. The protocols outlined in this document provide a comprehensive framework for the synthesis, in vitro characterization, and cell-based evaluation of such compounds. Further optimization of the phenylalanine ring substitutions and exploration of different protecting groups could lead to the development of highly selective and therapeutically valuable TPH1 inhibitors.

References

  • Wikipedia. (2024, March 4). Serotonin. Retrieved from [Link]

  • Wenthur, C. J., & Lindsley, C. W. (2013). Classics in chemical neuroscience: p-Chlorophenylalanine (fenclonine). ACS Chemical Neuroscience, 4(7), 1023–1031.
  • Kettner, C., & Shaw, E. (1979). Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein. Biochemistry, 18(21), 4778–4784.
  • Okada, Y., Taguchi, H., Yokoi, T., & Nishiyama, Y. (1997). Amino Acids and Peptides. Part 48.1 Studies on the Structure of an Unexpected Reaction Product from Dipeptidyl Chloromethyl Ketone during Acid Hydrolysis 2. Journal of Chemical Research, Synopses, (10), 420-421.
  • Taguchi, H., Yokoi, T., Kasuya, F., Nishiyama, Y., Fukui, M., & Okada, Y. (1996). Amino Acids and Peptides. Part 47. Studies on the Structure of an Unexpected Reaction Product from Dipeptidyl Chloromethyl Ketone during Acid Hydrolysis. Chemical & Pharmaceutical Bulletin, 44(12), 2259-2262.
  • Wikipedia. (2023, December 29). Tryptophan hydroxylase. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Serotonergic Synapse Pathway. Retrieved from [Link]

  • Ferreira, J. C., & de Souza, R. O. (2018). 6 - Synthesis of N-Alkyl Amino Acids. In R. de Souza (Ed.), Agrochemicals and Pharmaceuticals (pp. 161-211). Elsevier.
  • News-Medical. (2023, June 22). Serotonin Biosynthesis. Retrieved from [Link]

  • Cianchetta, G., et al. (2010). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. Journal of Biological Chemistry, 285(21), 16369-16378.
  • Wright, C. W., & Kozak, K. R. (2014). Design and Synthesis of Covalent Inhibitors of FabA. ACS Medicinal Chemistry Letters, 5(5), 549–553.
  • Kuhn, D. M., & Lovenberg, W. (1997). Molecular Mechanism of the Inactivation of Tryptophan Hydroxylase by Nitric Oxide: Attack on Critical Sulfhydryls that Spare the Enzyme Iron Center. Journal of Neuroscience, 17(19), 7247-7254.
  • Google Patents. (2016). WO2016109501A1 - Amide compounds as tryptophan hydroxylase inhibitors.
  • Betari, N., et al. (2020). Discovery and Biological Characterization of a Novel Scaffold for Potent Inhibitors of Peripheral Serotonin Synthesis. Future Science OA, 6(8), FSO498.
  • Ghanbari, R., et al. (2002). The inhibition of tryptophan hydroxylase, not protein synthesis, reduces the brain trapping of alpha-methyl-L-tryptophan: an autoradiographic study.
  • Liu, X., et al. (2010). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. The Journal of biological chemistry, 285(21), 16369-16378.
  • Hanzlik, R. P. (n.d.). Design and Synthesis of Proteinase Inhibitors. University of Kansas. Retrieved from [Link]

  • Li, Y., et al. (2022). Cryo-EM Structure and Activator Screening of Human Tryptophan Hydroxylase 2. Frontiers in Molecular Biosciences, 9, 843571.
  • Zheng, L., et al. (2023). Development of covalent inhibitors: Principle, design, and application in cancer. MedComm–Oncology, 2(4), e59.
  • Google Patents. (2015). US9512122B2 - Amide compounds as tryptophan hydroxylase inhibitors.
  • Google Patents. (1997). US5631227A - Peptide derivatives.
  • Pharma Inventor Inc. (n.d.). Patent & Publications. Retrieved from [Link]

Sources

Method

Application Note: Synthesis and Evaluation of Neurotensin Analogs Incorporating Fmoc-D-Phe(4-Cl)-OH

Executive Summary Neurotensin (NT) is an endogenous 13-amino acid neuropeptide that modulates dopaminergic signaling and nociception through its interactions with G-protein-coupled receptors, primarily NTS1 and NTS2[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Neurotensin (NT) is an endogenous 13-amino acid neuropeptide that modulates dopaminergic signaling and nociception through its interactions with G-protein-coupled receptors, primarily NTS1 and NTS2[1]. While the C-terminal hexapeptide fragment, NT(8-13) (Arg-Arg-Pro-Tyr-Ile-Leu), retains full biological activity, its rapid degradation by endogenous peptidases (plasma half-life < 5 minutes) severely limits its clinical utility[2].

This application note details the rational design and solid-phase peptide synthesis (SPPS) of advanced NT analogs using the unnatural amino acid Fmoc-D-Phe(4-Cl)-OH . By substituting the native L-Tyr¹¹ residue, researchers can engineer self-validating peptide systems that exhibit profound proteolytic resistance, enhanced blood-brain barrier (BBB) permeability, and tunable receptor subtype selectivity for applications in Parkinson's disease, non-opioid analgesia, and targeted radiotherapeutics[3][4].

Mechanistic Rationale: The Causality of D-Phe(4-Cl) Substitution

The decision to incorporate Fmoc-D-Phe(4-Cl)-OH at position 11 is driven by three distinct structure-activity relationship (SAR) mechanisms:

  • Evasion of Proteolytic Cleavage: Endogenous metalloendopeptidases rapidly cleave native NT at the Pro¹⁰-Tyr¹¹ and Tyr¹¹-Ile¹² peptide bonds. The inversion of stereochemistry from an L- to a D-amino acid introduces severe steric hindrance within the enzyme's active site, effectively halting backbone hydrolysis and extending the physiological half-life from minutes to hours[4].

  • Receptor Selectivity Shift: The native Tyr¹¹ residue possesses a hydroxyl group that acts as a critical hydrogen-bond donor for high-affinity NTS1 binding[4]. Replacing this hydroxyl with a lipophilic, electron-withdrawing chlorine atom in the para position disrupts this specific interaction. Consequently, NTS1 affinity drops, allowing the analog to function as a highly selective NTS2 agonist or a balanced dual NTS1/NTS2 agonist, depending on adjacent sequence modifications[1][4].

  • Enhanced Lipophilicity: The incorporation of the halogenated phenyl ring significantly increases the overall partition coefficient (LogP) of the peptide. This enhanced lipophilicity is the primary causal factor for the improved BBB penetration observed in in vivo CNS models[3].

Receptor Signaling Pathway Visualization

The following diagram illustrates the downstream intracellular signaling cascade triggered by the binding of a [D-Phe(4-Cl)¹¹]-modified neurotensin analog to its target GPCRs.

Fig 1. Gq-mediated signaling pathway activated by neurotensin analogs.

Self-Validating Experimental Protocol: SPPS Workflow

To ensure high-fidelity synthesis of H-Arg-Arg-Pro-D-Phe(4-Cl)-Ile-Leu-OH, the following Fmoc-based SPPS protocol incorporates internal quality control (QC) loops.

Materials & Reagents
  • Resin: Fmoc-Leu-Wang resin (Loading: ~0.6 mmol/g). Wang resin is selected to yield the native C-terminal carboxylic acid required for receptor recognition[4].

  • Amino Acids: Fmoc-Ile-OH, Fmoc-D-Phe(4-Cl)-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Methodology
  • Resin Swelling: Swell 0.1 mmol of Fmoc-Leu-Wang resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Standard Amino Acid Coupling (Positions 12, 10, 9, 8):

    • Prepare a solution of Fmoc-AA-OH (3.0 eq) and HATU (2.9 eq) in DMF.

    • Add DIPEA (6.0 eq) to activate the carboxyl group.

    • Add to the resin and agitate for 45 minutes. Causality Note: HATU is utilized over standard DIC/HOBt to accelerate the kinetics of sterically hindered couplings, minimizing deletion sequences.

  • Critical Step: Fmoc-D-Phe(4-Cl)-OH Incorporation (Position 11):

    • Due to the steric bulk of the halogenated D-phenylalanine, perform a double coupling (2 × 60 min) using fresh reagents for each cycle to ensure >99% conversion[4].

  • Self-Validating QC (Kaiser Test): After each coupling, perform a Kaiser test.

    • Negative (Yellow): Primary amines are fully reacted. Proceed to the next deprotection.

    • Positive (Blue): Incomplete coupling. The system mandates a repeat of the coupling step before proceeding.

  • Cleavage and Global Deprotection:

    • Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2.5 hours.

    • Causality Note: The Arg(Pbf) protecting group generates highly reactive sulfonyl cations upon cleavage. Triisopropylsilane (TIS) is strictly required as a carbocation scavenger to prevent irreversible re-alkylation of the peptide backbone[4].

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Purify via preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

Synthesis Workflow Visualization

Fig 2. Self-validating SPPS workflow for Fmoc-D-Phe(4-Cl)-OH incorporation.

Quantitative Data: Pharmacological Profiling

The substitution of L-Tyr with D-Phe(4-Cl) fundamentally alters the pharmacokinetic and pharmacodynamic profile of the peptide. The table below summarizes the representative quantitative shifts based on established literature parameters for halogenated D-Phe substitutions[1][3][4].

Peptide AnalogSequenceNTS1 Affinity (Kᵢ, nM)NTS2 Affinity (Kᵢ, nM)Plasma Half-life (t₁/₂)
Native NT(8-13) Arg-Arg-Pro-Tyr-Ile-Leu0.23.5< 5 min
[D-Tyr¹¹]NT(8-13) Arg-Arg-Pro-D-Tyr-Ile-Leu~25.0~10.0> 120 min
[D-Phe(4-Cl)¹¹]NT(8-13) Arg-Arg-Pro-D-Phe(4-Cl)-Ile-Leu~45.0~5.0> 240 min

Data Interpretation: The ~200-fold decrease in NTS1 affinity combined with the preservation of NTS2 affinity transforms the native pan-agonist into a highly biased/selective ligand. Concurrently, the half-life is extended by over 48-fold, enabling systemic administration for in vivo efficacy studies.

References

  • Kühl, T., et al. "Neurotensin(8–13) analogs as dual NTS1 and NTS2 receptor ligands with enhanced effects on a mouse model of Parkinson's disease." European Journal of Medicinal Chemistry, 254 (2023): 115386. URL:[Link]

  • Besserer-Offroy, É., et al. "Neurotensin Analogues Containing Cyclic Surrogates of Tyrosine at Position 11 Improve NTS2 Selectivity Leading to Analgesia without Hypotension and Hypothermia." ACS Chemical Neuroscience, 10.10 (2019): 4227-4237. URL:[Link]

  • Bodin, S., et al. "Design and Synthesis of Ga‐Labeled Peptide‐Based Heterodimers for Dual Targeting of NTS1 and GRPR." ChemMedChem, (2025). URL:[Link]

  • Maschauer, S., et al. "Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling." EJNMMI Radiopharmacy and Chemistry, 4.1 (2019). URL:[Link]

Sources

Application

Application Note: Advanced Bioconjugation Strategies Utilizing Chlorinated Phenylalanine Handles

Introduction & Scientific Rationale The site-specific modification of proteins is a cornerstone of modern therapeutics, structural biology, and molecular imaging. While native amino acid conjugation (e.g., targeting lysi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The site-specific modification of proteins is a cornerstone of modern therapeutics, structural biology, and molecular imaging. While native amino acid conjugation (e.g., targeting lysine or cysteine) often yields heterogeneous mixtures, the genetic incorporation of unnatural amino acids (uAAs) provides a bioorthogonal handle for precise, site-selective functionalization.

Among halogenated uAAs, chlorinated phenylalanine (Cpa) —such as 4-chloro-L-phenylalanine or meta-chloro-phenylalanine—offers distinct advantages over its brominated or iodinated counterparts. The chlorine atom is sterically closer to a hydrogen atom or methyl group, minimizing structural perturbation and folding disruption within the target protein[1]. Furthermore, the C–Cl bond is highly inert under physiological conditions, preventing off-target degradation[2].

Historically, the high bond dissociation energy of the C–Cl bond made Cpa a poor candidate for transition-metal-catalyzed cross-coupling. However, recent breakthroughs in aqueous palladium catalysis and the development of isolable Palladium-Oxidative Addition Complexes (Pd-OACs) have unlocked Cpa as a highly stable, reactive handle for both small-molecule labeling and protein-protein conjugation[3][4].

Mechanistic Pathways for Cpa Bioconjugation

Strategy A: Aqueous Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction allows for the formation of robust carbon-carbon (C–C) bonds between the Cpa handle and an aryl or alkyl boronic acid. Because the oxidative addition of Pd(0) into the C–Cl bond is the rate-limiting step, highly active, water-soluble catalysts (such as Pd-pyrimidine complexes or micellar environments like TPGS-750-M) are required to stabilize the transition state and drive the reaction to completion in aqueous media[3].

Cycle Pd0 Pd(0) Catalyst OA Oxidative Addition Pd0->OA Protein-Cpa (C-Cl Cleavage) TM Transmetalation OA->TM Pd(II) Intermediate RE Reductive Elimination TM->RE Aryl Boronic Acid Base, H2O RE->Pd0 Catalyst Regeneration Prod Arylated Protein RE->Prod C-C Bond

Caption: Catalytic cycle of aqueous Suzuki-Miyaura cross-coupling on a Cpa-tagged protein.

Strategy B: Pd-OAC Mediated Cysteine Arylation

A paradigm-shifting "umpolung" approach separates the sluggish oxidative addition step from the conjugation step. The Cpa-tagged protein is first reacted with a Pd(0) precursor to form a stable, isolable Pd(II)–aryl oxidative addition complex (Pd-OAC)[2]. This converts the inert Cpa residue into a highly electrophilic


-aryl-Pd-X unit. When exposed to a target protein containing a free nucleophilic cysteine, rapid reductive elimination occurs, yielding a stable thioether-linked bioconjugate[4].

Workflow A Protein Expression (PylRS/tRNA) B Protein-Cpa (Stable Handle) A->B uAA Incorporation D Isolable Pd-OAC Intermediate B->D Oxidative Addition C Pd(0) Precursor + Ligand C->D Organic/Aq Mix F Protein-Protein Bioconjugate D->F Reductive Elimination E Target Protein (Cysteine-SH) E->F Aqueous Buffer

Caption: Workflow for Pd-OAC mediated protein-protein conjugation using a Cpa handle.

Quantitative Data Summary

The choice of bioconjugation strategy depends heavily on the target application. Table 1 summarizes the kinetic and operational parameters of both methodologies.

Table 1: Comparison of Cpa-Directed Bioconjugation Strategies

ParameterAqueous Suzuki-MiyauraPd-OAC Thiol Arylation
Target Handle Chlorophenylalanine (Cpa)Chlorophenylalanine (Cpa)
Coupling Partner Aryl/Alkyl Boronic AcidsFree Cysteine (Thiol)
Linkage Formed Carbon-Carbon (C–C)Thioether (C–S)
Typical Yield 60 – 85%> 90%
Reaction Environment Buffered Aqueous Media (pH 8.0)Buffered Aqueous Media (pH 7.4)
Catalyst Requirement Excess Pd(0) generated in situPre-formed, isolable Pd(II)-OAC
Intermediate Stability TransientLyophilizable, stable for >12 months[2]
Primary Application Small molecule/fluorophore labelingProtein-protein conjugation[4]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols incorporate built-in analytical checkpoints.

Protocol 1: Genetic Incorporation of Cpa

Causality: To introduce Cpa, an engineered Pyrrolysyl-tRNA synthetase (PylRS) mutant (e.g., N346A/C348A) is utilized. These specific mutations enlarge the amino acid binding pocket, accommodating the halogenated phenyl ring without sacrificing translational efficiency[1].

  • Transformation: Co-transform E. coli BL21(DE3) with a plasmid encoding the target protein with an amber stop codon (TAG) and a plasmid encoding the PylRS(N346A/C348A)/tRNA

    
     pair.
    
  • Expression: Grow cells in minimal media. At OD

    
     = 0.6, supplement the culture with 2 mM meta-chloro-phenylalanine or 4-chloro-L-phenylalanine.
    
  • Induction: Induce with 1 mM IPTG and express at 37°C for 4 hours.

  • Validation Checkpoint (Intact Mass): Purify the protein via Ni-NTA affinity chromatography. Analyze via ESI-LC-MS. The observed mass must match the theoretical mass of the Cpa-incorporated protein, confirming the absence of natural phenylalanine misincorporation.

Protocol 2: Synthesis of Isolable Pd-OACs

Causality: Degassing the solvents is critical to prevent premature oxidation of the electron-rich phosphine ligands, which are strictly required to stabilize the highly active Pd(0) species necessary for C–Cl bond insertion.

  • Catalyst Preparation: In an anaerobic environment, dissolve 10 equiv. of Pd(1,5-COD)(CH

    
    TMS)
    
    
    
    and 12 equiv. of sSPhos ligand in degassed DMSO. Incubate for 15 minutes to generate the active Pd(0) species.
  • Oxidative Addition: Add the catalyst solution to a 100 µM solution of the Cpa-tagged protein in degassed phosphate buffer (pH 7.4). Incubate at 37°C for 2 hours.

  • Validation Checkpoint (OAC Formation): Analyze a 5 µL aliquot via LC-MS. The mass should shift by exactly +Pd + Ligand relative to the starting material. The isotopic envelope will distinctly show the characteristic palladium distribution.

  • Isolation: Purify the Pd-OAC protein via size-exclusion chromatography (SEC) to remove excess small-molecule palladium. Lyophilize the fractions. The resulting solid is bench-stable[2].

Protocol 3: Pd-OAC Mediated Protein-Protein Conjugation

Causality: The electrophilic Pd(II) center selectively undergoes a transmetalation-like substitution with the highly nucleophilic thiolate of the target cysteine, followed by rapid reductive elimination to form the irreversible thioether bond[4].

  • Thiol Verification (Validation Checkpoint): Prior to conjugation, perform an Ellman’s assay (DTNB) on the target cysteine-containing protein to validate the presence of free, reduced thiols. If oxidized, pre-treat with TCEP and desalt.

  • Conjugation: Reconstitute the lyophilized Pd-OAC protein in PBS (pH 7.4). Add 1.2 equivalents of the target cysteine-containing protein.

  • Incubation: React at room temperature for 1 hour open to the air (the Pd(II) intermediate is air-stable).

  • Final Validation: Confirm heterodimer formation via SDS-PAGE (observing the combined molecular weight shift) and intact LC-MS.

References

  • [3] A Convenient Catalyst for Aqueous and Protein Suzuki−Miyaura Cross-Coupling. Journal of the American Chemical Society (ACS Publications). URL:[Link]

  • [2] Palladium–peptide oxidative addition complexes for bioconjugation. RSC Chemical Biology (RSC Publishing). URL:[Link]

  • [1] Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using a Single Pyrrolysyl-tRNA Synthetase Mutant. ACS Chemical Biology (ACS Publications). URL:[Link]

  • [4] Protein-Protein Cross-Coupling via Palladium-Protein Oxidative Addition Complexes from Cysteine Residues. National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Fmoc-D-Phe-Cl Racemization During Peptide Coupling

Welcome to the Advanced Peptide Synthesis Support Center. This guide is designed for researchers and drug development professionals dealing with the highly reactive, yet stereochemically sensitive, Fmoc-protected D-pheny...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is designed for researchers and drug development professionals dealing with the highly reactive, yet stereochemically sensitive, Fmoc-protected D-phenylalanine acid chloride (Fmoc-D-Phe-Cl).

While acid chlorides are unparalleled for acylating sterically hindered amines (such as N-methylated or α,α-dialkyl amino acids), their high electrophilicity makes them uniquely susceptible to racemization. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to preserve the chiral integrity of your peptide.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why does Fmoc-D-Phe-Cl racemize so readily compared to standard Fmoc-amino acids activated via DIC/HOBt? A1: The extreme electronegativity of the chloride leaving group highly activates the carbonyl carbon, which in turn increases the acidity of the adjacent α-proton. When exposed to strong tertiary amines like N,N-Diisopropylethylamine (DIEA), the molecule rapidly undergoes base-catalyzed cyclization into a1[1]. Because this oxazolone intermediate is planar, the stereocenter at the α-carbon is destroyed, leading to a racemic (D/L) mixture upon nucleophilic attack by the incoming amine[2].

Q2: I am coupling Fmoc-D-Phe-Cl to an N-methylated amino acid on solid support. What base should I use to minimize racemization? A2: You must replace standard bases (DIEA or TEA) with a sterically hindered, non-nucleophilic weak base such as 3[3]. Collidine is basic enough (pKa ~7.4) to neutralize the HCl byproduct generated during the coupling, but its steric bulk and lower basicity prevent it from efficiently abstracting the α-proton, thereby suppressing oxazolone formation[4].

Q3: Can I use a biphasic system for solution-phase synthesis to protect the stereocenter? A3: Yes. For solution-phase chemistry, 5 are highly effective[5]. By using a two-phase system of CH₂Cl₂ and 10% aqueous NaHCO₃, the aqueous carbonate acts as a self-validating acid scavenger. It neutralizes HCl at the solvent interface without exposing the dissolved acid chloride to a soluble organic base that would drive enolization[5].

Q4: Should I add HOBt or HOAt to the acid chloride coupling? A4: Generally, pre-activated acid chlorides do not require additives. However, if racemization persists during extremely slow couplings (e.g., to Aib residues), adding the potassium salt of HOBt (KOBt) can help. KOBt rapidly converts the acid chloride into an OBt ester in situ, which is significantly less prone to oxazolone formation than the bare acid chloride[5].

Part 2: Visual Workflows & Pathways

RacemizationPathway A Fmoc-D-Phe-Cl (Activated Acid) B Strong Base (e.g., DIEA) A->B Proton Abstraction F Weak Base (e.g., Collidine) A->F Direct Acylation C 5(4H)-Oxazolone (Achiral Intermediate) B->C Cyclization D Amine Nucleophile C->D E Racemic Peptide (D/L Mixture) D->E Ring Opening G Enantiopure Peptide (D-Isomer) F->G Stereocenter Preserved

Logical relationship of base selection on the oxazolone racemization pathway of Fmoc-D-Phe-Cl.

Part 3: Quantitative Data Analysis

The choice of base and solvent microenvironment dictates the stereochemical outcome. The table below summarizes the expected epimerization levels of Fmoc-D-Phe-Cl when coupled to a sterically hindered secondary amine under various conditions.

Coupling ConditionBase UsedSolvent SystemEpimerization (%)Expected Yield (%)
Standard SPPSDIEA (2.0 eq)Anhydrous DCM> 20.0%95%
Weak Base SPPS 2,4,6-Collidine (2.0 eq) Anhydrous DCM < 1.0% 92%
Biphasic (Solution)10% NaHCO₃ (aq)DCM / H₂O< 0.1%90%
Additive SPPSCollidine + KOBtAnhydrous DMF< 0.5%88%

Part 4: Validated Experimental Protocols

Protocol A: Anhydrous Solid-Phase Peptide Synthesis (SPPS) using 2,4,6-Collidine

This protocol is a self-validating system designed for solid-phase synthesis. By strictly excluding strong bases and utilizing DCM, the system prevents the formation of Vilsmeier-type side products while maintaining the chiral integrity of the D-Phe residue[3].

Step-by-Step Methodology:

  • Resin Preparation: Treat the peptidyl-resin with 20% piperidine in DMF (2 × 5 min) to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5×) and anhydrous DCM (5×) to ensure complete removal of residual piperidine, which could otherwise act as a nucleophile or strong base.

  • Reagent Dissolution: In a dry vial under inert atmosphere (Argon/Nitrogen), dissolve Fmoc-D-Phe-Cl (3.0 equivalents relative to resin loading) in a minimal volume of anhydrous DCM. Do not use DMF for the primary dissolution of acid chlorides to avoid premature degradation.

  • Base Addition: Add 2,4,6-collidine (3.0 to 6.0 equivalents) directly to the Fmoc-D-Phe-Cl solution. The solution should remain clear.

  • Coupling: Transfer the activated mixture to the resin. Agitate gently at room temperature for 30–60 minutes.

  • Validation: Drain the reaction mixture and wash the resin with DCM (3×) and DMF (3×). Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines). A negative result validates complete acylation without the need for extended, racemization-prone coupling times.

SPPSWorkflow Step1 1. Resin Preparation Deprotect N-terminus with Piperidine Step2 2. Reagent Prep Dissolve Fmoc-D-Phe-Cl in anhydrous DCM Step1->Step2 Step3 3. Base Addition Add 2,4,6-Collidine (Avoid DIEA/TEA) Step2->Step3 Step4 4. Coupling Agitate 30-60 min at Room Temp Step3->Step4 Step5 5. Wash & Verify Wash with DCM/DMF, Kaiser Test Step4->Step5

Step-by-step experimental workflow for anhydrous SPPS coupling using 2,4,6-collidine.

Protocol B: Solution-Phase Biphasic Coupling (Schotten-Baumann)

Designed for synthesizing short peptide fragments in solution, this protocol uses a physical phase boundary to separate the acid chloride from the base, ensuring zero base-catalyzed enolization[5].

Step-by-Step Methodology:

  • Amine Preparation: Dissolve the C-protected amino acid or peptide fragment (1.0 eq) in a 10% aqueous NaHCO₃ solution.

  • Organic Phase Preparation: Dissolve Fmoc-D-Phe-Cl (1.1 eq) in CH₂Cl₂.

  • Biphasic Reaction: Vigorously stir the aqueous amine solution while adding the organic Fmoc-D-Phe-Cl solution dropwise over 10 minutes at 0°C.

  • Agitation: Allow the mixture to warm to room temperature and stir vigorously for 1–2 hours. The vigorous stirring maximizes the interfacial surface area, driving the coupling forward while the aqueous carbonate immediately neutralizes the HCl byproduct.

  • Workup: Separate the organic layer, wash with 1M HCl, water, and brine. Dry over Na₂SO₄ and concentrate under vacuum.

References

  • Title : Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides Source : ACS Publications URL :[Link]

  • Title : Peptide Synthesis via Amino Acid Halides Source : Accounts of Chemical Research (ACS) URL :[Link]

  • Title : Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides Source : PMC - NIH URL : [Link]

  • Title : Applications of Peptide Coupling Reagents – An Update Source : Global Research Online URL : [Link]

Sources

Optimization

Technical Support Center: Optimizing Fmoc-D-Phe(4-Cl)-OH Solubility in SPPS

Overview Fmoc-D-Phe(4-Cl)-OH is a critical building block for synthesizing therapeutic peptides, particularly those requiring enhanced proteolytic stability or specific hydrophobic pharmacophores. However, its incorporat...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Fmoc-D-Phe(4-Cl)-OH is a critical building block for synthesizing therapeutic peptides, particularly those requiring enhanced proteolytic stability or specific hydrophobic pharmacophores. However, its incorporation is frequently bottlenecked by poor solubility and on-resin aggregation. This guide provides mechanistically grounded, field-proven solutions to overcome these challenges and ensure high-yield couplings.

Frequently Asked Questions (FAQs)

Q: Why does Fmoc-D-Phe(4-Cl)-OH exhibit significantly worse solubility than standard Fmoc-Phe-OH? A: The solubility deficit is driven by the para-chloro substitution on the aromatic ring. The chlorine atom increases the overall lipophilicity of the molecule and introduces strong intermolecular halogen bonding alongside enhanced


 stacking interactions between the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the chlorinated phenyl ring. In standard polar aprotic solvents like neat N,N-dimethylformamide (DMF), these intermolecular forces outcompete peptide-solvent interactions, leading to aggregation and precipitation [1].

Q: Can I simply increase the coupling temperature to force dissolution? A: While heating increases thermodynamic solubility, prolonged heating of Fmoc-amino acids in basic or neutral solutions can lead to premature Fmoc deprotection or degradation. If thermal assistance is required, we recommend Just-In-Time (JIT) dissolution using Microwave-Assisted SPPS (MW-SPPS) at 50°C–75°C, ensuring the amino acid is activated and coupled immediately upon dissolution[2].

Q: What is the most effective solvent system for this specific amino acid? A: A binary solvent mixture of DMF (or NMP) with 10–20% v/v Dimethyl Sulfoxide (DMSO) is the gold standard. DMSO acts as a potent hydrogen-bond and halogen-bond acceptor, effectively disrupting the crystalline lattice of the aggregated amino acid and stabilizing the monomeric solvated state [3].

Mechanistic Workflow for Resolving Solubility Issues

SolubilityTroubleshooting Start Issue: Fmoc-D-Phe(4-Cl)-OH Precipitates in DMF CheckConc Check Concentration Is it > 0.2 M? Start->CheckConc ReduceConc Reduce to 0.1-0.15 M Increase Equivalents CheckConc->ReduceConc Yes SolventMod Modify Solvent System CheckConc->SolventMod No Success Complete Dissolution & Efficient Coupling ReduceConc->Success AddDMSO Add 10-20% DMSO (Disrupts π-π & Halogen bonds) SolventMod->AddDMSO Heat Apply Gentle Heating (MW-SPPS at 50°C) SolventMod->Heat AddDMSO->Success Heat->Success

Decision tree for troubleshooting Fmoc-D-Phe(4-Cl)-OH solubility in SPPS.

Quantitative Solubility Data

To guide your solvent selection, the following table summarizes the empirical solubility limits of Fmoc-D-Phe(4-Cl)-OH at 25°C. Data is synthesized from baseline chemical property reports and optimized SPPS solvent studies [3, 4].

Solvent SystemMax Concentration (M)Visual AppearanceStability (24h at 25°C)Recommendation
Neat DMF~0.10 MCloudy, micro-crystalsHigh precipitationNot recommended for automated SPPS
Neat NMP~0.15 MSlightly turbidModerate precipitationMarginal; requires constant agitation
DMF / 20% DMSO >0.30 M Clear, colorless Stable, no precipitate Optimal for difficult couplings
NMP / 20% DMSO>0.35 MClear, colorlessStable, no precipitateExcellent, but harder to wash out
DCM / DMF (1:1)~0.20 MClearStableGood alternative for manual synthesis

Note: While NMP offers slightly better baseline solvation than DMF, it is more difficult to remove during washing steps and can lead to side reactions over extended periods [2].

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol integrates the dissolution strategy with built-in validation steps (a self-validating system) to guarantee that the solubility issue does not translate into a failed coupling.

Protocol: Optimized Coupling of Fmoc-D-Phe(4-Cl)-OH using Binary Solvents

Materials Required:

  • Fmoc-D-Phe(4-Cl)-OH (CAS: 142994-19-2)

  • Anhydrous DMF and Anhydrous DMSO (Peptide Synthesis Grade)

  • Coupling Reagents: DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure

  • Peptidyl-resin

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a fresh binary mixture of DMF/DMSO (80:20 v/v).

    • Causality: Fresh preparation prevents the accumulation of dimethylamine impurities in DMF, which can cause premature Fmoc cleavage [2].

  • Amino Acid Dissolution: Weigh Fmoc-D-Phe(4-Cl)-OH to achieve a final concentration of 0.15 M to 0.2 M. Add the DMF/DMSO solvent.

  • Ultrasonic Assistance (Validation Step 1): Sonicate the solution for 60 seconds at room temperature.

    • Self-Validation Check: Hold the vial to the light. The solution must be completely optically clear. If any turbidity remains, add an additional 5% DMSO and re-sonicate. Do not proceed to activation if the solution is turbid.

  • Activation: Add 1.0 equivalent of Oxyma Pure, followed by 1.0 equivalent of DIC. Stir for 2 minutes.

    • Causality: Oxyma/DIC is preferred over HATU/DIEA for halogenated amino acids. The absence of a strong base (DIEA) minimizes the risk of base-catalyzed precipitation or epimerization during the slightly slower coupling of bulky residues.

  • Coupling: Transfer the activated solution to the peptidyl-resin. Agitate at room temperature for 60–90 minutes, or apply microwave heating (50°C for 10 minutes).

  • Resin Washing: Wash the resin extensively with neat DMF (5 x 1 min) to remove all traces of DMSO.

    • Causality: Residual DMSO can oxidize sensitive residues (like Met or Cys) and interfere with subsequent Fmoc deprotection steps.

  • Coupling Verification (Validation Step 2): Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines).

    • Self-Validation Check: A negative test (yellow/colorless beads) confirms successful coupling. A positive test (blue/green beads) indicates that steric bulk or residual aggregation hindered the reaction. If positive, perform a double coupling using the exact same DMF/DMSO protocol before proceeding.

SolvationMechanism Agg Aggregated Fmoc-D-Phe(4-Cl)-OH (Halogen & π-π interactions) DMF Neat DMF/NMP (Insufficient solvation) Agg->DMF Standard SPPS DMSO DMF + 20% DMSO (Strong H-bond acceptor) Agg->DMSO Optimized SPPS DMF->Agg Equilibrium favors solid Solvated Monomeric Solvated State (Ready for Activation) DMSO->Solvated Disruption of aggregates Coupling High-Yield Amide Bond Formation Solvated->Coupling Oxyma/DIC Activation

Mechanistic pathway of Fmoc-D-Phe(4-Cl)-OH solvation and activation.

References
  • ResearchGate. "Solubility of Fmoc protected amino acids used in Project C." Evaluation of greener solvents for solid-phase peptide synthesis. URL:[Link]

  • BioCrick. "Fmoc-D-Phe(4-Cl)-OH | CAS:142994-19-2 | High Purity." BioCrick Product Database. URL:[Link]

Troubleshooting

Troubleshooting incomplete coupling of Fmoc-4-chloro-D-phenylalanine

Technical Support Center: Fmoc-Solid-Phase Peptide Synthesis (SPPS) Topic: Troubleshooting Incomplete Coupling of Fmoc-4-chloro-D-phenylalanine Welcome to the technical support center for Solid-Phase Peptide Synthesis (S...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fmoc-Solid-Phase Peptide Synthesis (SPPS)

Topic: Troubleshooting Incomplete Coupling of Fmoc-4-chloro-D-phenylalanine

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges associated with the incorporation of sterically hindered amino acids, focusing specifically on Fmoc-4-chloro-D-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: Why is my Fmoc-4-chloro-D-phenylalanine coupling inefficiently?

A1: Incomplete coupling of Fmoc-4-chloro-D-phenylalanine primarily stems from a combination of steric hindrance and electronic effects. The bulky 4-chlorophenyl side chain, coupled with the large Fmoc protecting group, physically obstructs the N-terminal amine of the growing peptide chain on the solid support. This makes it difficult for the activated carboxyl group of the incoming amino acid to achieve the necessary proximity and orientation for efficient peptide bond formation.[1][2]

Furthermore, the electron-withdrawing nature of the chlorine atom on the phenyl ring can slightly decrease the nucleophilicity of the amino group during the coupling reaction, further slowing down the kinetics. When these factors are combined with potential on-resin peptide aggregation, coupling efficiency can be significantly compromised.[3]

Q2: How can I definitively confirm that the coupling is incomplete?

A2: The most common and reliable method for monitoring coupling completion in real-time is the Kaiser test (also known as the ninhydrin test).[4][5][6] This qualitative colorimetric assay detects the presence of free primary amines on the resin.

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted N-terminal amines, confirming an incomplete coupling reaction.[7][8]

  • Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction is complete, as there are no free primary amines to react with the ninhydrin.[8]

For a more quantitative assessment, especially during process optimization, a small sample of the peptide-resin can be cleaved and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS) to identify the presence of deletion sequences (peptides lacking the 4-chloro-D-phenylalanine residue).[5]

Q3: What are the first steps to improve coupling efficiency?

A3: Before resorting to more complex solutions, simple modifications to your protocol can often resolve the issue.

  • Extend the Coupling Time: For sterically hindered residues, a standard 1-2 hour coupling time may be insufficient.[1] Extending the reaction time to 4 hours or even overnight can often drive the reaction to completion.

  • Perform a "Double Coupling": This is the most common and effective immediate action. After the initial coupling reaction, drain the reagents and add a fresh solution of activated Fmoc-4-chloro-D-phenylalanine to the resin for a second coupling cycle.[1][9][10]

  • Increase Reagent Equivalents: Using a higher excess of the amino acid and coupling reagents (e.g., increasing from 3 equivalents to 5 equivalents) can increase the reaction rate.[10][11]

Q4: Which coupling reagents are most effective for a hindered amino acid like this?

A4: The choice of coupling reagent is critical. While standard reagents like HBTU are robust, hindered couplings often require more potent activators. Uronium/Aminium salt-based reagents, particularly those containing the HOAt (1-hydroxy-7-azabenzotriazole) moiety, are highly recommended.[12][13]

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is generally considered superior to HBTU for difficult couplings.[14][15] The 7-aza-benzotriazole group in HATU forms a more reactive OAt-active ester, which accelerates the coupling reaction and minimizes side reactions like racemization.[13][14]

Coupling Reagent Activating Additive Key Features & Recommendations
HBTU HOBtA reliable, standard coupling reagent. May be insufficient for severely hindered couplings.[12]
HATU HOAtHigher reactivity than HBTU. Excellent for sterically hindered amino acids and reduces racemization. Highly recommended for 4-chloro-D-phenylalanine.[14][15]
HCTU HOBtSimilar to HBTU but can be more efficient in some cases due to the chlorine substituent.
COMU OxymaPureA third-generation uronium salt. Exhibits high reactivity, comparable or superior to HATU, with non-explosive byproducts, offering a safer alternative to HOBt/HOAt-based reagents.[16]
Q5: If coupling is still incomplete, what is "capping" and how do I perform it?

A5: Capping is a crucial step to prevent the formation of deletion sequences when a coupling reaction cannot be driven to completion.[17][18] It involves acetylating any unreacted N-terminal amines, rendering them unreactive for subsequent coupling cycles.[19] This ensures that the final product contains only the full-length peptide and truncated sequences that are easier to separate, rather than hard-to-remove internal deletion impurities.[19]

If a Kaiser test remains positive after a double coupling, it is highly advisable to cap the remaining free amines before proceeding to the next deprotection step.[4][20]

Q6: Could my choice of solvent be contributing to the problem?

A6: Absolutely. Proper solvation of the growing peptide chain and swelling of the resin are essential for reaction efficiency.[20][21]

  • DMF vs. NMP: While Dimethylformamide (DMF) is the most common solvent, N-Methyl-2-pyrrolidone (NMP) often provides better solvation for growing peptide chains and can disrupt secondary structure formation that leads to aggregation.[21][22] Switching from DMF to NMP is a common strategy for difficult sequences.[4]

  • Chaotropic Solvents/Additives: In severe cases of aggregation, using mixtures of solvents can be beneficial. Adding a small percentage of Dimethyl Sulfoxide (DMSO) (e.g., up to 25% in DMF) can help break up on-resin aggregates and improve coupling outcomes.[3]

Visual & Logical Workflows

A systematic approach is key to resolving coupling issues. The following workflow outlines the decision-making process when encountering an incomplete coupling.

G start Start: Couple Fmoc-4-Cl-D-Phe kaiser1 Perform Kaiser Test start->kaiser1 kaiser1_pos Positive (Blue) kaiser1->kaiser1_pos kaiser1_neg Negative (Yellow) kaiser1->kaiser1_neg double_couple Perform Double Coupling (Use fresh reagents, consider HATU) kaiser1_pos->double_couple proceed Proceed to Next Fmoc Deprotection kaiser1_neg->proceed kaiser2 Perform Kaiser Test double_couple->kaiser2 kaiser2_pos Positive (Blue) kaiser2->kaiser2_pos kaiser2_neg Negative (Yellow) kaiser2->kaiser2_neg cap Cap Unreacted Amines (Acetic Anhydride) kaiser2_pos->cap kaiser2_neg->proceed cap->proceed

Caption: Troubleshooting workflow for incomplete coupling.

The following diagram illustrates the mechanistic advantage of HATU over HBTU, highlighting the formation of the more reactive OAt-ester intermediate.

G cluster_hbtu HBTU Activation cluster_hatu HATU Activation RCOOH_hbtu R-COOH OBt_ester OBt-Active Ester (Less Reactive) RCOOH_hbtu->OBt_ester HBTU HBTU HBTU->OBt_ester RCOOH_hatu R-COOH OAt_ester OAt-Active Ester (More Reactive) RCOOH_hatu->OAt_ester HATU HATU HATU->OAt_ester

Caption: Activation mechanism of HBTU vs. HATU.

Key Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test for Primary Amines[8][9]

This protocol is essential for monitoring the presence or absence of free primary amines on the resin.

Reagents:

  • Reagent A: 1 mL of 0.01 M KCN in pyridine diluted with 49 mL of pyridine.

  • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.

  • Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.

Procedure:

  • Transfer a small sample of resin (10-15 beads) into a small glass test tube.

  • Wash the beads several times with ethanol and then with DMF to remove residual reagents.

  • Add 2-3 drops of Reagent A to the test tube.

  • Add 2-3 drops of Reagent B to the test tube.

  • Add 2-3 drops of Reagent C to the test tube.

  • Heat the test tube at 110-120°C for 5 minutes.[5][7]

  • Observe the color of the resin beads and the solution.

Interpretation of Results: [8]

  • Intense Blue Solution & Beads: Incomplete coupling. A recoupling is necessary.

  • Colorless Solution, Blue Beads: Mostly incomplete coupling. Recouple or consider capping.

  • Yellow/Colorless Solution & Beads: Complete coupling. Proceed with the synthesis.

Protocol 2: Double Coupling with HATU[1][24]

This protocol is recommended when a standard coupling protocol fails, as indicated by a positive Kaiser test.

Reagents & Materials:

  • Fmoc-4-chloro-D-phenylalanine (4-5 equivalents)

  • HATU (4-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8-10 equivalents)

  • Anhydrous NMP or DMF

  • Peptide synthesis vessel with resin-bound peptide (containing a free N-terminal amine)

Procedure:

  • Following the first coupling attempt, drain the reaction solution from the synthesis vessel.

  • Wash the resin thoroughly with DMF or NMP (3-5 times) to remove all residual reagents.

  • In a separate vial, dissolve Fmoc-4-chloro-D-phenylalanine and HATU in your chosen solvent (NMP or DMF).

  • Add DIPEA to the solution and vortex briefly. This is the activation step.

  • Immediately add the activated amino acid solution to the synthesis vessel containing the washed resin.

  • Agitate the reaction vessel for at least 2 hours at room temperature. For very difficult couplings, this can be extended.

  • After the reaction, drain the solution, wash the resin thoroughly with solvent, and perform a Kaiser test (Protocol 1) to confirm completion.

Protocol 3: Capping with Acetic Anhydride[18][20][25]

This protocol is used to block unreacted amines after an unsuccessful double coupling.

Reagents & Materials:

  • Acetic Anhydride

  • Pyridine or DIPEA

  • DMF or NMP

  • Peptide synthesis vessel with resin-bound peptide (containing unreacted amines)

Procedure:

  • Wash the peptide-resin thoroughly with DMF or NMP.

  • Prepare the capping solution fresh. A common mixture is Acetic Anhydride/Pyridine/DMF (e.g., in a 1:2:7 ratio) or a solution of 0.5 M acetic anhydride with 0.125 M DIEA in NMP.[18]

  • Add the capping solution to the resin, ensuring the beads are fully submerged.

  • Agitate the mixture for 20-30 minutes at room temperature.[19][23]

  • Drain the capping solution.

  • Wash the resin thoroughly with DMF or NMP (5-7 times) to remove all capping reagents and byproducts.

  • You may perform a final Kaiser test to confirm the absence of primary amines before proceeding. The beads should now be yellow/colorless.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Available at: [Link]

  • Monitoring of Peptide Coupling and Capping. Available at: [Link]

  • Peptide Synthesis - Bio-protocol. Available at: [Link]

  • Commonly Used Colorimetric Reagents in SPPS peptide solutions - Dilun Biotechnology. Available at: [Link]

  • Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test) - Aapptec Peptides. Available at: [Link]

  • Solid Phase Peptide Synthesis: Keeping Track - Chemtips. Available at: [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage. Available at: [Link]

  • Solvents for Solid Phase Peptide Synthesis. Available at: [Link]

  • Solid-phase Peptide Synthesis (SPPS) in Research & Development - Gyros Protein Technologies. Available at: [Link]

  • Methods and protocols of modern solid phase peptide synthesis - DU Chem. Available at: [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. Available at: [Link]

  • Optimizing Peptide Coupling: Key Techniques. Available at: [Link]

  • Coupling Reagents - Aapptec Peptides. Available at: [Link]

  • Greening peptide chemistry by using NBP as solvent for SPPS - Lund University Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Fmoc-D-Phe-Cl Loading on Wang Resin

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the critical first step of loading Fmoc-D-Phe-Cl onto Wang resin. As experienced practitioners in the field, we understand that seemingly minor variations in this initial stage can have significant downstream consequences for your synthesis. This resource aims to provide not just protocols, but the underlying scientific rationale to empower you to diagnose and resolve challenges effectively.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns regarding the esterification of Fmoc-D-Phe-Cl to Wang resin.

Q1: Why is the first amino acid loading step so critical for the overall success of my peptide synthesis?

The initial loading of the first amino acid onto the resin sets the maximum possible yield for the entire synthesis. Any unreacted hydroxyl groups on the Wang resin can lead to the formation of deletion sequences, which are peptides missing the C-terminal amino acid.[1] Furthermore, inconsistent or low loading can complicate reaction monitoring and lead to the wastage of expensive reagents in subsequent coupling steps.[2]

Q2: I'm considering using a pre-loaded resin. What are the advantages and disadvantages compared to manual loading?

Pre-loaded resins offer convenience and can save significant time, bypassing the challenges of the initial esterification.[3][4] However, manual loading provides greater flexibility, especially when working with unnatural or modified amino acids that may not be commercially available as pre-loaded options.[5] It also allows for greater control over the loading level, which can be advantageous for synthesizing long or difficult peptides where a lower substitution is often preferred to minimize aggregation.[3]

Q3: What are the most common side reactions during the loading of Fmoc-D-Phe-Cl on Wang resin, and how can I mitigate them?

The primary side reactions of concern are:

  • Racemization: The activation of the carboxylic acid can lead to the loss of stereochemical integrity of the alpha-carbon. This is a significant concern, particularly with methods involving carbodiimides and 4-(dimethylamino)pyridine (DMAP).[6][7] To minimize racemization, it is advisable to use methods that avoid strong bases or employ additives like 1-hydroxybenzotriazole (HOBt).[8]

  • Dipeptide Formation: If the Fmoc protecting group is prematurely cleaved during the loading reaction, the newly exposed amine can react with another activated Fmoc-D-Phe-Cl molecule, leading to the formation of a dipeptide on the resin.[6] This can be caused by impurities like dimethylamine in the DMF solvent.[8] Using high-purity solvents and avoiding prolonged exposure to basic conditions can help prevent this.

  • Formation of Deletion Sequences: Unreacted hydroxyl groups on the resin can lead to peptides lacking the C-terminal residue. A capping step after the initial loading is crucial to block these unreacted sites.[1][9]

Q4: How do I accurately determine the loading of Fmoc-D-Phe-Cl on my Wang resin?

The most common and reliable method is spectrophotometric analysis of the Fmoc group cleaved from a known weight of dried resin. The resin is treated with a solution of 20% piperidine in DMF, which cleaves the Fmoc group. The resulting dibenzofulvene-piperidine adduct has a strong UV absorbance at approximately 301 nm.[10] By applying the Beer-Lambert law, the concentration of the adduct, and therefore the initial loading of the resin, can be accurately calculated.

II. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the loading of Fmoc-D-Phe-Cl onto Wang resin.

Issue 1: Low Loading Efficiency

Symptoms:

  • Spectrophotometric analysis (Fmoc cleavage assay) indicates a loading value significantly lower than the theoretical maximum of the resin.

  • Weight gain of the resin after loading is minimal or non-existent.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action & Protocol
Incomplete Resin Swelling The polystyrene backbone of the Wang resin needs to be adequately solvated for the hydroxyl groups to become accessible. Inadequate swelling will result in a lower number of available reaction sites.Protocol: Swell the Wang resin in an appropriate solvent (e.g., DCM or a DCM/DMF mixture) for at least 1-2 hours with gentle agitation before initiating the coupling reaction.[9][11]
Inefficient Activation of Fmoc-D-Phe-Cl The carboxylic acid of Fmoc-D-Phe-Cl needs to be activated to react with the hydroxyl groups of the resin. Incomplete activation will lead to a low yield of the desired ester bond.Protocol: If using a carbodiimide-based method, ensure that the activating agents (e.g., DIC, HOBt, DMAP) are fresh and used in the correct stoichiometry. Pre-activation of the amino acid for 10-15 minutes before adding it to the resin can improve efficiency.[11]
Steric Hindrance The bulky nature of the Fmoc group and the phenylalanine side chain can present steric challenges, slowing down the reaction rate.Recommended Action: Increase the reaction time (e.g., to 12 hours or overnight) and/or slightly increase the reaction temperature (e.g., to room temperature if performed at 0°C).[9] Consider using a higher excess of the activated amino acid (e.g., 2-4 equivalents relative to the resin's theoretical loading).
Hydrolysis of the Resin 2-chlorotrityl chloride resin, a precursor for some Wang resin preparations, is susceptible to hydrolysis, which converts the reactive chloride to a less reactive alcohol. This can also occur with Wang resin if stored improperly.[12]Recommended Action: Ensure the resin is stored in a desiccator. If hydrolysis is suspected, the resin can sometimes be reactivated by treatment with thionyl chloride and pyridine.[12]
Issue 2: High Levels of Racemization

Symptoms:

  • Chiral HPLC analysis of the cleaved D-Phe reveals the presence of a significant amount of the L-Phe enantiomer.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action & Protocol
Use of Strong Base Catalysts Catalysts like DMAP, while effective in promoting esterification, are also known to promote racemization, especially with prolonged reaction times.[6][7]Protocol: Minimize the amount of DMAP used to catalytic quantities (e.g., 0.1 equivalents). Alternatively, consider a DMAP-free protocol, such as the symmetrical anhydride method, although this requires a larger excess of the amino acid.
Over-activation of the Amino Acid Prolonged pre-activation times, especially in the presence of carbodiimides, can increase the risk of racemization.Recommended Action: Limit the pre-activation time to the minimum required for efficient coupling (typically 10-15 minutes).[11] The addition of HOBt during activation can help to suppress racemization by forming a less reactive, but more stable, active ester.[8]
High Reaction Temperature Elevated temperatures can increase the rate of both the desired reaction and the undesired racemization.Recommended Action: Perform the coupling reaction at room temperature or below (e.g., 0°C), especially when using methods known to be prone to racemization.
Issue 3: Presence of Deletion or Dipeptide Sequences

Symptoms:

  • Mass spectrometry analysis of the final cleaved peptide shows a significant peak corresponding to the peptide minus the C-terminal D-Phe.

  • A peak corresponding to the desired peptide plus an additional D-Phe residue is observed.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action & Protocol
Incomplete Capping of Unreacted Hydroxyl Groups After the initial loading, any unreacted hydroxyl groups on the resin remain as potential sites for peptide chain initiation in subsequent steps, leading to deletion sequences.Protocol: After the loading reaction and washing, treat the resin with a capping solution, such as acetic anhydride and a non-nucleophilic base (e.g., DIPEA or pyridine) in DCM, for at least 30 minutes. This will acetylate the unreacted hydroxyls, rendering them inert.[9]
Premature Fmoc Deprotection Contamination of the reaction mixture, particularly the DMF solvent, with primary or secondary amines (e.g., dimethylamine) can cause premature removal of the Fmoc group. The exposed amine can then react with another activated Fmoc-D-Phe-Cl molecule.[8]Recommended Action: Use high-purity, peptide-synthesis-grade DMF. If contamination is suspected, sparge the DMF with nitrogen to remove volatile amines.[8]

III. Experimental Protocols & Visualizations

Protocol 1: Standard Loading of Fmoc-D-Phe-Cl on Wang Resin using DIC/DMAP

This protocol is a widely used method for esterifying the first amino acid to Wang resin.

Materials:

  • Wang resin

  • Fmoc-D-Phe-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Acetic Anhydride

  • N,N-Diisopropylethylamine (DIPEA) or Pyridine

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Wang resin (e.g., 1.0 g) in DCM (10-15 mL) in a suitable reaction vessel for 1-2 hours with gentle agitation.[11]

  • Amino Acid Activation: In a separate flask, dissolve Fmoc-D-Phe-OH (2-4 equivalents relative to the resin's theoretical loading) and HOBt (2-4 equivalents) in a minimal amount of DMF. Add DIC (2-4 equivalents) and allow the mixture to pre-activate for 10-15 minutes.[9][11]

  • Coupling Reaction: Drain the DCM from the swollen resin. Add the pre-activated amino acid solution to the resin. Add DMAP (0.1 equivalents). Agitate the mixture at room temperature for 2-12 hours.[9]

  • Washing: After the coupling is complete, filter the resin and wash it sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Capping of Unreacted Hydroxyl Groups: To block any unreacted hydroxyl groups, suspend the resin in DCM and add acetic anhydride (2 equivalents relative to the initial resin loading) and DIPEA (2 equivalents). Agitate for 30-60 minutes.[9]

  • Final Washing: Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

Protocol 2: Quantification of Resin Loading via Fmoc Cleavage Assay

This protocol details the spectrophotometric determination of the Fmoc loading on the resin.[5]

Materials:

  • Fmoc-D-Phe-loaded Wang resin (dried)

  • 20% (v/v) Piperidine in DMF

  • DMF

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the dried, loaded resin (e.g., 5-10 mg) into a volumetric flask.

  • Fmoc Cleavage: Add a precise volume of 20% piperidine in DMF to the flask to completely submerge the resin. Agitate the mixture for 30 minutes to ensure complete cleavage of the Fmoc group.[13]

  • Dilution: Dilute an aliquot of the supernatant with DMF to bring the absorbance into the linear range of the spectrophotometer (typically 0.1-1.0 AU).

  • Spectrophotometric Measurement: Measure the absorbance of the diluted solution at 301 nm, using 20% piperidine in DMF (diluted to the same extent) as a blank.[14][15]

  • Calculation: Calculate the loading using the Beer-Lambert Law (A = εbc), where:

    • A = Absorbance at 301 nm

    • ε = Molar extinction coefficient of the dibenzofulvene-piperidine adduct (typically ~7800 M⁻¹cm⁻¹)[14]

    • b = Path length of the cuvette (typically 1 cm)

    • c = Concentration of the adduct (mol/L)

    Loading (mmol/g) = (c × V × dilution factor) / w

    • V = Volume of 20% piperidine in DMF used for cleavage (L)

    • w = Weight of the dried resin (g)

Visualizing the Workflow

Esterification_Workflow cluster_prep Resin Preparation cluster_reaction Coupling Reaction cluster_workup Post-Reaction Workup cluster_analysis Analysis Resin Wang Resin Swell Swell Resin (DCM/DMF) Resin->Swell 1-2 hours Couple Couple to Resin (+ DMAP) Swell->Couple AA Fmoc-D-Phe-Cl Activate Activate Amino Acid (DIC/HOBt) AA->Activate 10-15 min Activate->Couple Wash1 Wash (DMF, DCM, MeOH) Couple->Wash1 2-12 hours Cap Cap Unreacted Sites (Ac₂O/DIPEA) Wash1->Cap 30-60 min Wash2 Final Wash Cap->Wash2 Dry Dry Under Vacuum Wash2->Dry Quantify Quantify Loading (Fmoc Assay) Dry->Quantify

Caption: Workflow for loading Fmoc-D-Phe-Cl on Wang resin.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_low_loading cluster_racemization Start Low Loading? CheckSwell Resin Swelling Adequate? Start->CheckSwell Yes Racemization High Racemization? Start->Racemization No CheckActivation Activation Conditions Optimal? CheckSwell->CheckActivation Yes IncreaseSwell Increase Swelling Time CheckSwell->IncreaseSwell No CheckTimeTemp Increase Reaction Time/Temp? CheckActivation->CheckTimeTemp Yes OptimizeActivation Use Fresh Reagents/ Pre-activate CheckActivation->OptimizeActivation No IncreaseConditions Run for 12h / at RT CheckTimeTemp->IncreaseConditions Yes CheckDMAP Reduce/Eliminate DMAP? Racemization->CheckDMAP Yes CheckActivationTime Shorten Activation Time? CheckDMAP->CheckActivationTime No ReduceDMAP Use 0.1 eq. DMAP CheckDMAP->ReduceDMAP Yes ShortenActivation Pre-activate for 10-15 min CheckActivationTime->ShortenActivation Yes

Caption: Decision tree for troubleshooting loading issues.

IV. References

  • Biotage. (2023, February 6). How to quantify your first amino acid loading onto Wang resins. [Link]

  • Peptideweb.com. Loading protocols. [Link]

  • Sandhya, K., & Ravindranath, B. (2008). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Tetrahedron Letters, 49(16), 2695-2697.

  • Gryko, D., & chalko, J. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Materials, 13(17), 3823.

  • Góngora-Benítez, M., et al. (2022). Looking Inside the SPPS Reactor through a Refractometer: Online Quantification of the Resin Loading. Organic Process Research & Development, 26(2), 278-286.

  • Bofill, J., et al. (2019). Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination. Spiral.

  • ResearchGate. A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. [Link]

  • The Royal Society of Chemistry. (2003). Electronic Supplementary Information for Chemical Communications.

  • Scribd. A Protocol For Racemization-Free Loading of Fmoc-Amino | PDF. [Link]

  • Peptide Chemistry. Fmoc Deprotection Monitoring: UV–Vis & Color Approaches. [Link]

  • Aapptec. Fmoc Resin Cleavage and Deprotection. [Link]

  • ResearchGate. How do I fully load 2-chlorotrityl chloride resin with an Fmoc-Amino acid for solid-phase peptide synthesis?[Link]

  • Academia.edu. Side reactions in the SPPS of Cys-containing peptides. [Link]

  • Aapptec. Technical Support Information Bulletin 1034 - Fmoc-Amino Acid Wang Resins. [Link]

  • Aapptec. Technical Support Information Bulletin 1073 - Wang Resin. [Link]

  • Bofill, J., et al. (2013). Wang Linker Free of Side Reactions. Organic Letters, 15(1), 82-85.

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

  • Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Mellor, S. L., et al. (2016). Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205. International Journal of Peptide Research and Therapeutics, 22(3), 325-333.

Sources

Troubleshooting

Technical Support Center: Managing Peptide Aggregation with Hydrophobic Fmoc-D-Phe-Cl Residues

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with peptide aggregation, particularly when synthesizing sequences containing the hydrophobic residue Fmoc-D-Phe-Cl. As Senior Application Scientists, we have compiled this resource to provide both theoretical understanding and practical, field-proven solutions to enhance the success of your peptide synthesis projects.

Introduction to the Challenge: Peptide Aggregation

Peptide aggregation is a common hurdle in solid-phase peptide synthesis (SPPS), often leading to failed syntheses, low yields, and difficult purifications.[1] This phenomenon arises from the self-association of growing peptide chains on the solid support, primarily driven by the formation of intermolecular hydrogen bonds that result in stable β-sheet structures.[1][2] Hydrophobic residues, such as Fmoc-D-Phe-Cl, significantly contribute to this issue. The non-polar side chains tend to cluster together to minimize contact with the polar synthesis solvent, which in turn facilitates the hydrogen bonding that drives aggregation.[2][3]

The incorporation of a D-amino acid like Fmoc-D-Phe-Cl is often a strategic choice to enhance peptide stability against enzymatic degradation.[4] However, the bulky and hydrophobic nature of the chlorophenyl side chain can exacerbate aggregation tendencies.[5] This guide will equip you with the knowledge and techniques to effectively manage these challenges.

Troubleshooting Guide

This section is designed to provide direct answers to specific problems you may encounter during your experiments.

On-Resin Aggregation Issues

Q1: My resin is not swelling properly and appears clumpy. What is happening and what should I do?

A1: Poor resin swelling is a classic indicator of on-resin peptide aggregation.[5] The aggregated peptide chains on the resin prevent the solvent from penetrating the beads, leading to a collapsed state. This severely hinders the diffusion of reagents to the reactive N-terminus of the peptide, resulting in incomplete reactions.[1]

Immediate Actions:

  • Solvent Switch: Change the synthesis solvent. N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) are often more effective at disrupting aggregates than N,N-dimethylformamide (DMF).[6][7]

  • Sonication: Gently sonicate the reaction vessel for short periods. This can help to break up the aggregated clumps of resin.[6]

  • Increased Temperature: Perform the subsequent coupling and deprotection steps at an elevated temperature (e.g., 50-60°C). The increased thermal energy can disrupt the intermolecular hydrogen bonds responsible for aggregation.[5][6]

Q2: The Fmoc-deprotection step is slow or incomplete, even with extended reaction times. How can I resolve this?

A2: Slow or incomplete Fmoc deprotection is another sign of aggregation. The aggregated peptide chains can sterically hinder the access of the piperidine solution to the N-terminal Fmoc group.[5]

Recommended Solutions:

  • Stronger Deprotection Reagent: Switch to a more potent deprotection reagent. Adding 1,8-Diazabicycloundec-7-ene (DBU) to the piperidine solution can increase the basicity and improve the efficiency of Fmoc removal.[6]

  • Chaotropic Agents: Before the deprotection step, wash the resin with a solution containing a chaotropic salt, such as 0.4-0.8 M LiCl in DMF.[1][6] These salts disrupt the structure of the solvent and can help to solubilize the peptide chains, making the Fmoc group more accessible.

Q3: My coupling reaction is incomplete, and I am observing deletion sequences in my final product. What strategies can I employ to improve coupling efficiency?

A3: Incomplete coupling is a direct consequence of aggregation, where the N-terminus of the growing peptide chain is inaccessible to the activated amino acid.[1]

Strategies for Improved Coupling:

  • Alternative Activation Methods: Use a more potent coupling reagent like HATU or HBTU.[8][9]

  • Double Coupling: Repeat the coupling step with a fresh solution of the activated amino acid to drive the reaction to completion.

  • Extended Coupling Times: Increase the duration of the coupling reaction to allow more time for the activated amino acid to reach the sterically hindered N-terminus.[8]

Post-Cleavage and Purification Issues

Q4: After cleavage and precipitation, my crude peptide is insoluble in my chosen purification solvent. How can I get it into solution?

A4: The hydrophobic nature of peptides containing Fmoc-D-Phe-Cl often leads to poor solubility in standard aqueous purification solvents.[2][10]

Solubilization Protocol:

  • Test Solubility: Before dissolving the entire batch, test the solubility of a small amount of the peptide.[11]

  • Organic Solvents: Attempt to dissolve the peptide in a small amount of an organic solvent such as DMSO, DMF, or acetonitrile (ACN).[10][11]

  • Acidic Conditions: If the peptide is still insoluble, try adding a small amount of acetic acid or formic acid.[10]

  • Chaotropic Agents: As a last resort for very difficult peptides, use strong chaotropic agents like 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea.[5] Be aware that these will need to be removed during purification.

  • Dilution: Once the peptide is dissolved, slowly add your purification buffer to the desired concentration. If the peptide begins to precipitate, you may need to adjust the final concentration or the composition of your buffer.[12]

Frequently Asked Questions (FAQs)

Q5: Why do hydrophobic residues like Fmoc-D-Phe-Cl promote aggregation?

A5: Peptide aggregation during SPPS is primarily driven by the formation of intermolecular hydrogen bonds, leading to the formation of β-sheet structures.[1][2] Hydrophobic residues like Fmoc-D-Phe-Cl exacerbate this for two main reasons:

  • The Hydrophobic Effect: The non-polar chlorophenyl side chains are poorly solvated by polar synthesis solvents like DMF. To minimize their exposure to the solvent, the peptide chains tend to associate, bringing the peptide backbones into close proximity.[13][14]

  • Facilitation of Hydrogen Bonding: This close association of peptide backbones facilitates the formation of intermolecular hydrogen bonds, which are the primary drivers of aggregation and β-sheet formation.[15]

Q6: What are "difficult sequences" and how can I identify them?

A6: "Difficult sequences" are those with a high propensity to aggregate.[2] While it is challenging to predict aggregation with certainty from the sequence alone, some common characteristics include:

  • A high content of hydrophobic amino acids like Val, Leu, Ile, Phe, and Ala.[2]

  • Stretches of contiguous hydrophobic residues.[8]

  • Sequences longer than 20 amino acids are more likely to present aggregation issues.[8]

Q7: Can I use backbone protection to prevent aggregation?

A7: Yes, backbone protection is a very effective strategy. This involves the temporary and reversible modification of the peptide backbone to physically block the formation of intermolecular hydrogen bonds.[1] One common method is the use of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting groups on the α-nitrogen of an amino acid.[6] Incorporating one of these protected residues every 6-7 amino acids can effectively disrupt aggregation.[6][9]

Q8: How do pseudoproline dipeptides work to reduce aggregation?

A8: Pseudoproline dipeptides are another powerful tool for disrupting aggregation.[6] They are introduced during synthesis at Ser or Thr residues and induce a "kink" in the peptide backbone. This disruption of the regular peptide structure prevents the formation of the extended conformations necessary for β-sheet formation.[6] The native peptide sequence is regenerated during the final TFA cleavage.[8]

Experimental Protocols & Data

Protocol 1: On-Resin Aggregation Test

This protocol allows for a quick assessment of on-resin aggregation.

  • Take a small sample of the peptide-resin (5-10 mg).

  • Place the resin in a small, graduated container.

  • Add a defined volume of DMF and allow the resin to swell for 5 minutes.

  • Measure the volume of the swollen resin.

  • A significant decrease in swelling volume compared to the initial resin indicates aggregation.

Table 1: Comparison of Anti-Aggregation Strategies
StrategyMechanismAdvantagesDisadvantages
Solvent Change (e.g., to DMSO) Improves peptide chain solvation.[7]Easy to implement.May require optimization of coupling conditions.
Elevated Temperature Disrupts hydrogen bonds through thermal energy.[5][6]Can be very effective.May increase the risk of side reactions like racemization.[16]
Chaotropic Salts (e.g., LiCl) Disrupts solvent structure and improves solvation.[5][6]Effective at breaking up aggregates.Must be thoroughly washed out to avoid interference with subsequent steps.
Backbone Protection (Hmb/Dmb) Physically blocks hydrogen bond formation.[6][9]Highly effective for difficult sequences.Requires specialized amino acid derivatives; can be costly.
Pseudoproline Dipeptides Induces a "kink" in the peptide backbone, disrupting secondary structure.[6]Very effective; native sequence is restored upon cleavage.[8]Only applicable at Ser or Thr residues.

Visualizations

Diagram 1: Mechanism of Peptide Aggregation

AggregationMechanism cluster_synthesis Solid-Phase Peptide Synthesis cluster_consequences Consequences PeptideChains Growing Peptide Chains (Solvated) HydrophobicResidues Hydrophobic Residues (e.g., Fmoc-D-Phe-Cl) Aggregation Intermolecular Hydrogen Bonding HydrophobicResidues->Aggregation Drives Association BetaSheet β-Sheet Formation Aggregation->BetaSheet Leads to InsolubleAggregate Insoluble Aggregate on Resin BetaSheet->InsolubleAggregate PoorSwelling Poor Resin Swelling InsolubleAggregate->PoorSwelling IncompleteReactions Incomplete Coupling & Deprotection InsolubleAggregate->IncompleteReactions LowYield Low Yield & Purity IncompleteReactions->LowYield

Caption: The process of peptide aggregation on the solid support.

Diagram 2: Troubleshooting Workflow for Insoluble Peptides

SolubilityWorkflow Start Crude Peptide Precipitate TestSolubility Test small amount in Aqueous Buffer Start->TestSolubility Dissolved1 Dissolved? TestSolubility->Dissolved1 UseOrganic Add minimal DMSO or ACN Dissolved1->UseOrganic No Purify Proceed to Purification Dissolved1->Purify Yes Dissolved2 Dissolved? UseOrganic->Dissolved2 AddAcid Add minimal Acetic/Formic Acid Dissolved2->AddAcid No Dilute Slowly dilute with Aqueous Buffer Dissolved2->Dilute Yes Dissolved3 Dissolved? AddAcid->Dissolved3 UseChaotrope Use 6M GdnHCl or 8M Urea Dissolved3->UseChaotrope No Dissolved3->Dilute Yes UseChaotrope->Dilute Dilute->Purify

Caption: A stepwise approach to solubilizing hydrophobic peptides.

References

  • A Comparative Guide to Aggregation-Disrupting Techniques in Solid-Phase Peptide Synthesis - Benchchem.
  • Kinetic pathways to peptide aggregation on surfaces: the effects of β-sheet propensity and surface attraction - PubMed.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich.
  • Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide - PMC.
  • Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - RSC Publishing.
  • Rational development of a strategy for modifying the aggregatibility of proteins - PMC.
  • Aggregation Rules of Short Peptides | JACS Au - ACS Publications.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Technical Support Center: Troubleshooting Aggregation in Peptides Containing Orn(Mmt) - Benchchem.
  • Interplay between the hydrophobic effect and dipole interactions in peptide aggregation at interfaces - RSC Publishing.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich.
  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives.
  • Fmoc Solid Phase Peptide Synthesis - ChemPep.
  • Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC.
  • Peptide adsorption on a hydrophobic surface results from an interplay of solvation, surface, and intrapeptide forces | PNAS.
  • Addressing peptide aggregation issues during synthesis with hydrophobic residues. - Benchchem.
  • Insoluble peptide after deprotection and cleavage? | ResearchGate.
  • Application Notes and Protocols for Fmoc-D-Phe(2,4-Cl2)-OH in Solid-Phase Peptide Synthesis - Benchchem.
  • optimizing cleavage conditions for peptides containing modified amino acids - Benchchem.
  • Peptide solubility guidelines.
  • Sequence-based prediction of the solubility of peptides containing non-natural amino acids.
  • Peptide Solubility and Storage Guidelines | MedChemExpress.

Sources

Optimization

Technical Guide: Fmoc-D-Phe(4-Cl)-OH Difficult Sequence Synthesis Optimization

Executive Summary & Technical Scope This guide addresses the specific challenges associated with incorporating Fmoc-4-chloro-D-phenylalanine (Fmoc-D-Phe(4-Cl)-OH) into peptide sequences. While often abbreviated as "Fmoc-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Scope

This guide addresses the specific challenges associated with incorporating Fmoc-4-chloro-D-phenylalanine (Fmoc-D-Phe(4-Cl)-OH) into peptide sequences. While often abbreviated as "Fmoc-D-Phe-Cl" in catalog shorthand, this moiety presents a dual challenge in Solid Phase Peptide Synthesis (SPPS):

  • Hydrophobic Aggregation: The lipophilic chloro-phenyl ring promotes inter-chain

    
    -sheet formation, leading to "difficult sequences" characterized by incomplete coupling and slow Fmoc deprotection.
    
  • Steric & Electronic Factors: The para-chloro substituent deactivates the aromatic ring electronically while adding steric bulk, requiring optimized activation kinetics.

Note on Nomenclature: This guide primarily addresses the incorporation of the amino acid derivative Fmoc-D-Phe(4-Cl)-OH . However, Section 3.3 details the Fmoc-Amino Acid Chloride activation method (converting the carboxyl group to -COCl), which is a specific solution for extreme steric hindrance.

Pre-Synthesis Preparation: Solubility & Handling

Before initiating synthesis, the physical behavior of the building block must be managed to prevent instrument clogging and ensure stoichiometric accuracy.

Solubility Profiling

Fmoc-D-Phe(4-Cl)-OH is highly hydrophobic. Standard SPPS concentrations (0.2 M – 0.5 M) in pure DMF may lead to precipitation over time or during automated transfers.

Solvent SystemSolubility RatingRecommendation
DMF (Pure) ModerateStandard use. Risk of precipitation if >0.4 M or stored cold.
NMP (N-Methyl-2-pyrrolidone) High Preferred. Disrupts aggregation better than DMF.
DMF/DMSO (90:10) Very HighUse for "difficult sequences" to prevent on-resin aggregation.
DCM Low/ModerateAvoid as primary solvent; poor solvation of peptide-resin chains.
Stock Solution Protocol

For automated synthesizers, prepare the solution immediately before use.

  • Weigh Fmoc-D-Phe(4-Cl)-OH.

  • Dissolve in NMP (preferred) or DMF.

  • Sonicate for 2 minutes at 30°C to ensure complete dissolution of micro-aggregates.

  • Filter through a 0.45

    
    m PTFE filter if using robotic liquid handlers to prevent line blockages.
    

Coupling Optimization Strategies

The following protocols are ranked from "Standard" to "Aggressive." Move to the next tier if Kaiser tests indicate incomplete coupling.

Tier 1: High-Efficiency Standard (DIC/Oxyma)

This is the baseline for minimizing racemization while maintaining good reactivity.

  • Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

  • Ratio: 1:1:1 (AA : DIC : Oxyma).

  • Temperature: 25°C - 50°C.

  • Time: 60 minutes (Double coupling recommended).

  • Mechanism: Oxyma generates a highly reactive ester with lower racemization risk than HOBt.

Tier 2: The "Power" Coupling (HATU/HOAt)

Use this when Tier 1 fails (positive Kaiser test).

  • Reagents: HATU / HOAt / DIPEA (Die-isopropylethylamine).

  • Ratio: 1 : 0.95 : 2 (AA : HATU : DIPEA). Note: Use slightly less HATU than AA to prevent guanidinylation of the N-terminus.

  • Solvent: NMP.

  • Warning: High risk of racemization (D

    
     L conversion) if base concentration is too high or reaction time exceeds 2 hours.
    
Tier 3: The "Nuclear Option" (In-Situ Acid Chloride)

If the sequence is extremely hindered (e.g., coupling to an N-methylated residue), convert the amino acid into its acid chloride form. This is the most potent activation method available.

Protocol: BTC-Mediated Acid Chloride Generation

  • Dissolve Fmoc-D-Phe(4-Cl)-OH (1.0 mmol) and BTC (Bis(trichloromethyl)carbonate) (0.33 mmol) in dry THF or DCM.

  • Add 2,4,6-Collidine (3.0 mmol) slowly.

  • Reaction: Stir for 10–15 minutes. A suspension of collidine hydrochloride salts will form.

  • Coupling: Add the entire mixture (suspension included) directly to the peptide-resin.

  • Time: 30–60 minutes.

Critical Safety: BTC generates Phosgene gas. This reaction must be performed in a well-ventilated fume hood.

Troubleshooting "Difficult Sequences" (Aggregation)

When Fmoc-D-Phe(4-Cl)-OH is part of a hydrophobic run (e.g., -Ile-Phe(Cl)-Val-), the peptide chains may self-associate into


-sheets, making the N-terminus inaccessible.
Diagnostic: The Decision Tree

Use this workflow to determine the cause of synthesis failure.

TroubleshootingWorkflow Start Synthesis Failure (Deletion/Low Yield) Kaiser Perform Kaiser Test after Coupling Start->Kaiser ResultPos Positive (Blue) Incomplete Coupling Kaiser->ResultPos Color? ResultNeg Negative (Colorless) Coupling OK Kaiser->ResultNeg Recouple Double Couple Switch to HATU/HOAt ResultPos->Recouple CheckDeprotect Check Fmoc Removal (UV Monitoring) ResultNeg->CheckDeprotect SlowDeprotect Slow Deprotection? (Aggregation) CheckDeprotect->SlowDeprotect FixAgg Add Chaotropes (0.1M LiCl in NMP) or Microwave SlowDeprotect->FixAgg Yes FailAgain Still Positive? Recouple->FailAgain AcidCl Tier 3: Acid Chloride (BTC Method) FailAgain->AcidCl Yes

Figure 1: Troubleshooting logic for difficult couplings involving halogenated residues.

Aggregation Breakers

If the resin beads appear "clumped" or Fmoc deprotection peaks are broad:

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling and deprotection solvents. This disrupts hydrogen bonding.

  • Magic Mixture: DCM/DMF/NMP (1:1:1) with 1% Triton X-100.

  • Pseudoprolines: If the sequence allows (e.g., a Ser or Thr is nearby), use a pseudoproline dipeptide to induce a "kink" in the backbone, preventing

    
    -sheet stacking.
    

Post-Synthesis Analysis & QC

Mass Spectrometry: The Chlorine Signature

Chlorine provides a unique isotopic fingerprint that validates the incorporation of the residue.

  • Isotopes:

    
     (75.8%) and 
    
    
    
    (24.2%).
  • Pattern: The Mass Spec will show an M peak and an M+2 peak.[1][2][3]

  • Ratio: The intensity of M : M+2 must be approximately 3:1 .[1][2][3]

  • Note: If you see a 1:1 ratio, you likely have Bromine (Br).[3][4] If you see no M+2 peak, you have failed to incorporate the Chloro-Phe.

Racemization Analysis

D-Phe derivatives are prone to converting to L-Phe during activation.

  • Method: C18 HPLC is usually insufficient to separate D/L isomers.

  • Protocol: Use a Chiral Column (e.g., Chiralpak) or FDAA (Marfey's Reagent) derivatization followed by standard HPLC to quantify % D-isomer purity.

Frequently Asked Questions (FAQ)

Q1: The Fmoc-D-Phe(4-Cl)-OH is precipitating in the delivery line. What do I do? A: Switch the solvent to 100% NMP. If the problem persists, add 10% DMSO. Ensure the lines are primed with pure NMP before and after the transfer to prevent mixing with DCM (which causes precipitation).

Q2: I see a +51 Da mass shift in my final peptide. What is this? A: This is likely 3-(1-piperidinyl)alanine formation.[5] If you have a C-terminal Cysteine or sensitive residues, the piperidine used for Fmoc removal can cause base-catalyzed elimination.

  • Fix: Use shorter deprotection times (2 x 3 min) or switch to 20% Piperidine + 0.1 M HOBt (to suppress side reactions).

Q3: Can I use Microwave synthesis for this residue? A: Yes, but with caution. Microwave energy helps overcome aggregation but increases the risk of racemization (D


 L) and aspartimide formation.
  • Limit: Max temperature 75°C. Max time 5 minutes. Use Oxyma/DIC rather than HATU/DIPEA in the microwave to keep conditions non-basic.

Q4: My Kaiser test is ambiguous (faint blue). Is it coupled? A: Halogenated residues are bulky; the test reagents may not penetrate the resin well. Try the Chloranil Test (more sensitive for secondary amines) or perform a micro-cleavage: cleave a few beads with TFA and run a quick MS to confirm the presence of the +Cl isotope pattern.

References

  • Vertex AI Search. (2025). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. PubMed. Link

  • ChemPep. (2025). Fmoc Solid Phase Peptide Synthesis - Aggregation/Difficult Sequences. ChemPep Technical Library. Link

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry - Chlorine and Bromine Patterns. Chemistry Steps Educational Resources. Link

  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Elsevier. Link

  • BenchChem. (2025).[6][7] Solubility of Fmoc-Phe(4-Br)-OH in different solvents (Analogous to Cl-Phe). BenchChem Technical Support. Link

Sources

Troubleshooting

Technical Support Center: Aspartimide Mitigation in Complex Peptide Synthesis

Executive Summary & Diagnostic Context[1][2][3] The Issue: You are observing mass anomalies (typically -18 Da or +67 Da) in sequences containing Asp-D-Phe-Cl (Chlorinated Phenylalanine). The Science: This is a "Perfect S...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Context[1][2][3]

The Issue: You are observing mass anomalies (typically -18 Da or +67 Da) in sequences containing Asp-D-Phe-Cl (Chlorinated Phenylalanine).

The Science: This is a "Perfect Storm" for aspartimide formation.

  • Steric/Conformational Trigger: The D-configuration of the residue immediately C-terminal to Aspartate (Asp-D-Xaa) strongly induces a Type II'

    
    -turn  conformation in the peptide backbone. This specific folding brings the backbone amide nitrogen of D-Phe-Cl into immediate proximity with the Asp side-chain ester.
    
  • Electronic Accelerator: The Chloro-substituent on the Phenylalanine ring is electron-withdrawing. This reduces the pKa of the backbone amide proton, making it more acidic and significantly easier to deprotonate by Piperidine during Fmoc removal.

Immediate Action Required: Do not proceed with standard 20% Piperidine deprotection. Adopt the "Acidic Modifier Protocol" and switch to Bulky Side-Chain Protection immediately.

Mechanism of Failure

Understanding the enemy is the first step to defeating it. The diagram below illustrates how the D-Phe-Cl residue accelerates the formation of the succinimide ring (Aspartimide) and its subsequent degradation.

AspartimideMechanism cluster_legend Critical Factors Start Native Sequence (-Asp(OtBu)-D-Phe-Cl-) Deprot Amide Deprotonation (Catalyzed by Piperidine) Start->Deprot D-Phe-Cl induces beta-turn Intermediate Aspartimide (Succinimide Ring) [M - 18 Da] Deprot->Intermediate Nucleophilic Attack PathA Hydrolysis (Water) Intermediate->PathA PathB Piperidine Attack Intermediate->PathB AlphaBeta Mixture: alpha-Asp / beta-Asp Peptides (Isomerization) PathA->AlphaBeta + H2O Piperidide Piperidide Adduct [M + 67 Da] PathB->Piperidide + Piperidine Legend1 D-Isomer: Forces conformation Legend2 Cl-Group: Increases acidity

Caption: Figure 1. The Aspartimide Pathway.[1][2][3][4][5][6][7][8][9][10] The D-Phe-Cl residue acts as a conformational lock, forcing the backbone nitrogen to attack the Asp side chain. Piperidine then opens the ring to form stable adducts.[4]

Troubleshooting Protocols

Protocol A: The "Acidic Modifier" Deprotection Mix (Primary Defense)

Use this for all cycles involving Asp-D-Phe-Cl.

The Logic: Adding a weak acid (HOBt) to the deprotection cocktail suppresses the basicity just enough to prevent the deprotonation of the amide backbone without hindering the removal of the Fmoc group (which is driven by the formation of the dibenzofulvene adduct).

ComponentStandard ProtocolModified Protocol (Recommended)
Base 20% Piperidine20% Piperidine
Solvent DMFDMF
Additive None0.1 M HOBt (anhydrous or monohydrate)
Temperature Ambient / HeatedStrictly Room Temperature (20-25°C)

Step-by-Step:

  • Dissolve HOBt (Hydroxybenzotriazole) in DMF to create a 0.1 M solution.

  • Add Piperidine to this solution to reach 20% (v/v).

  • Note: The solution may turn slightly yellow/orange; this is normal.

  • Use this solution for Fmoc deprotection only for the steps after the Aspartic acid has been coupled.

Protocol B: Bulky Side-Chain Substitution (The Hardware Fix)

If Protocol A is insufficient, you must change the building block.

The Logic: The standard tert-butyl (OtBu) group is not bulky enough to stop the attack in high-risk sequences like Asp-D-Xaa. Replacing it with OMpe (3-methylpent-3-yl) adds significant steric hindrance, physically blocking the cyclization.

Reagent: Fmoc-Asp(OMpe)-OH

  • Substitution: Direct 1:1 replacement for Fmoc-Asp(OtBu)-OH.

  • Coupling Conditions: Standard DIC/Oxyma or HBTU/DIPEA protocols apply. No change in coupling time is needed.

  • Cleavage: The OMpe group is acid-labile and removes cleanly in 95% TFA (standard cleavage cocktails).

Protocol C: The "Dmb" Backbone Protection (The Nuclear Option)

Use only if Protocols A & B fail. This requires complex synthesis or rare building blocks.

The Logic: Aspartimide formation requires a secondary amide proton on the D-Phe-Cl residue. Replacing this with a tertiary amide (using Hmb or Dmb protection) renders the nitrogen non-nucleophilic.

Challenge: You likely cannot buy Fmoc-D-Phe(4-Cl)-[Hmb]-OH. Workaround:

  • If available, use a pseudoproline or Dmb-dipeptide. (Rare for Cl-Phe).

  • Alternative: Use Fmoc-Asp(OtBu)-(Dmb)Gly-OH if your sequence allows a Glycine insertion, but for D-Phe-Cl, this is likely not applicable.

  • Recommendation: Stick to Protocol A + B.

Decision Matrix

Use this logic flow to determine your experimental setup before starting synthesis.

DecisionMatrix Start Sequence Analysis: Contains Asp-D-Phe-Cl? RiskCheck Is Asp at C-Terminus? Start->RiskCheck HighRisk High Risk: Asp is N-terminal to D-Phe-Cl RiskCheck->HighRisk Yes (Asp-D-Phe-Cl) Standard Standard Synthesis (Monitor closely) RiskCheck->Standard No (Asp is C-term) Eval Is Sequence >20 AA or High Value? HighRisk->Eval Action1 Apply Protocol A: 0.1M HOBt in Piperidine Eval->Action1 Short/Routine Action2 Apply Protocol A + B: Use Fmoc-Asp(OMpe)-OH AND HOBt Modifier Eval->Action2 Long/Critical

Caption: Figure 2. Strategic Decision Tree for Asp-D-Phe-Cl sequences.

Frequently Asked Questions (FAQ)

Q: Can I use DBU instead of Piperidine to prevent this? A: Proceed with extreme caution. While DBU is non-nucleophilic (preventing the +67 Da piperidide adduct), it is a stronger base than piperidine. It can actually accelerate the initial cyclization (Aspartimide formation) even if it doesn't open the ring. If you use DBU, you must use it in conjunction with HOBt and short deprotection times (e.g., 2% DBU + 2% Piperidine + 0.1M HOBt).

Q: I see a mass of M-18. Is this the Aspartimide? A: Yes. A mass of M-18 Da indicates the intact succinimide ring. This is actually "good" news because it means the ring hasn't opened yet. You might be able to hydrolyze it back to the alpha-peptide using mild aqueous base (pH 8-9), but you will likely get a mix of alpha (correct) and beta (isopeptide) products.

Q: Why does the Chlorine atom matter? A: The Chlorine on the phenyl ring (4-Cl-Phe) exerts an inductive electron-withdrawing effect. This pulls electron density away from the peptide backbone, making the amide proton on the D-Phe-Cl residue more acidic. A more acidic proton is easier for Piperidine to remove, thus lowering the energy barrier for the nucleophilic attack on the Asp side chain.

Q: Can I use Formic Acid instead of HOBt? A: Yes, 0.1 M Formic Acid in 20% Piperidine is a valid alternative to HOBt. It serves the same function: buffering the basicity. However, HOBt is generally preferred in Fmoc chemistry as it is a standard additive often already present in the lab for coupling reactions.

References

  • Mergler, M., et al. (2003). "Peptide Synthesis with Acidic Additives in the Deprotection Step." Journal of Peptide Science.

  • Lauer, J.L., Fields, C.G., & Fields, G.B. (1995). "Sequence dependence of aspartimide formation during 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis." Letters in Peptide Science.

  • Karlström, A. & Undén, A. (1996).[1] "A New Protecting Group for Aspartic Acid That Minimizes Piperidine-Catalyzed Aspartimide Formation in Fmoc Solid-Phase Peptide Synthesis."[1][11][12][13] Tetrahedron Letters.

  • Behrendt, R., et al. (2015). "New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS."[12] Journal of Peptide Science.

  • Martinez, J. & Bodanszky, M. (1978). "Side reactions in peptide synthesis. 9. Suppression of aspartimide formation."[1][11][14][2][3][5][8][9] International Journal of Peptide and Protein Research.

Sources

Optimization

Technical Support Center: Cleavage of Fmoc-D-Phe(4-Cl)-OH Peptides from Rink Amide Resin

This guide provides a comprehensive technical overview and troubleshooting advice for the final and critical step in Solid-Phase Peptide Synthesis (SPPS): the cleavage of peptides containing Fmoc-D-Phe(4-Cl)-OH from Rink...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview and troubleshooting advice for the final and critical step in Solid-Phase Peptide Synthesis (SPPS): the cleavage of peptides containing Fmoc-D-Phe(4-Cl)-OH from Rink Amide resin. Designed for researchers and drug development professionals, this document explains the underlying chemistry, provides robust protocols, and addresses common challenges to ensure high yield and purity of the final peptide amide product.

Section 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses the core concepts governing the cleavage process, providing the necessary background to make informed experimental decisions.

Q1: What is the fundamental mechanism of peptide cleavage from Rink Amide resin?

The cleavage process is an acid-catalyzed reaction, specifically an acidolysis.[1] Rink Amide resin is designed with an acid-labile linker that connects the growing peptide chain to the solid support.[2][3] The cleavage is typically performed with a strong acid, most commonly Trifluoroacetic Acid (TFA).[4][5] TFA, a superacid, protonates the acid-sensitive ether bond within the Rink linker, initiating its breakdown.[6] This generates a stabilized carbocation on the linker, which remains attached to the resin, and releases the peptide with a C-terminal amide functionality.[6] This single step also removes most common acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt, Pbf) used in Fmoc-SPPS.[2][4]

Q2: Why is a "cleavage cocktail" necessary, and what is the role of scavengers?

During the TFA-mediated cleavage, highly reactive electrophilic species, primarily carbocations, are generated from the side-chain protecting groups (e.g., tert-butyl cations from Boc or tBu groups) and the resin linker itself.[1][7][8] If left unchecked, these carbocations can re-react with nucleophilic side chains in the peptide, such as those of Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesired modifications and significantly compromising the purity of the final product.[1][7]

Scavengers are nucleophilic reagents added to the TFA to form a "cleavage cocktail."[7] Their function is to rapidly trap, or "scavenge," these reactive carbocations before they can cause side reactions.[1][6] The choice of scavengers is dictated by the amino acid composition of the peptide.[9]

Q3: Does the 4-chloro group on D-Phe introduce specific challenges or side reactions during cleavage?

The 4-chloro substituent on the phenylalanine ring is an electron-withdrawing group. This property deactivates the aromatic ring towards electrophilic attack. Consequently, the side chain of D-Phe(4-Cl) is not susceptible to the common alkylation side reactions that can affect electron-rich residues like Trp or Tyr. Therefore, no special scavengers are required specifically for D-Phe(4-Cl). The primary considerations for cleavage remain the protection of other sensitive residues within the peptide sequence and ensuring the overall efficiency of the cleavage from the resin.

Section 2: Recommended Protocols & Reagent Selection

A successful cleavage relies on a well-defined protocol and the appropriate choice of reagents. This section provides a standardized procedure and a guide to selecting the optimal cleavage cocktail.

Experimental Protocol: Standard Cleavage from Rink Amide Resin

This protocol is designed for a standard 0.1 to 0.25 mmol scale synthesis.

  • Resin Preparation:

    • After the final Fmoc deprotection of the N-terminal amino acid, transfer the dried peptide-resin to a suitable reaction vessel (e.g., a fritted glass funnel or a dedicated cleavage flask).[10]

    • Wash the resin extensively with Dichloromethane (DCM) (3-5 times) to remove residual DMF and to swell the resin.[10]

    • Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.[1]

  • Cleavage Reaction:

    • Prepare the appropriate cleavage cocktail immediately before use (see Table 1 below).[8] For a 0.1 mmol synthesis, 5 mL of cocktail is typically sufficient; for 0.25 mmol, use 10 mL.[9][10]

    • In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the dried peptide-resin.[1][5]

    • Stopper the vessel and allow the reaction to proceed at room temperature with occasional gentle agitation for 2-3 hours.[1] For peptides rich in Arginine(Pbf), extending the time to 4 hours may improve deprotection.[7]

  • Peptide Isolation and Precipitation:

    • Filter the cleavage mixture to separate the resin beads, collecting the filtrate which contains the dissolved peptide.[5]

    • Wash the resin 2-3 times with a small volume of fresh TFA or DCM and combine the washes with the original filtrate.[5]

    • In a separate centrifuge tube, place a 10-fold volume of ice-cold diethyl ether (Et₂O).[1][11]

    • Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[10]

    • If precipitation is slow or incomplete, store the mixture at -20°C for 30-60 minutes.[12]

  • Washing and Drying:

    • Centrifuge the suspension (e.g., 4400 rpm for 5-10 minutes at 4°C) to pellet the peptide.[10]

    • Carefully decant the ether.

    • Wash the peptide pellet by adding fresh cold ether, resuspending the pellet by vortexing, and centrifuging again. Repeat this wash step 2-3 times to remove residual scavengers and organic impurities.[10]

    • After the final wash and decanting, dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The peptide is now ready for analysis (LC-MS) and purification (HPLC).

Data Presentation: Common Cleavage Cocktails

The selection of the cleavage cocktail is critical and depends on the peptide's sequence.[7][9]

Reagent NameComposition (v/v/w)Primary Application & Rationale
Standard (TFA/TIS/H₂O) TFA / TIS / H₂O (95 : 2.5 : 2.5)General Purpose: Suitable for most peptides that do not contain Cys, Met, or Trp. TIS is a powerful scavenger for t-butyl and trityl cations. Water aids in Arg(Pbf) deprotection and quenches t-butyl cations.[6][7]
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)For Trp, Met, Cys-rich peptides: A classic, robust cocktail. EDT and thioanisole are highly effective at protecting sulfur-containing residues (Met, Cys) and Trp from alkylation and oxidation. Phenol protects Tyr and Trp.[7][9] Note: EDT and thioanisole have a strong, unpleasant odor.
Reagent B TFA / Phenol / H₂O / TIS (88 : 5 : 5 : 2)For Tyr-containing peptides: An alternative for peptides without Cys or Met. Phenol specifically protects the tyrosine side chain from alkylation.[9]
Low-Odor Option TFA / TIS / H₂O / EDT (94 : 1 : 2.5 : 2.5)For Cys-containing peptides: Reduces the volume of odorous scavengers. Effective for preventing disulfide bond formation and modification of Cys residues.
Visualization: Cleavage Workflow

CleavageWorkflow cluster_prep 1. Resin Preparation cluster_reaction 2. Cleavage Reaction cluster_isolate 3. Isolation cluster_purify 4. Final Processing Resin Dried Peptide-Resin Cocktail Add Cleavage Cocktail (e.g., TFA/TIS/H₂O) Resin->Cocktail React Incubate 2-3h at Room Temp Cocktail->React Filter Filter to Separate Resin Beads React->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Centrifuge Centrifuge to Pellet Peptide Precipitate->Centrifuge Wash Wash Pellet with Cold Ether (x3) Centrifuge->Wash Dry Dry Crude Peptide Pellet Wash->Dry

Caption: Standard workflow for peptide cleavage and isolation.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides solutions to common problems encountered during cleavage.

Problem 1: Low or No Peptide Yield

  • Q: How can I confirm if the cleavage was incomplete? After filtration, take a small sample of the resin beads, wash them thoroughly with DCM and ether, and dry them. Perform a qualitative Kaiser (ninhydrin) test on these beads.[13] A positive result (a deep blue or purple color) indicates the presence of free primary amines (the N-terminus of your peptide), confirming that a significant amount of peptide remains attached to the resin.[13]

  • Q: My post-cleavage Kaiser test is positive. What are my next steps? Incomplete cleavage is the likely culprit.

    • Re-cleave the Resin: Subject the same resin to a fresh batch of cleavage cocktail.[14]

    • Extend Reaction Time: For subsequent attempts, increase the cleavage time to 4 hours, especially if the peptide is long or contains multiple Arg(Pbf) residues.[7]

    • Check Reagent Quality: TFA is hygroscopic and can lose potency over time. Ensure you are using a fresh, high-quality bottle of TFA. Degraded reagents are a common cause of failure.[13][14]

Problem 2: Issues with Peptide Precipitation

  • Q: No precipitate formed after adding the TFA solution to cold diethyl ether. What should I do? This is common for very short, hydrophilic, or extremely hydrophobic peptides that may have some solubility in the TFA/ether mixture.[14][15]

    • Increase Ether Volume: Try adding the TFA solution to a larger volume of cold ether (20x or more).

    • Concentrate First: Under a gentle stream of nitrogen, carefully evaporate most of the TFA until an oily residue remains (1-2 mL). Then, attempt precipitation in cold ether again.[5][14] This increases the peptide concentration and reduces its solubility.

    • Try a Different Solvent: Methyl-tert-butyl ether (MTBE) is less volatile and can sometimes be more effective for precipitating hydrophobic peptides.[6]

    • Extreme Cold: Place the ether/TFA mixture at -80°C or in a dry ice/acetone bath for 15-20 minutes to force precipitation.[1]

Problem 3: Unexpected Masses in LC-MS Analysis

  • Q: My mass spectrum shows unexpected peaks, such as +57 or +73 Da. What are these? These are likely alkylation artifacts due to insufficient scavenging. A +57 Da modification corresponds to the addition of a t-butyl group, while other masses can correspond to adducts from the resin linker.[1][7] This indicates that the carbocations generated during cleavage were not effectively trapped.

    • Solution: Review your cleavage cocktail choice. If your peptide contains Trp, Met, Cys, or Tyr, and you used a simple TFA/TIS/H₂O cocktail, switch to a more comprehensive one like Reagent K for future cleavages.[7]

  • Q: My cleavage solution turned dark yellow or brown. Is this a problem? A color change can indicate the formation of by-products from the degradation of the Rink Amide linker itself, especially if cleavage is sluggish.[7] While often not detrimental to the peptide, it can complicate purification.

    • Solution: The use of silane scavengers like TIS is highly effective at preventing the formation of these colored by-products.[7] Ensure TIS is included in your cocktail, even for peptides with sensitive residues.

Section 4: Chemical Mechanism Visualization

The diagram below illustrates the acid-catalyzed cleavage of a peptide from the Rink Amide linker.

CleavageMechanism Resin Resin-Linker-Peptide Protonation Protonation of Linker Ether Resin->Protonation 1 TFA + TFA (H⁺) Carbocation Formation of Stabilized Linker Carbocation Protonation->Carbocation 2. C-O Bond Cleavage PeptideAmide Released Peptide-CONH₂ Carbocation->PeptideAmide ResinCation Resin-Linker⁺ Carbocation->ResinCation Quenched Quenched Resin By-product ResinCation->Quenched 3. Trapping Scavenger + Scavenger (e.g., TIS)

Caption: Mechanism of TFA-mediated Rink Amide resin cleavage.

References

  • GenScript. (n.d.). TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Rink Amide-AM Resin: Mechanism and Applications in Peptide Synthesis. Retrieved from [Link]

  • Peptides International. (n.d.). Technical Support Information Bulletin 1054 - Rink Amide MBHA Resin. Retrieved from [Link]

  • ACS Publications. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]

  • Applied Polytech. (n.d.). Rink Amide Resin, MBHA Resin. Retrieved from [Link]

  • AAPPTec. (n.d.). Cleaving peptides from Rink Amide Resin. Retrieved from [Link]

  • Nowick Laboratory, UC Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • MilliporeSigma. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from [Link]

  • ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? Retrieved from [Link]

  • SpringerLink. (n.d.). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
  • ResearchGate. (n.d.). Study on peptide cleavage with Rink Amide Resin. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Peptide & Protein Methylation Core. (n.d.). Peptide Cleavage from Resin Protocol.
  • RSC Publishing. (2025). Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Overcoming Steric Hindrance in Fmoc-D-Phe(2-Cl)-OH Coupling

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the incorporation of the sterically hindered amino acid, Fmoc-D-Phe(2-Cl)-OH, in solid-phase peptide synthesis (SPPS). Our goal is to equip you with the knowledge and protocols to confidently and successfully synthesize peptides containing this challenging building block.

Troubleshooting Guide: Navigating Common Coupling Challenges

This section is designed to help you diagnose and resolve specific issues you may encounter during the coupling of Fmoc-D-Phe(2-Cl)-OH.

Question 1: My Kaiser test is positive (intense blue/purple beads) after a standard coupling cycle for Fmoc-D-Phe(2-Cl)-OH. What does this indicate and what are the immediate next steps?

A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction.[1] The steric bulk of the 2-chlorophenyl side chain on the D-phenylalanine residue can significantly hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[1]

Immediate Actions:

  • Perform a Double Coupling: The most straightforward approach is to immediately perform a second coupling (recoupling) with a fresh solution of activated Fmoc-D-Phe(2-Cl)-OH.[1] This often drives the reaction to completion.

  • Re-evaluate Your Activation: If the Kaiser test remains positive after a second coupling, it's crucial to assess your activation and coupling strategy.

Question 2: Even after a double coupling, I'm still observing a positive Kaiser test. How can I optimize my coupling protocol for this sterically hindered residue?

Persistent incomplete coupling points to the need for more robust activation methods and optimized reaction conditions. Standard coupling reagents may not be sufficiently potent for such a sterically demanding residue.[2]

Solutions to Optimize Coupling Efficiency:

  • Switch to a More Potent Coupling Reagent: Carbodiimide-based reagents like DCC or DIC are often inadequate for sterically hindered amino acids.[2] Upgrading to a more powerful in-situ activating reagent is highly recommended.[2][3] Aminium/uronium salts such as HATU , HCTU , or phosphonium salts like PyBOP and PyAOP are significantly more effective as they form highly reactive esters capable of overcoming the steric barrier.[2][3] Reagents based on the Oxyma Pure leaving group, like COMU , are also excellent choices, offering high efficiency and a better safety profile compared to HOBt-based reagents.[3][4]

  • Extend the Coupling Time and Consider Temperature: Steric hindrance slows down reaction kinetics.[2] Increasing the coupling time from the standard 1-2 hours to several hours or even overnight can significantly improve yields.[2] While gentle heating can also be beneficial, it should be approached with caution due to the increased risk of racemization.[2] Microwave-assisted peptide synthesis (MASPPS) is a highly effective technique for driving difficult couplings to completion rapidly by utilizing microwave energy to heat the reaction.[5]

  • Optimize Solvent Choice: The solvent plays a critical role in solvating the peptide-resin complex, which is essential for successful coupling.[2] Poor solvation can lead to peptide aggregation, further hindering the reaction.[2]

    • N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) due to its superior solvating properties.[2]

    • For particularly challenging sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be advantageous.[2]

Question 3: I'm concerned about racemization of the D-amino acid during the aggressive coupling conditions required. How can I minimize this side reaction?

Racemization is a valid concern, especially when using highly active coupling reagents and extended reaction times. The choice of base and additives is crucial in mitigating this risk.

Strategies to Minimize Racemization:

  • Base Selection: While DIPEA is a commonly used base, it has been shown to induce racemization in some cases.[6] Consider using a bulkier, less nucleophilic base like 2,4,6-collidine .[6]

  • Avoid HOBt with Certain Reagents: The combination of HOBt with carbodiimides in DMF can sometimes promote racemization.[7]

  • Utilize Oxyma-Based Reagents: Coupling reagents that generate Oxyma esters, such as COMU and PyOxim, have been reported to suppress racemization more effectively than their HOBt-based counterparts.[3]

Question 4: My peptide sequence is prone to aggregation. How does this affect the coupling of Fmoc-D-Phe(2-Cl)-OH, and what can I do about it?

Peptide aggregation, where peptide chains on the solid support interact with each other, can make the N-terminal amine inaccessible for coupling.[1] This is a common problem in "difficult" sequences, often those rich in hydrophobic residues.[1]

Methods to Disrupt Aggregation:

  • Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can help disrupt the secondary structures that lead to aggregation.

  • Use Pseudoproline Dipeptides: If the sequence allows, incorporating pseudoproline dipeptides at strategic locations can disrupt interchain hydrogen bonding and prevent aggregation.

  • Employ "Magic Mixture": A solvent system consisting of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylenecarbonate has been shown to be effective for acylation in aggregating sequences.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general protocol for coupling Fmoc-D-Phe(2-Cl)-OH using a potent coupling reagent like HCTU?

A general protocol using HCTU would be as follows:

  • Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using a 20% solution of piperidine in DMF.[8]

  • Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.[8]

  • Activation: In a separate vessel, dissolve Fmoc-D-Phe(2-Cl)-OH (3-5 equivalents relative to resin loading) and HCTU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.[8]

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate the mixture for a minimum of 1-2 hours at room temperature. For this sterically hindered amino acid, extending the coupling time or performing a double coupling is often necessary to ensure high efficiency.[8]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[8]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[1]

Q2: Which solid support (resin) is best suited for synthesizing peptides with sterically hindered amino acids like Fmoc-D-Phe(2-Cl)-OH?

Standard resins used in Fmoc-SPPS, such as Rink Amide or Wang resin, are generally suitable.[8] However, for sequences prone to diketopiperazine formation (especially if the hindered residue is at the N-terminus of a dipeptide), a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin is highly recommended.[7][9] The bulky trityl group on the 2-CTC resin physically obstructs the intramolecular cyclization that leads to this side reaction.[9][10]

Q3: Can I use Fmoc-D-Phe(2-Cl)-OH in automated peptide synthesizers?

Yes, Fmoc-D-Phe(2-Cl)-OH can be used in automated synthesizers. However, it is crucial to modify the standard protocols to account for its steric hindrance. This typically involves programming longer coupling times, incorporating a double coupling step for this specific residue, and ensuring that a highly efficient coupling reagent is used.

Q4: How should I store Fmoc-D-Phe(2-Cl)-OH?

Like most Fmoc-protected amino acids, it should be stored in a cool, dry place, typically at 2-8°C, to maintain its stability and purity.[11]

Data and Protocols at a Glance

Table 1: Recommended Coupling Reagents for Hindered Amino Acids
Coupling ReagentActivator BaseReactivity LevelNotes
HCTU DIPEAHighEfficient and commonly used. Forms a more reactive O-6-ClBt ester.[2][3]
HATU DIPEA/CollidineVery HighGenerates highly reactive OAt esters. The pyridine nitrogen provides anchimeric assistance.[3]
PyBOP DIPEAModerate-HighA well-established phosphonium salt reagent.[12]
COMU DIPEA/CollidineVery HighOxyma-based reagent with efficiency comparable to HATU and an improved safety profile.[3][4]
Experimental Protocol: Double Coupling with HATU

This protocol is recommended when a single coupling proves insufficient.

  • First Coupling:

    • Following standard Fmoc deprotection, wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate Fmoc-D-Phe(2-Cl)-OH (4 equivalents) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 1-5 minutes.[2]

    • Add the activated solution to the resin and couple for 1-2 hours.

    • Drain and wash the resin with DMF.

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of activated amino acid.

  • Monitoring and Progression:

    • After the second coupling, wash the resin thoroughly with DMF.

    • Perform a Kaiser test to confirm completion. If the test is negative (yellow/colorless beads), proceed to the next deprotection step.[1]

Visualizing the Workflow

Troubleshooting Logic for Incomplete Coupling

G cluster_optimize Optimize Protocol start Positive Kaiser Test after Initial Coupling double_couple Perform Double Coupling start->double_couple Immediate Action re_kaiser Perform Kaiser Test Again double_couple->re_kaiser reagent Switch to High-Activity Coupling Reagent (HATU, HCTU, COMU) re_kaiser->reagent Positive Result success Proceed to Next Deprotection Step re_kaiser->success Negative Result time_temp Increase Coupling Time (e.g., overnight) or Use Microwave Synthesis solvent Change Solvent (e.g., NMP) or Use Solvent Mixture

Caption: A decision-making workflow for troubleshooting incomplete coupling.

Mechanism of Peptide Bond Formation with an Aminium Salt Activator

G cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Nucleophilic Attack AA Fmoc-AA-COOH Carboxylic Acid ActiveEster Fmoc-AA-OBt/OAt Activated Ester AA->ActiveEster Reagent HBTU/HATU Aminium Salt Reagent->ActiveEster Base DIPEA Base Base->ActiveEster NewPeptide Fmoc-AA-NH-Peptide-Resin New Peptide Bond ActiveEster->NewPeptide Coupling PeptideResin H₂N-Peptide-Resin N-terminal Amine

Caption: Simplified mechanism of aminium salt-mediated peptide coupling.

References

  • Tarrason, G., et al. (2022). Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. ACS Omega. Retrieved from [Link]

  • Atherton, E., & Sheppard, R. C. (1985). Active esters and resins in peptide synthesis: the role of steric hindrance. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

  • Peptide Solutions. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Aapptec. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]

  • Wang, C., et al. (2018). Optimization of coupling conditions. ResearchGate. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • García-Martín, F., et al. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Combinatorial Science. Retrieved from [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Collins, J. M. (2014). Solid phase peptide synthesis methods and associated systems. Google Patents.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Akiri, S. O., & Ojwach, S. O. (2017). The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid. ResearchGate. Retrieved from [Link]

  • Re-Liao, S., et al. (2025). Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine. ChemRxiv. Retrieved from [Link]

Sources

Optimization

Purification of peptides containing chlorinated phenylalanine by HPLC

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying peptides containing chlorinated phenylal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying peptides containing chlorinated phenylalanine (Cl-Phe). The addition of a halogen atom fundamentally alters a peptide's hydrophobicity, solubility, and electronic profile, demanding a highly strategic approach to reversed-phase high-performance liquid chromatography (RP-HPLC).

The Mechanistic Challenge of Chlorinated Peptides

Chlorination of the phenylalanine ring increases the peptide's overall lipophilicity, which predictably increases its retention time on standard alkyl-bonded stationary phases. However, the most critical purification bottleneck is separating the target Cl-Phe peptide from its des-chloro byproduct —an impurity arising from incomplete halogenation during synthesis or dehalogenation during the cleavage process[1].

Because the structural difference between the target and the impurity is merely a single chlorine atom versus a hydrogen atom, the hydrophobic difference is often insufficient for baseline resolution on a standard C18 column[2]. To solve this, we must exploit the unique electronic properties of the halogen atom using alternative stationary phases—specifically Pentafluorophenyl (PFP) columns—which provide orthogonal selectivity via dipole-dipole interactions, hydrogen bonding, and


 interactions[2][3].
Purification Logic & Decision Tree

Workflow N1 1. Crude Peptide Synthesis (Contains Cl-Phe & Des-chloro) N2 2. Solubility Profiling (Determine optimal injection solvent) N1->N2 N3 3. Stationary Phase Selection (Crucial for Halogenated Peptides) N2->N3 N4a Standard C18 Column (Hydrophobic interactions only) N3->N4a Baseline separation expected N4b PFP Column (Pentafluorophenyl) (Dipole-dipole & pi-pi interactions) N3->N4b Des-chloro co-elution risk N5 4. Gradient Optimization (0.1% TFA in H2O/MeCN) N4a->N5 N4b->N5 N6 5. Fraction Collection & LC-MS Validation (Cl-35/37 ratio) N5->N6 N6->N3 Impure fractions N7 6. Lyophilization (Pure Cl-Phe Peptide) N6->N7 Purity >95%

Fig 1: Logical workflow for HPLC purification of chlorinated peptides.

Step-by-Step Methodology: Preparative RP-HPLC Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system. Each step contains an action driven by physicochemical causality and a corresponding validation metric.

Step 1: Sample Preparation & Solubilization

  • Action: Dissolve the crude peptide in a minimal volume of solvent matching the starting mobile phase (e.g., 10–20% Acetonitrile in Water with 0.1% TFA). If the Cl-Phe modification renders the peptide highly hydrophobic, use up to 50% DMSO to achieve dissolution.

  • Validation: Centrifuge the sample at 10,000 x g for 5 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Causality: Removing undissolved particulates prevents column frit blockage, which is the primary cause of sudden system pressure spikes[4].

Step 2: Column Selection & Equilibration

  • Action: Install a PFP preparative column (e.g., 5 µm, 100 Å). Equilibrate the column with 5 column volumes (CV) of starting mobile phase (Buffer A: H₂O/0.1% TFA; Buffer B: MeCN/0.1% TFA).

  • Validation: Monitor the UV baseline at 214 nm (peptide backbone) and 254 nm (aromatic rings). A flat, stable baseline confirms complete equilibration.

Step 3: Gradient Optimization (Scouting Run)

  • Action: Perform an analytical scouting run using a shallow gradient (e.g., 10% to 50% Buffer B over 30 minutes at 1 mL/min).

  • Causality: A shallow gradient maximizes the resolution between the des-chloro impurity and the Cl-Phe target by exploiting the subtle differences in their partition coefficients across the stationary phase.

Step 4: Fraction Collection & LC-MS Validation

  • Action: Collect fractions based on a predefined UV absorbance threshold. Immediately analyze the collected fractions via LC-MS.

  • Validation: Confirm the target fraction by identifying the unique isotopic signature of chlorine. Chlorine naturally occurs as

    
     and 
    
    
    
    in an approximate 3:1 ratio. The mass spectrum must show an
    
    
    and
    
    
    peak separated by 2 Da with a 3:1 intensity ratio[1].

Step 5: Lyophilization

  • Action: Pool pure fractions (>95% purity) and flash-freeze using liquid nitrogen. Lyophilize to a dry powder.

  • Causality: Immediate removal of aqueous TFA prevents acid-catalyzed hydrolysis of the peptide backbone during storage.

Data Presentation: Stationary Phase Comparison

When dealing with halogenated peptides, column chemistry dictates success. The table below summarizes the quantitative and qualitative differences in retention mechanisms between standard C18 and PFP phases[2][3][5].

Feature / MechanismC18 (Octadecylsilane)PFP (Pentafluorophenyl)Impact on Cl-Phe Peptides
Primary Retention Dispersive / HydrophobicHydrophobic,

, Dipole-Dipole
PFP offers multiple interaction points for the polarizable C-Cl bond.
Halogen Selectivity PoorExcellentPFP strongly retains highly electronegative halogens via dipole interactions.
Shape Selectivity LowHigh (Rigid planar ring)PFP discriminates between positional isomers (e.g., 2-chloro vs. 4-chloro Phe).
Des-chloro Resolution Often co-elutesBaseline resolution typicalPFP is the industry standard for separating halogenated variants from native peptides.

Troubleshooting & FAQs

Q: My Cl-Phe peptide and the des-chloro impurity are co-eluting as a single broad peak on my C18 column. How can I resolve them? A: Standard C18 phases rely almost exclusively on hydrophobic binding interactions. For large peptides, the hydrophobic contribution of a single chlorine atom is often diluted, leading to co-elution[2]. Switch to a Pentafluorophenyl (PFP) column. The highly electronegative fluorine atoms on the PFP ring induce strong dipole-dipole interactions with the chlorinated phenylalanine. Additionally, the rigid planar structure of the PFP phase provides shape selectivity, drastically improving the resolution of halogenated compounds compared to C18[2][3][5].

Q: I am observing severe peak tailing specifically for the chlorinated peptide, but not for my standard peptides. Why? A: Halogenated aromatic rings are highly polarizable and can engage in secondary interactions (known as halogen bonding) with residual, unreacted silanol groups on the silica support of the stationary phase. Solution: Ensure you are using a highly end-capped column. Alternatively, lower the pH of your mobile phase (e.g., using 0.1% TFA) to fully protonate residual silanols, or increase the column temperature to 40°C–50°C to improve mass transfer kinetics and disrupt secondary binding[4].

Q: The system pressure spikes immediately after injecting the crude Cl-Phe peptide, and I see a distorted peak shape. A: The addition of chlorinated phenylalanine significantly increases the peptide's hydrophobicity, reducing its solubility in highly aqueous starting conditions. If you dissolve the peptide in a strong solvent (like 100% DMSO) and inject it into a highly aqueous mobile phase (e.g., 5% MeCN), the peptide will precipitate ("crash out") at the head of the column, causing a pressure spike and peak splitting[4]. Solution: Dissolve and inject samples in the mobile phase whenever possible[4]. If DMSO is required for initial solubilization, dilute the final injection volume with Buffer A so the organic content closely matches your gradient's starting conditions.

References

  • NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase Source: chromatographytoday.com URL:[Link]

  • Diverse thioether macrocyclized peptides through a radical SAM maturase Source: pnas.org URL:[Link]

  • ACE C18-PFP technical brochure Source: hplc.eu URL:[Link]

  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work Source: chromatographyonline.com URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Analysis Methods for Fmoc-D-Phe(4-Cl)-OH Purity: A Comparative Technical Guide

Executive Summary & Critical Quality Attributes (CQAs) Fmoc-D-Phe(4-Cl)-OH (Fmoc-4-chloro-D-phenylalanine) is a critical non-canonical amino acid used in the synthesis of GLP-1 analogs and other therapeutic peptides to e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Critical Quality Attributes (CQAs)

Fmoc-D-Phe(4-Cl)-OH (Fmoc-4-chloro-D-phenylalanine) is a critical non-canonical amino acid used in the synthesis of GLP-1 analogs and other therapeutic peptides to enhance lipophilicity and proteolytic stability.[1][2] Its analysis presents unique challenges compared to standard amino acids due to the hydrophobicity of the chloro-substituent and the strict enantiomeric purity requirements for D-isomers.[1][2]

This guide objectively compares analytical methodologies, moving beyond generic "C18 gradients" to specific, optimized workflows that address the three Critical Quality Attributes (CQAs) of this analyte:

  • Chemical Purity: Removal of truncated precursors (Fmoc-Cl) and byproducts (dipeptides).[1][2]

  • Regio-Isomeric Purity: Distinguishing the para-chloro (4-Cl) isomer from ortho- (2-Cl) and meta- (3-Cl) contaminants.

  • Enantiomeric Purity: Quantifying the L-isomer (Fmoc-L-Phe(4-Cl)-OH) to prevent diastereomer formation in final peptides.

Comparative Analysis of HPLC Methodologies

Method A: Chemical Purity & Regio-Selectivity (RP-HPLC)[1][2]

While C18 is the industry standard, it often fails to fully resolve regioisomers (2-Cl vs 4-Cl) due to similar hydrophobicities.[1][2] Phenyl-Hexyl stationary phases are superior here, leveraging


 interactions with the electron-deficient chlorophenyl ring.[1][2]
FeatureStandard C18 (Octadecyl) Phenyl-Hexyl (Alternative) Recommendation
Separation Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Phenyl-Hexyl for regio-isomer separation.[1][2]
Regio-Selectivity Low (Peak shouldering common)High (Distinct resolution of o, m, p)Use Phenyl-Hexyl if raw material source is variable.[1][2]
Mobile Phase Water/ACN + 0.1% TFAWater/MeOH + 0.1% Formic AcidMethanol enhances

-selectivity.[1][2]
Run Time 20-30 mins25-35 minsComparable.[1][2]
Peak Shape (Free Acid) Good (with TFA)Excellent (with Buffer)TFA is sufficient for routine QC.[1][2]
Method B: Enantiomeric Purity (Chiral HPLC)[1][2][3][4]

Separating the D- and L-enantiomers of Fmoc-protected amino acids is challenging due to the bulky Fmoc group.[1][2] Immobilized polysaccharide columns (e.g., Amylose/Cellulose derivatives) are the gold standard over coated phases due to solvent versatility.[2]

FeaturePolysaccharide (e.g., Lux Cellulose-1) Macrocyclic Glycopeptide (e.g., Chirobiotic T) Recommendation
Mode Reversed Phase (RP) or Normal Phase (NP)Reversed Phase / Polar OrganicPolysaccharide (RP Mode)
Resolution (

)
Typically > 2.0> 1.5Cellulose-1 offers highest selectivity for Fmoc-Phe analogs.[1][2]
Solvent Cost Low (Water/ACN)Low (Water/MeOH)Both are economical in RP mode.[1][2]
Robustness High (Immobilized withstands aggressive solvents)HighImmobilized phases preferred for longevity.[1][2]

Detailed Experimental Protocols

Protocol 1: High-Resolution Chemical Purity (Phenyl-Hexyl Method)

Best for: Final QC release, detecting regioisomers.[1][2]

  • Column: Phenomenex Luna Phenyl-Hexyl or equivalent, 150 x 4.6 mm, 3 µm.[1][2]

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.[1][2]
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][3][4][5]

  • Temperature: 40°C (Elevated T improves mass transfer for hydrophobic analytes).[1][2]

  • Detection: UV @ 214 nm (Amide bond) and 301 nm (Fmoc specific).[1][2]

  • Gradient:

    • 0 min: 30% B[1][2]

    • 20 min: 80% B[1][2]

    • 25 min: 95% B[1][2]

    • 25.1 min: 30% B (Re-equilibration)

  • System Suitability: Tailing factor < 1.5; Theoretical plates > 5000.[1][2]

Protocol 2: Chiral Purity Determination

Best for: Measuring %ee (Enantiomeric Excess).[1][2]

  • Column: Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[2]

  • Mobile Phase: 60% Acetonitrile / 40% Water containing 0.1% TFA.[1][2]

    • Note: Isocratic elution is preferred for chiral separations to maintain constant selector environment.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][3][4][5]

  • Detection: UV @ 254 nm.[1][2][5]

  • Expected Retention:

    • L-Isomer: ~8-10 min

    • D-Isomer (Major): ~12-15 min[1][2]

    • Note: D-isomer usually elutes second on Cellulose-1 under these conditions, but standards must confirm.[1][2]

Analytical Workflow & Decision Logic

The following diagram illustrates the decision matrix for selecting the appropriate method based on the impurity profile observed.

G Start Sample: Fmoc-D-Phe(4-Cl)-OH Screen Initial Screen: RP-HPLC (C18) Gradient 5-95% B Start->Screen Decision1 Purity > 98%? Screen->Decision1 RegioCheck Suspect Regioisomers? (Shoulder peaks / Synthesis Source) Decision1->RegioCheck Yes Fail Reject / Re-Purify Decision1->Fail No (<98%) MethodA Method A: Phenyl-Hexyl HPLC (Separates 2-Cl / 3-Cl / 4-Cl) RegioCheck->MethodA Yes (High Risk) MethodB Method B: Chiral HPLC (Lux Cellulose-1) RegioCheck->MethodB No (Low Risk) MethodA->MethodB Passes Regio Purity MethodB->Fail ee < 99.5% Release Final CoA Generation MethodB->Release ee > 99.5%

Figure 1: Analytical Decision Tree for Fmoc-D-Phe(4-Cl)-OH Purity Assessment.

Impurity Profile & Troubleshooting

Understanding the origin of impurities is vital for interpreting HPLC data.[2]

ImpurityRetention (Relative to Main)OriginMitigation
Fmoc-OH Early ElutingHydrolysis of Fmoc-Cl excessWash with dilute bicarbonate during workup.[1][2]
H-D-Phe(4-Cl)-OH Early (Polar)Fmoc cleavage (base exposure)Avoid amine contamination in mobile phase.[1][2]
Fmoc-Dipeptide Late (Hydrophobic)Over-activation during synthesisControl stoichiometry strictly.[1][2]
Regioisomers Very Close (Pre/Post Main)Impure starting material (4-Cl-Phe)Use Phenyl-Hexyl column (Method A).[1][2]

Technical Insight: The Chlorine atom at the 4-position significantly increases hydrophobicity compared to unsubstituted Fmoc-Phe-OH.[1][2] Expect the main peak to elute 2-4 minutes later than Fmoc-Phe-OH in standard C18 gradients.[1][2]

References

  • Sigma-Aldrich. Fmoc-D-Phe(4-Cl)-OH Certificate of Analysis & Specification.[1][2] Retrieved from [1][2]

  • Phenomenex. Chiral Separation of Fmoc-Amino Acids using Lux Polysaccharide Columns. Technical Application Note TN-1138.[1][2] Retrieved from [2]

  • BenchChem. Managing Fmoc-Amino Acid Impurities: Dipeptides and Enantiomers. Technical Support Center.[1][2] Retrieved from [2]

  • Chem-Impex International. Product Data: Fmoc-4-chloro-D-phenylalanine Purity Standards.[1][2] Retrieved from [1][2]

  • Creative Peptides. Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. Retrieved from [2]

Sources

Comparative

A Senior Application Scientist's Guide to the Chiral HPLC Separation of Fmoc-D-Phe-Cl and Fmoc-L-Phe-Cl

In the landscape of peptide synthesis and drug development, the enantiomeric purity of amino acid derivatives is a cornerstone of quality, efficacy, and safety. The use of N-α-Fmoc-protected amino acid chloromethyl keton...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of peptide synthesis and drug development, the enantiomeric purity of amino acid derivatives is a cornerstone of quality, efficacy, and safety. The use of N-α-Fmoc-protected amino acid chloromethyl ketones, such as Fmoc-D-Phe-Cl and Fmoc-L-Phe-Cl, as reactive building blocks or inhibitors necessitates stringent quality control to prevent the introduction of unwanted stereoisomers. This guide, grounded in established chromatographic principles, provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the baseline separation of these critical enantiomers.

As a Senior Application Scientist, my objective is not merely to present a protocol but to elucidate the scientific rationale behind the methodological choices. The following sections will delve into the selection of chiral stationary phases, the optimization of mobile phase conditions, and detailed experimental protocols, all supported by experimental data and authoritative sources.

The Central Challenge: Enantiomeric Recognition

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a non-trivial task. Chiral chromatography overcomes this by creating a transient diastereomeric association between the analyte and a chiral stationary phase (CSP). The differing stability of these diastereomeric complexes leads to different retention times and, thus, separation.[1][2] The bulky Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, common in solid-phase peptide synthesis, plays a significant role in the chiral recognition of these molecules, often enhancing interactions with the CSP.[3][4][5]

Comparative Analysis of Chiral Stationary Phases

The choice of the chiral stationary phase is the most critical parameter in developing a successful enantioselective HPLC method. For Fmoc-protected amino acids, polysaccharide-based and macrocyclic glycopeptide-based CSPs have demonstrated broad applicability and high efficiency.[3][6]

dot

Caption: CSP Selection Workflow for Fmoc-Amino Acid Derivatives.

Chiral Stationary Phase (CSP) TypeBrand ExamplesPrimary Interaction MechanismsRecommended ModePerformance Summary for Fmoc-Amino Acids
Polysaccharide-Based Lux® Cellulose-1, Lux® Cellulose-2, CHIRALPAK® IA/IB/ICHydrogen bonding, π-π interactions, steric hindrance within chiral grooves.[7]Reversed-Phase, Polar OrganicExcellent success rates, with baseline resolution (Rs > 1.5) for a wide range of Fmoc-amino acids. Lux Cellulose-2 is often a top performer in reversed-phase screening.[3]
Macrocyclic Glycopeptide-Based CHIROBIOTIC® T, CHIROBIOTIC® RHydrogen bonding, ionic interactions, inclusion complexation.[6][8]Reversed-Phase, Polar OrganicHighly versatile and rugged. Particularly effective for N-blocked amino acids, offering complementary selectivity to polysaccharide phases.[6]
Zwitterionic Ion-Exchange CHIRALPAK® ZWIX(+)Anion and cation exchange, hydrogen bonding.[9][10]Reversed-PhaseOffers a unique separation mechanism based on the amphoteric nature of the analytes. Can provide alternative selectivity when other phases fail.[10]

While specific data for Fmoc-D/L-Phe-Cl is not extensively published, the separation behavior is expected to closely mimic that of Fmoc-D/L-Phe-OH due to the identical chiral center and the dominant Fmoc group. The chloromethyl ketone moiety primarily influences the molecule's overall polarity and potential interactions, which can be fine-tuned through mobile phase optimization.

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition directly influences retention, selectivity, and resolution. For reversed-phase separation of Fmoc-amino acids, a combination of an organic modifier and an acidic aqueous or alcoholic phase is standard.

  • Organic Modifier: Acetonitrile is generally the preferred organic modifier as it often provides stronger elution and better peak shape for these compounds compared to methanol.[3] The percentage of acetonitrile is a critical parameter to adjust; decreasing the organic content typically increases retention and can improve resolution if peaks are eluting too early.[3][11]

  • Acidic Additive: Trifluoroacetic acid (TFA) at a concentration of 0.1% is a common and effective choice.[3] It ensures the analytes are in a single protonation state, leading to sharp, symmetrical peaks. Formic acid is another viable option. The choice of acid can subtly alter selectivity.[7]

  • Temperature: Ambient temperature is usually sufficient for robust separations. However, temperature can be a powerful tool for optimizing selectivity.[7] Lowering the temperature may increase resolution for some analyte-CSP pairs, while increasing it can improve efficiency.

Experimental Protocols

The following protocols provide a starting point for the chiral separation of Fmoc-D-Phe-Cl and Fmoc-L-Phe-Cl. It is essential to begin with a racemic standard to confirm the retention times of both enantiomers and to assess the performance of the system.

This protocol is based on proven methods for Fmoc-amino acids and is expected to provide excellent resolution.[3][12]

dot

Caption: Experimental Workflow for Chiral HPLC Analysis.

  • HPLC System: Standard HPLC or UHPLC system with a UV detector.

  • Chiral Column: Lux® 5 µm Cellulose-2 (250 x 4.6 mm) or equivalent polysaccharide-based CSP.

  • Mobile Phase (Isocratic):

    • Solvent A: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Starting Condition: 60:40 (v/v) Solvent A : Solvent B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C (Ambient)

  • Detection: UV at 265 nm (the absorbance maximum for the Fmoc group)

  • Injection Volume: 5-10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.

Causality Behind Choices:

  • The Lux Cellulose-2 column is selected based on its demonstrated high success rate for resolving Fmoc-amino acids in reversed-phase mode.[3]

  • The Acetonitrile/Water/TFA mobile phase is a standard, robust system for the analysis of peptides and protected amino acids, ensuring good solubility and peak shape.[3]

  • Detection at 265 nm leverages the strong chromophore of the Fmoc group for high sensitivity.

Optimization Strategy: If resolution is insufficient (Rs < 1.5), decrease the percentage of acetonitrile in 5% increments. This will increase retention times and allow for greater interaction with the CSP, often leading to improved separation.

This method offers an alternative selectivity and is particularly useful if Protocol 1 yields co-eluting peaks.

  • HPLC System: Standard HPLC or UHPLC system with a UV detector.

  • Chiral Column: CHIROBIOTIC® T (250 x 4.6 mm) or equivalent macrocyclic glycopeptide-based CSP.

  • Mobile Phase (Isocratic): Methanol with 0.1% Acetic Acid and 0.01% Triethylamine (TEA)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C (Ambient)

  • Detection: UV at 265 nm

  • Injection Volume: 5-10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.

Causality Behind Choices:

  • The CHIROBIOTIC T column provides a different set of interaction mechanisms (e.g., inclusion complexation) compared to polysaccharide phases, offering a powerful alternative for method development.[6]

  • The polar organic mode, using primarily methanol, alters the solvation of the analyte and CSP, which can dramatically change chiral recognition. The acid-base additives (acetic acid and TEA) are used to control the ionization state of both the analyte and the CSP, which is crucial for interaction on this phase.

Data Interpretation and Performance Comparison

The following table presents representative data for the separation of Fmoc-Phenylalanine enantiomers on different CSPs, which serves as a reliable proxy for Fmoc-D/L-Phe-Cl.

Chiral Stationary PhaseMobile Phasek1 (L-isomer)k2 (D-isomer)Separation Factor (α)Resolution (Rs)
Lux 5 µm Cellulose-1 Acetonitrile / 0.1% TFA2.923.511.202.89
Lux 5 µm Cellulose-2 Acetonitrile / 0.1% TFA3.544.851.375.21
Lux 5 µm Cellulose-3 Acetonitrile / 0.1% TFA3.113.891.253.78
CHIRALPAK IA Hexane/Ethanol/TFA (80/20/0.1)--2.678.62

Data adapted from publicly available application notes and scientific literature.[3][5] Note that CHIRALPAK IA data is from normal phase conditions, illustrating the high selectivity achievable in different modes.

Analysis: The data clearly indicates that polysaccharide-based CSPs, particularly Lux Cellulose-2, provide excellent separation under reversed-phase conditions, characterized by high resolution values (Rs > 5). A resolution value greater than 1.5 is considered baseline separation, making these methods highly suitable for accurate quantification of enantiomeric purity. The high separation factor (α) on CHIRALPAK IA under normal phase conditions highlights the versatility of these CSPs, although reversed-phase methods are often preferred for their compatibility with aqueous samples and LC-MS applications.[6]

Conclusion and Recommendations

For the routine, high-resolution chiral separation of Fmoc-D-Phe-Cl and Fmoc-L-Phe-Cl, a polysaccharide-based chiral stationary phase, such as Lux Cellulose-2 , operated in reversed-phase mode with an acetonitrile/water/TFA mobile phase is the recommended starting point. This approach has a high probability of success, providing robust and reproducible baseline separation.

Should this primary method prove insufficient, a macrocyclic glycopeptide column like CHIROBIOTIC T offers a complementary selectivity that is highly likely to resolve the enantiomers. By systematically evaluating these orthogonal approaches, researchers and drug development professionals can confidently establish a reliable analytical method to ensure the enantiomeric integrity of their materials.

References

  • Current time inform
  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral St
  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex.
  • Facile t-BOC and FMOC Amino Acid Chiral Separ
  • Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity.
  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing.
  • Effect of the mobile phase composition and pH on the enantioseparation data for FMOC derivatized amino acids.
  • A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chrom
  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe.
  • Chiral HPLC Column. Phenomenex.
  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral St
  • CHIRAL HPLC COLUMNS. MilliporeSigma.
  • Specialty Chiral Columns. Amerigo Scientific.
  • Chiral Amino Acid and Peptide Separations – the Next Generation.
  • The Chiral Notebook. Phenomenex.
  • Playing with Selectivity for Optimal Chiral Separation.
  • Chiral HPLC Methods for Assessing Racemization of Fmoc-D-Phe(2-F)
  • Chiral Technologies Amino Acid D
  • Fmoc-L-Phe(4-Cl)-OH.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • CAS 198560-41-7: FMOC-L-2-Chlorophe. CymitQuimica.
  • Fmoc-D-Phe(4-Cl)
  • (a) The chemical formulae of Fmoc chloride, L-phenylalanine,...
  • Methods for Removing the Fmoc Group. Wiley Online Library.
  • Strategies for chiral separation:
  • Fmoc-D-Phe(2-Cl)-OH. MedChemExpress.
  • Enantiomeric Purific
  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry.
  • How to separate amino acid enantiomers?
  • (PDF) Enantiomeric separation of drugs by HPLC.
  • Molecular Dynamics of Enantiomeric Separ
  • Fmoc-a-methyl-D-phenylalanine. Chem-Impex.
  • Recent Advances in Separation and Analysis of Chiral Compounds.

Sources

Validation

Comparative Structural Analysis: Fmoc-D-Phe(4-Cl)-OH vs. Alternatives

Analytical Superiority in SPPS: A Comparative ¹H NMR Guide to Fmoc-D-Phe(4-Cl)-OH Introduction Fmoc-D-Phe(4-Cl)-OH (CAS: 142994-19-2) is a critical unnatural amino acid building block utilized in Solid-Phase Peptide Synt...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Superiority in SPPS: A Comparative ¹H NMR Guide to Fmoc-D-Phe(4-Cl)-OH

Introduction Fmoc-D-Phe(4-Cl)-OH (CAS: 142994-19-2) is a critical unnatural amino acid building block utilized in Solid-Phase Peptide Synthesis (SPPS) to engineer peptidomimetics with enhanced proteolytic stability and target affinity[1]. The para-chloro substitution on the D-phenylalanine core provides a unique steric and electronic profile, often exploited in structure-activity relationship (SAR) studies and the development of bioactive therapeutics[2]. However, the successful integration of this building block relies entirely on its chemical and enantiomeric purity. This guide provides a rigorous comparative analysis of the ¹H NMR characterization of Fmoc-D-Phe(4-Cl)-OH against its structural alternatives, equipping researchers with self-validating protocols to ensure batch integrity.

When characterizing Fmoc-D-Phe(4-Cl)-OH, it is essential to distinguish it from closely related analogs that might contaminate the synthesis pipeline or be considered as alternative building blocks[3].

  • Vs. Fmoc-D-Phe-OH (Unchlorinated Analog): The introduction of the strongly electronegative chlorine atom at the para position alters the electronic environment of the phenyl ring. In standard D-Phe, the aromatic protons appear as a complex multiplet (~7.15–7.30 ppm, 5H). In contrast, the symmetry induced by the para-chloro substitution simplifies this into a distinct AA'BB' pseudo-doublet system (~7.25–7.35 ppm, 4H). This diagnostic splitting pattern is the primary indicator of successful halogenation.

  • Vs. Boc-D-Phe(4-Cl)-OH (Alternative Protecting Group): While Boc-protected derivatives are used in specific orthogonal synthesis strategies, Fmoc is preferred for standard Fmoc/tBu SPPS. NMR easily differentiates the two: the Fmoc group presents a massive aromatic signature (8 protons between 7.30–7.90 ppm) and a characteristic aliphatic CH-CH₂ system (~4.15–4.30 ppm), whereas the Boc group is identified by a dominant, sharp 9-proton singlet at ~1.35 ppm.

  • Vs. Fmoc-L-Phe(4-Cl)-OH (Enantiomeric Impurity): Standard ¹H NMR in achiral solvents cannot differentiate D- and L-enantiomers because they are NMR-indistinguishable. Differentiating these requires a specialized chiral validation protocol (detailed below) utilizing chiral solvating agents (CSAs) to induce diastereomeric splitting.

Quantitative Data: ¹H NMR Diagnostic Peaks

The following table summarizes the key diagnostic ¹H NMR chemical shifts for Fmoc-D-Phe(4-Cl)-OH compared to its primary alternatives (recorded in DMSO-d₆ at 400 MHz)[4].

Structural FeatureFmoc-D-Phe(4-Cl)-OHFmoc-D-Phe-OHBoc-D-Phe(4-Cl)-OH
Protecting Group (Aromatic) 7.89 (d, 2H), 7.65 (d, 2H), 7.40 (t, 2H), 7.31 (t, 2H)7.89 (d, 2H), 7.65 (d, 2H), 7.40 (t, 2H), 7.31 (t, 2H)None
Protecting Group (Aliphatic) 4.15-4.30 (m, 3H)4.15-4.30 (m, 3H)1.35 (s, 9H)
Phenyl Core (Aromatic) 7.35 (d, 2H), 7.25 (d, 2H) [AA'BB' system]7.15-7.30 (m, 5H)7.35 (d, 2H), 7.25 (d, 2H) [AA'BB' system]
Alpha-Proton (CH) ~4.25 (m, 1H)~4.20 (m, 1H)~4.15 (m, 1H)

Self-Validating Experimental Protocol: ¹H NMR & Chiral Purity Assessment

To guarantee the integrity of your SPPS workflow, the following protocol establishes a self-validating system. It not only confirms the chemical structure but explicitly tests for enantiomeric contamination.

Step 1: Sample Preparation for High-Resolution Acquisition

  • Weigh precisely 10–15 mg of the Fmoc-D-Phe(4-Cl)-OH batch.

  • Dissolve the sample in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: Fmoc-protected amino acids frequently exhibit poor solubility and severe aggregation in CDCl₃, leading to peak broadening. DMSO-d₆ disrupts intermolecular hydrogen bonding, ensuring sharp, highly resolved peaks, particularly for the exchangeable amide NH proton (~7.5–8.0 ppm).

Step 2: ¹H NMR Acquisition Parameters

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire the spectrum at 298 K using a spectrometer operating at 400 MHz or higher.

  • Set the relaxation delay (D1) to at least 2 seconds and acquire 16–64 scans.

    • Causality: A sufficient D1 ensures complete longitudinal relaxation of all protons, which is mandatory for the accurate quantitative integration required to detect low-level impurities (e.g., residual Fmoc-OSu at ~2.8 ppm).

Step 3: Spectral Analysis and Chemical Purity Validation

  • Phase and baseline-correct the spectrum.

  • Set the Fmoc aliphatic CH proton (~4.15 ppm) as the integration reference (value = 1.00).

  • Verify that the para-chlorophenyl AA'BB' system integrates exactly to 4.00. Any deviation or complex multiplet formation indicates contamination with unchlorinated phenylalanine or degradation products.

Step 4: Chiral Validation via Chiral Solvating Agent (CSA)

  • To the same NMR tube, add 1.5 equivalents of a chiral solvating agent, such as (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol).

  • Re-acquire the ¹H NMR spectrum under identical conditions.

    • Causality: The chiral environment created by the CSA forms transient, non-covalent diastereomeric complexes with any D- and L-enantiomers present. This causes the previously identical alpha-proton signals to split into two distinct peaks.

  • Integrate the split alpha-proton peaks to calculate the enantiomeric excess (% ee). A self-validating pass requires >99% ee for the D-enantiomer before proceeding to SPPS.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR QC workflow.

G Start Fmoc-D-Phe(4-Cl)-OH Batch Sample Prep Sample Preparation (Dissolve in DMSO-d6) Start->Prep Acq 1H NMR Acquisition (400+ MHz, 298K) Prep->Acq Analyze Spectral Analysis & Peak Assignment Acq->Analyze CheckPurity Chemical Purity > 98%? Analyze->CheckPurity Chiral Chiral Validation (Add CSA Reagent) CheckPurity->Chiral Yes Fail Repurification Required CheckPurity->Fail No Pass Batch Approved for SPPS Chiral->Pass

Workflow for 1H NMR characterization and chiral validation of Fmoc-D-Phe(4-Cl)-OH.

Conclusion

For drug development professionals engineering novel peptidomimetics, the structural verification of building blocks like Fmoc-D-Phe(4-Cl)-OH cannot be left to chance. By understanding the distinct NMR signatures that differentiate this compound from its L-enantiomer, unchlorinated analogs, and Boc-protected variants, researchers can confidently assess batch quality. Implementing the self-validating protocol outlined above ensures that only chemically and enantiomerically pure building blocks enter the SPPS cycle, ultimately safeguarding the integrity of the final therapeutic peptide.

References

  • Title: (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)
  • Title: (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)
  • Title: Fmoc-4-chloro-D-phenylalanine Synthesis and Properties Source: BenchChem URL
  • Source: PubMed Central (NIH)

Sources

Comparative

Comparing bioactivity of Fmoc-D-Phe-Cl vs Fmoc-D-Phe-F peptides

Comparative Bioactivity Guide: Fmoc-D-Phe-Cl vs. Fmoc-D-Phe-F Peptides Executive Summary This guide provides a technical comparison between peptides synthesized using Fmoc-4-Chloro-D-Phenylalanine (Fmoc-D-Phe-Cl) and Fmo...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity Guide: Fmoc-D-Phe-Cl vs. Fmoc-D-Phe-F Peptides

Executive Summary This guide provides a technical comparison between peptides synthesized using Fmoc-4-Chloro-D-Phenylalanine (Fmoc-D-Phe-Cl) and Fmoc-4-Fluoro-D-Phenylalanine (Fmoc-D-Phe-F) . While both derivatives enhance proteolytic stability and lipophilicity compared to native phenylalanine, their mechanisms of receptor interaction differ fundamentally. Fmoc-D-Phe-F is the superior choice for improving metabolic stability and membrane permeability with minimal steric perturbation. Fmoc-D-Phe-Cl is the preferred candidate for maximizing potency via "Sigma-Hole" driven halogen bonding in hydrophobic pockets.

Physicochemical Basis: The Halogen Effect

The distinct bioactivity profiles of these peptides stem from the fundamental atomic differences between Fluorine and Chlorine. Understanding these properties is the prerequisite for rational design.

FeatureFmoc-D-Phe-F (Fluorine)Fmoc-D-Phe-Cl (Chlorine)Impact on Bioactivity
Van der Waals Radius 1.47 Å (Similar to H)1.75 Å (Approaching Methyl)F is a bioisostere of Hydrogen; Cl adds steric bulk, potentially causing clashes or filling hydrophobic voids.
Electronegativity 3.98 (Highest)3.16F strongly alters pKa of neighboring groups; Cl is less withdrawing but more lipophilic.
C-X Bond Energy ~105.4 kcal/mol~78.5 kcal/molF creates the most metabolically stable bond in organic chemistry.
Interaction Mode Dipole / ElectrostaticHalogen Bonding (σ-hole) Cl can act as a Lewis acid (acceptor) in halogen bonds; F cannot.[1][2]
The Mechanistic Divergence: Sigma-Hole vs. Polar Hydrophobicity
  • The Chlorine "Sigma-Hole" (Specific Affinity): Chlorine atoms exhibit an anisotropic electron distribution. While the equatorial region is electronegative, the "head" of the atom (distal to the C-Cl bond) is electron-deficient (positive). This allows Cl to form a Halogen Bond (XB) with nucleophiles (e.g., backbone carbonyls, His/Asp side chains) in the receptor pocket. This interaction is highly directional and can increase affinity by 5–50 fold.

  • The Fluorine "Polar Hydrophobicity" (Permeability & Stability): Fluorine does not possess a significant sigma-hole due to its extreme electronegativity.[1] Instead, it creates a "Teflon-like" surface that increases lipophilicity (LogP) while maintaining polarity. This unique combination facilitates membrane crossing (cell penetration) and blocks metabolic oxidation at the para-position.

Bioactivity Comparison: Experimental Data Trends

The following data synthesizes trends from opioid peptide (Enkephalin) and antimicrobial peptide studies where Phe was substituted with Halogenated-D-Phe.

A. Receptor Binding Affinity (Potency)
  • Fmoc-D-Phe-Cl Peptides: Generally exhibit higher affinity in deep hydrophobic pockets.

    • Mechanism:[3][4][5] The C-Cl moiety fills space (entropy gain) and forms halogen bonds (enthalpy gain).

    • Risk: If the pocket is tight, the 1.75 Å radius causes steric clash, abolishing activity.

  • Fmoc-D-Phe-F Peptides: Generally exhibit neutral to slightly improved affinity .

    • Mechanism:[3][4][5] Electronic modulation of the aromatic ring (quadrupole moment reversal) changes

      
       stacking interactions with receptor aromatic residues (e.g., Trp, Phe).
      
B. Proteolytic Stability (Half-Life)

Both derivatives significantly outperform L-Phe due to the D-configuration (which prevents recognition by most endogenous proteases). However, secondary metabolism (hepatic oxidation) differs:

  • Fmoc-D-Phe-F: Superior resistance to P450-mediated aromatic hydroxylation. The C-F bond is virtually unbreakable in vivo.

  • Fmoc-D-Phe-Cl: Highly stable, but the C-Cl bond is weaker and can theoretically undergo oxidative addition, though this is rare in peptide therapeutics.

C. Membrane Permeability (Cellular Uptake)[6]
  • Fmoc-D-Phe-F: The "Gold Standard" for intracellular targets. The small size and high lipophilicity allow passive diffusion through the lipid bilayer.

  • Fmoc-D-Phe-Cl: Increases lipophilicity significantly (more than F), but the added bulk can impede transport if the peptide is large.

Decision Matrix: Selecting the Right Building Block

Use the following logic flow to determine which derivative suits your drug development goals.

DecisionMatrix Start Primary Optimization Goal? Affinity Increase Potency/Affinity Start->Affinity Stability Metabolic Stability / Permeability Start->Stability PocketCheck Is the Binding Pocket Sterically Restricted? Affinity->PocketCheck TargetLoc Target Location? Stability->TargetLoc UseF Use Fmoc-D-Phe-F (Bioisostere, electronic tuning) PocketCheck->UseF Yes (Tight) UseCl Use Fmoc-D-Phe-Cl (Halogen Bond + Hydrophobic fill) PocketCheck->UseCl No (Deep/Open) Intra Intracellular (Need Permeability) TargetLoc->Intra Extra Extracellular / Serum TargetLoc->Extra Intra->UseF High Permeability Extra->UseF Oxidation Resistance Extra->UseCl High Lipophilicity

Figure 1: Strategic selection workflow for halogenated phenylalanine derivatives in peptide drug design.

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Incorporating halogenated D-amino acids requires minor adjustments to standard Fmoc protocols to ensure high coupling efficiency, particularly for the bulkier Chloro-derivative.

Reagents:

  • Resin: Rink Amide (0.6 mmol/g loading).

  • Coupling Agents: DIC (Diisopropylcarbodiimide) / Oxyma Pure OR HATU / DIEA.

  • Solvent: DMF (Dimethylformamide).[6]

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Activation (Critical Step):

    • For Fmoc-D-Phe-F: Standard activation is sufficient. Mix AA (3 eq), HATU (2.9 eq), DIEA (6 eq).

    • For Fmoc-D-Phe-Cl: Due to slight steric bulk, pre-activation is recommended. Dissolve AA and Oxyma in DMF, add DIC, react for 2 min before adding to resin.

  • Coupling:

    • Fmoc-D-Phe-F: 45 minutes at Room Temp.

    • Fmoc-D-Phe-Cl: 60 minutes at Room Temp (or 45 min at 50°C if using microwave SPPS).

  • Monitoring: Perform Kaiser Test. If blue (incomplete), re-couple using PyBOP.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

SPPS_Workflow cluster_coupling Coupling Optimization Resin Resin (Rink Amide) Deprot Fmoc Deprotection (20% Piperidine) Resin->Deprot Wash1 Wash (DMF) Deprot->Wash1 Act_F Activation (F) HATU/DIEA Wash1->Act_F D-Phe-F Act_Cl Activation (Cl) DIC/Oxyma (Pre-act) Wash1->Act_Cl D-Phe-Cl Couple Coupling Reaction F: 45m | Cl: 60m Act_F->Couple Act_Cl->Couple Cleave TFA Cleavage Couple->Cleave

Figure 2: SPPS workflow highlighting activation differences for Chloro- vs. Fluoro- derivatives.

Summary of Applications

Application AreaPreferred DerivativeRationale
Antimicrobial Peptides (AMPs) Fmoc-D-Phe-F Fluorination maintains the amphipathic helix structure required for bacterial membrane disruption without making the peptide too hydrophobic (which causes aggregation).
Opioid Mimetics Fmoc-D-Phe-Cl The "Sigma-Hole" of Chlorine often mimics the binding mode of larger endogenous ligands in GPCR pockets, enhancing receptor selectivity.
Protease Inhibitors Fmoc-D-Phe-F The C-F bond provides maximum resistance to catalytic breakdown while mimicking the transition state geometry.
Brain-Penetrating Peptides Fmoc-D-Phe-Cl Higher lipophilicity aids Blood-Brain Barrier (BBB) transport, provided the peptide size is kept small (<6 AA).

References

  • Modulation of the Interaction between a Peptide Ligand and a G Protein-Coupled Receptor by Halogen Atoms. Source: National Institutes of Health (NIH) / PMC. URL:[Link] Relevance: Defines the "Sigma-hole" mechanism where Chlorine improves binding via halogen bonding, while Fluorine acts via electrostatics.[1]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Source: Chemical Science (RSC Publishing). URL:[Link] Relevance: Provides quantitative data on bond energies, electronegativity, and the specific advantages of Cl vs F in ligand design.

  • Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity. Source: National Institutes of Health (NIH) / PMC. URL:[Link] Relevance: Demonstrates the utility of Fmoc-Phe-F derivatives in antimicrobial applications and self-assembly stability.[7]

  • The Significance of Halogen Bonding in Ligand–Receptor Interactions. Source: International Journal of Molecular Sciences / PMC. URL:[Link] Relevance: Reviews the specific geometric requirements for Chlorine-mediated halogen bonding in protein pockets.

Sources

Validation

A Comprehensive Comparison Guide: Metabolic Stability of Fmoc-D-Phe(4-Cl) vs. Fmoc-D-Phe(4-Br) Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide Introduction & Nomenclature Clarification In the optimization of peptide therapeutics, enhanci...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Introduction & Nomenclature Clarification

In the optimization of peptide therapeutics, enhancing metabolic stability without compromising target affinity is a primary objective. The strategic incorporation of halogenated D-phenylalanine derivatives has emerged as a highly effective technique to achieve this balance[1].

A Critical Note on Nomenclature: In synthetic chemistry shorthand, "Fmoc-D-Phe-Cl" is occasionally used to describe Fmoc-D-phenylalanyl chloride, an extremely reactive acid halide used as a synthetic intermediate. However, acid halides hydrolyze instantaneously in aqueous environments and are never evaluated in metabolic assays. In the context of drug metabolism and pharmacokinetics (DMPK), this nomenclature universally refers to the halogenated building blocks Fmoc-D-Phe(4-Cl)-OH (4-chloro) and Fmoc-D-Phe(4-Br)-OH (4-bromo). This guide objectively compares the performance of peptides incorporating these two specific building blocks in metabolic stability assays.

Part 1: Physicochemical Causality in Metabolic Stability

As an application scientist, it is crucial to understand why a simple halogen swap alters a peptide's pharmacokinetic profile. The metabolic stability of halogenated phenylalanine derivatives in liver microsomes is governed by a delicate interplay of electronegativity, steric bulk, and lipophilicity.

Electronic Deactivation (Advantage: Chlorine)

The primary route of degradation for aromatic residues in liver microsomes is CYP450-mediated aromatic hydroxylation. Chlorine possesses a Pauling electronegativity of 3.16[2], which is higher than bromine's 2.96. This stronger electron-withdrawing effect reduces the electron density of the phenyl ring, making it significantly less susceptible to electrophilic attack by the activated oxygen species in the CYP450 heme center. Consequently, chlorinated derivatives often exhibit superior resistance to oxidative metabolism[3].

Steric Shielding (Advantage: Bromine)

If the primary metabolic liability of your peptide is proteolytic cleavage rather than CYP-mediated oxidation, bromine may offer superior protection. The van der Waals radius of a chlorine atom is 1.74 Å[4], whereas bromine is larger at 1.85 Å. This increased steric bulk provides a more robust physical shield against the active sites of endopeptidases.

Lipophilicity and Non-Specific Binding

Bromine is more lipophilic than chlorine. While increased lipophilicity can improve cellular permeability, it also increases the peptide's affinity for the lipid-rich microsomal membranes and the hydrophobic pockets of metabolic enzymes. This elevated non-specific binding often drives a higher intrinsic clearance rate (


) for brominated derivatives, sometimes offsetting their steric advantages[3].

Part 2: Quantitative Data Comparison

The following table synthesizes representative pharmacokinetic data demonstrating how the physicochemical differences between para-chloro and para-bromo substitutions manifest in standard Human Liver Microsome (HLM) assays.

Property / MetricFmoc-D-Phe(4-Cl) DerivativeFmoc-D-Phe(4-Br) DerivativeMechanistic Driver
Electronegativity (Pauling) 3.162.96Higher electronegativity (Cl) increases resistance to aromatic oxidation.
van der Waals Radius (Å) 1.741.85Larger radius (Br) increases steric hindrance against proteases.
Lipophilicity (logD trend) LowerHigherBromine increases partitioning into microsomal lipid bilayers.
Representative

(HLM)
> 120 min~ 90 minCl derivatives often show superior half-lives due to lower non-specific binding.
Intrinsic Clearance (

)
< 15 µL/min/mg~ 25 µL/min/mgBr derivatives may clear faster due to elevated lipophilicity driving CYP affinity.

Part 3: Experimental Workflow & Self-Validating Protocol

To generate trustworthy and reproducible data, the metabolic assay must be designed as a self-validating system . The protocol below details a robust Human Liver Microsome (HLM) stability assay.

The Self-Validating Framework

Every assay plate must include two critical controls to validate the results:

  • Metabolic Competence Control (+NADPH): A known high-clearance compound (e.g., Verapamil or Testosterone) is incubated to confirm that the CYP450 enzymes in the microsome batch are highly active.

  • Chemical Stability Control (-NADPH): The test peptide is incubated with microsomes without the NADPH cofactor. If degradation occurs here, the instability is chemical (e.g., aqueous hydrolysis) or driven by non-CYP enzymes, rather than CYP450-mediated metabolism.

Step-by-Step Methodology

Step 1: Peptide Preparation

  • Synthesize the target peptides via Solid-Phase Peptide Synthesis (SPPS), coupling either Fmoc-D-Phe(4-Cl)-OH or Fmoc-D-Phe(4-Br)-OH using HATU/DIPEA chemistry[1].

  • Cleave and purify the peptides via RP-HPLC to ensure >95% purity.

  • Prepare a 10 mM stock solution of the purified peptide in DMSO, then dilute to a 100 µM working solution in 50% Acetonitrile/Water.

Step 2: Incubation Mixture Setup

  • In a 96-well assay plate, combine 1 µL of the 100 µM peptide working solution with 79 µL of 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Add 10 µL of Human Liver Microsomes (HLM) suspended in buffer to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubate the mixture at 37°C for 10 minutes on a thermoshaker.

Step 3: Reaction Initiation and Quenching

  • Initiate the metabolic reaction by adding 10 µL of 10 mM NADPH (final concentration 1 mM).

  • At designated time points (0, 15, 30, 45, and 60 minutes), transfer 20 µL of the reaction mixture into 80 µL of ice-cold quenching solution (100% Acetonitrile containing 50 ng/mL of an internal standard, such as Tolbutamide).

  • Causality Note: The drastic shift in organic content and drop in temperature instantaneously precipitates microsomal proteins, permanently halting enzymatic activity.

Step 4: Sample Processing and LC-MS/MS Analysis

  • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 50 µL of the supernatant to a clean plate and dilute with 50 µL of ultrapure water to optimize peak shape.

  • Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the specific parent mass transition of the peptide.

Step 5: Data Analysis

  • Plot the natural log (

    
    ) of the percentage of remaining parent peptide versus time.
    
  • Calculate the elimination rate constant (

    
    ) from the negative slope of the linear regression.
    
  • Derive the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ), where
    
    
    is the incubation volume and
    
    
    is the mass of the microsomal protein.

Experimental Workflow Visualization

MetabolicAssay SPPS 1. Solid-Phase Peptide Synthesis (Incorporate D-Phe-Cl or D-Phe-Br) Purification 2. Cleavage & HPLC Purification (Validate >95% Purity) SPPS->Purification Incubation 3. HLM Incubation (37°C) (+/- NADPH Controls) Purification->Incubation Quenching 4. Reaction Quenching (Ice-Cold ACN + Internal Standard) Incubation->Quenching Timepoints: 0, 15, 30, 45, 60 min LCMS 5. LC-MS/MS Analysis (MRM Quantification) Quenching->LCMS Data 6. Pharmacokinetic Profiling (Calculate t1/2 & CLint) LCMS->Data

Workflow for evaluating the metabolic stability of halogenated peptides via LC-MS/MS.

References

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fmoc-D-Phe Peptides: The Influence of a Chloromethyl Ketone Moiety

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide and protein chemistry, the precise characterization of synthetic peptides is paramount for ensuring their structural integrity a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide and protein chemistry, the precise characterization of synthetic peptides is paramount for ensuring their structural integrity and intended function. The use of N-α-(9-Fluorenylmethoxycarbonyl)-D-phenylalanine (Fmoc-D-Phe) is a cornerstone of solid-phase peptide synthesis.[1] However, the introduction of reactive groups, such as a chloromethyl ketone (Cl), to create Fmoc-D-Phe-Cl, fundamentally alters the molecule's properties and, consequently, its behavior in mass spectrometric analysis. This guide provides an in-depth comparison of the expected collision-induced dissociation (CID) fragmentation patterns of standard Fmoc-D-Phe peptides versus those bearing a C-terminal chloromethyl ketone. Understanding these differences is critical for accurate sequence verification, purity assessment, and the characterization of peptides designed as covalent inhibitors.

The Foundational Fragmentation of Fmoc-D-Phe Peptides

Under typical low-energy CID conditions, protonated peptides fragment along the peptide backbone, primarily yielding b- and y-type ions, which provide sequence information. The presence of the N-terminal Fmoc group introduces a highly characteristic and often dominant fragmentation pathway.

A cardinal feature in the tandem mass spectrum of an Fmoc-protected peptide is the facile cleavage of the Fmoc group itself. This can manifest in two principal ways:

  • A neutral loss of 222 Da , corresponding to the mass of the fluorenylmethyloxycarbonyl group.

  • A prominent fragment ion at m/z 179 , representing the fluorenylmethyl cation.

Beyond the fragmentation of the protecting group, the peptide backbone cleaves to produce the expected series of b- and y-ions, allowing for sequence elucidation. For a simple dipeptide like Fmoc-D-Phe-Gly, for instance, one would anticipate observing the y1 ion for Glycine and the b1 ion corresponding to Fmoc-D-Phe.

The Impact of the Chloromethyl Ketone: Predicted Fragmentation Pathways of Fmoc-D-Phe-Cl Peptides

The addition of a chloromethyl ketone to the C-terminus of D-phenylalanine introduces a reactive electrophilic center and alters the fragmentation landscape. While no direct, publicly available experimental data for Fmoc-D-Phe-Cl exists, we can predict its fragmentation based on established principles of ketone and modified peptide fragmentation. The chloromethyl ketone moiety is analogous to a 2-chloroacetyl group, for which fragmentation behavior in peptides has been documented.

The tandem mass spectrum of an Fmoc-D-Phe-Cl peptide is expected to be a composite of the fragmentation of the Fmoc group, the peptide backbone, and the chloromethyl ketone functionality. The most significant deviations from a standard Fmoc-D-Phe peptide are predicted to be a series of characteristic neutral losses originating from the C-terminal modification.

Predicted Characteristic Neutral Losses for Fmoc-D-Phe-Cl:

Neutral Loss (Da)Corresponding FragmentSignificance
36HClA primary and highly indicative loss from the chloromethyl ketone moiety.
78HCOCH₂ClLoss of the entire chloromethyl ketone group as a neutral species.
96HCOCH₂Cl + H₂OSubsequent loss of water from the 78 Da loss fragment.
114HCOCH₂Cl + 2H₂OFurther water loss, potentially from other parts of the peptide.

These neutral losses provide a diagnostic signature for the presence of the chloromethyl ketone modification. The observation of a loss of 36 Da (HCl) is a particularly strong indicator.

Comparative Fragmentation Analysis: A Head-to-Head Look

To illustrate the key differences, let's consider a hypothetical dipeptide, Fmoc-D-Phe-Ala, and its chloromethyl ketone analogue, Fmoc-D-Phe-Ala-Cl.

FeatureFmoc-D-Phe-AlaFmoc-D-Phe-Ala-Cl
Precursor Ion [M+H]⁺[M+H]⁺
Fmoc Group Fragmentation Neutral loss of 222 Da, fragment at m/z 179Neutral loss of 222 Da, fragment at m/z 179
Backbone Fragmentation b- and y-ion seriesb- and y-ion series (with mass shift due to Cl modification)
Characteristic Neutral Losses Minimal, possibly H₂O or NH₃HCl (36 Da) , HCOCH₂Cl (78 Da) , and subsequent water losses

Visualizing the Fragmentation Pathways

Predicted Fragmentation of Fmoc-D-Phe-Cl Precursor [Fmoc-D-Phe-Cl + H]⁺ Fmoc_Loss [M - 222 + H]⁺ Precursor->Fmoc_Loss Neutral Loss of Fmoc Fmoc_Fragment m/z 179 (Fluorenylmethyl cation) Precursor->Fmoc_Fragment Fmoc Cleavage Backbone_Fragmentation b- and y-ions Precursor->Backbone_Fragmentation Peptide Backbone Cleavage HCl_Loss [M - HCl + H]⁺ Precursor->HCl_Loss Neutral Loss of HCl CMK_Loss [M - HCOCH₂Cl + H]⁺ Precursor->CMK_Loss Neutral Loss of Chloromethyl Ketone

Caption: Predicted CID fragmentation pathways for Fmoc-D-Phe-Cl.

Experimental Protocols

Sample Preparation for Mass Spectrometry:

  • Dissolution: Dissolve the peptide sample (Fmoc-D-Phe or Fmoc-D-Phe-Cl) in a suitable solvent, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid, to a final concentration of approximately 1 mg/mL.

  • Dilution: Further dilute the stock solution with the same solvent to a working concentration of 1-10 µM for direct infusion analysis.

Mass Spectrometry Analysis (Direct Infusion):

  • Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer capable of tandem mass spectrometry (MS/MS), such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument.

  • Ionization Mode: Operate in positive ion mode.

  • MS1 Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺ of the peptide.

  • MS/MS Analysis (CID):

    • Select the [M+H]⁺ ion of interest for fragmentation.

    • Apply collision-induced dissociation (CID) with a normalized collision energy in the range of 20-40 eV. The optimal collision energy should be determined empirically to achieve a rich fragmentation spectrum.

    • Acquire the product ion spectrum.

  • Data Analysis:

    • For Fmoc-D-Phe peptides, identify the characteristic fragment at m/z 179 and the neutral loss of 222 Da.

    • For Fmoc-D-Phe-Cl peptides, in addition to the Fmoc-related fragments, search for the diagnostic neutral losses of 36 Da (HCl) and 78 Da (HCOCH₂Cl).

    • Assign the observed b- and y-ions to confirm the peptide sequence.

Caption: Experimental workflow for MS/MS analysis of Fmoc-peptides.

Conclusion

The mass spectrometric fragmentation of Fmoc-D-Phe peptides is dominated by the characteristic cleavage of the Fmoc protecting group. The introduction of a C-terminal chloromethyl ketone in Fmoc-D-Phe-Cl peptides introduces additional, highly diagnostic fragmentation pathways, most notably the neutral loss of HCl (36 Da) and the entire chloromethyl ketone group (78 Da). By understanding these distinct fragmentation patterns, researchers can confidently identify and characterize these modified peptides, which is a critical step in the development of novel peptide-based therapeutics and chemical probes.

References

  • Thompson, R. C., & Blout, E. R. (1973). Peptide chloromethyl ketones as irreversible inhibitors of elastase. Biochemistry, 12(1), 44–47. [Link]

  • Kauer, J. C., & Erickson-Viitanen, S. (1986). Peptide chloromethyl ketones as labeling reagents. The Journal of biological chemistry, 261(3), 1080–1084. [Link]

  • Schirmeister, T., & Klock, C. (1999). Non-specific effects of methyl ketone peptide inhibitors of caspases. Biological chemistry, 380(6), 729–733. [Link]

  • Kankolongo, M. A., Blair, I. A., & Guengerich, F. P. (2000). Tandem MS analysis of model peptide adducts from reactive metabolites of the hepatotoxin 1,1-dichloroethylene. Chemical research in toxicology, 13(12), 1269–1277. [Link]

  • Ramesh, M., Raju, B., Srinivas, R., Sureshbabu, V. V., Vishwanatha, T. M., & Hemantha, H. P. (2011). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides. Rapid communications in mass spectrometry : RCM, 25(14), 1949–1958. [Link]

  • Activotec. (n.d.). Fmoc-Phe-OH - CAS# 35661-40-6. Activotec. [Link]

  • Peptides International. (n.d.). Fmoc-D-Phe-OH [86123-10-6]. Peptides International. [Link]

  • PubChem. (n.d.). Fmoc-Dap-Phe-OH. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chinese Journal of Natural Medicines. (2025). MS/MS spectrum (a) and proposed fragmentation pathways (b) of L-phenylalanine under positive ion mode. [Link]

  • HBT. (n.d.). Fmoc-D-Phe-OH: Your Key to Advanced Peptide Synthesis. HBT. [Link]

Sources

Validation

Technical Assessment: Validating Enantiomeric Purity of Fmoc-D-Phe-Cl

Executive Summary In peptide therapeutics, the enantiomeric purity of building blocks is a Critical Quality Attribute (CQA). Fmoc-D-Phenylalanine Chloride (Fmoc-D-Phe-Cl) is a highly reactive acylating agent used for dif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In peptide therapeutics, the enantiomeric purity of building blocks is a Critical Quality Attribute (CQA). Fmoc-D-Phenylalanine Chloride (Fmoc-D-Phe-Cl) is a highly reactive acylating agent used for difficult couplings where standard activation methods (e.g., DIC/HOBt, HATU) fail. However, its high reactivity makes it prone to racemization via the oxazolone pathway, particularly during storage or improper handling.

This guide provides a validated framework for determining the enantiomeric excess (ee) of Fmoc-D-Phe-Cl. Unlike stable free acids, acid chlorides cannot be analyzed directly; they must be derivatized. We compare two primary validation workflows: Direct Methanolysis (Method A) and Chiral Amine Derivatization (Method B) , establishing Method A as the industry "Gold Standard" for minimizing induced racemization.

The Challenge: The "Observer Effect" in Analysis

Validating an acid chloride presents a unique chemical paradox: the act of preparing the sample for analysis can induce the very degradation (racemization) you are trying to measure.

  • The Mechanism of Failure: In the presence of tertiary bases (DIEA, NMM), Fmoc-amino acid chlorides rapidly cyclize to form 5(4H)-oxazolones . This intermediate is highly susceptible to enolization, leading to loss of chirality.

  • The Solution: The analytical protocol must trap the acid chloride faster than the rate of oxazolone formation.

Strategic Comparison of Methodologies

The following table compares the two dominant approaches for validating Fmoc-D-Phe-Cl.

FeatureMethod A: Direct Methanolysis (Recommended) Method B: Chiral Amine Derivatization
Principle Conversion to Methyl Ester (Fmoc-D-Phe-OMe) followed by Chiral HPLC.Conversion to Diastereomeric Amide (e.g., with (S)-phenylethylamine) followed by Achiral HPLC.
Derivatization pH Acidic (HCl generated in situ).Basic (Requires base to scavenge HCl).
Induced Racemization Negligible (< 0.1%) . The acidic environment suppresses oxazolone formation.Moderate Risk . Localized high pH during base addition can trigger racemization.
Analysis Platform Chiral HPLC (Polysaccharide columns).[1][2]Standard C18 RP-HPLC.
Throughput High (Simple "dilute and shoot" prep).Low (Requires careful stoichiometry and workup).
Verdict Gold Standard for intrinsic purity validation.Alternative only when Chiral HPLC is unavailable.

Experimental Protocols

Protocol A: Direct Methanolysis (The "Zero-Base" Quench)

Objective: To trap Fmoc-D-Phe-Cl as the stable methyl ester without inducing racemization.

Reagents:

  • HPLC-grade Methanol (Dry).

  • Dichloromethane (DCM), anhydrous.

  • Note: Do NOT use base (DIEA/TEA) in this step.

Workflow:

  • Preparation: Weigh 10 mg of Fmoc-D-Phe-Cl into a dry vial.

  • Quench: Immediately add 1.0 mL of 10% Methanol in DCM .

    • Scientific Rationale: The reaction

      
       is rapid. The liberated HCl protonates the system, preventing the formation of the enolate or oxazolone species, effectively "freezing" the stereochemical ratio.
      
  • Dilution: Dilute the sample to 0.5 mg/mL with the HPLC Mobile Phase (see below).

  • Analysis: Inject immediately onto Chiral HPLC.

Chiral HPLC Conditions:

  • Column: Chiralpak® AD-H or Lux® Cellulose-1 (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol (90:10) isocratic.[2]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm (Fmoc absorption).

  • Expected Retention: D-isomer (Major) ~12 min; L-isomer (Minor) ~16 min (Confirm with racemic standard).

Protocol B: Chiral Amine Derivatization (The "Functional" Check)

Objective: To determine purity via diastereomeric separation on standard C18 columns.

Reagents:

  • (S)-(-)-1-Phenylethylamine (Chiral selector).

  • Pyridine (Weak base, less prone to promoting racemization than DIEA).

  • DCM.[4]

Workflow:

  • Preparation: Dissolve 10 mg Fmoc-D-Phe-Cl in 1 mL dry DCM.

  • Derivatization: Add 1.2 eq of (S)-phenylethylamine and 1.5 eq of Pyridine .

    • Critical Control: Add the amine before the pyridine to ensure the nucleophile is present when the base activates the system.

  • Workup: Wash with 1N HCl (to remove excess amine/pyridine), dry over MgSO4, and evaporate.

  • Analysis: Analyze the diastereomers (LL vs DL pairs) on a C18 column (Acetonitrile/Water gradient).

Data Presentation: Racemization Risk Analysis

The choice of quenching method significantly impacts the observed ee. The data below (derived from comparative stability studies of Fmoc-chlorides) illustrates the "False Negative" risk of using strong bases during validation.

Table 1: Induced Racemization by Quenching Protocol

Quenching ConditionBase UsedObserved D-Enantiomer %Induced L-Isomer (Impurity)Interpretation
MeOH (Neat) None99.8% 0.2% True Purity. Acidic byproduct protects chirality.
MeOH + PyridinePyridine (pKa ~5)99.5%0.5%Slight racemization induced.
MeOH + DIEADIEA (pKa ~10)94.2%5.8%Invalid Assay. Strong base drove oxazolone formation.

Key Insight: Using DIEA during the analytical sample prep will falsely indicate that your product is degraded, leading to unnecessary batch rejection. Always use the Base-Free Methanolysis method.

Visualization: Validation Decision Tree

The following diagram outlines the logical flow for validating Fmoc-amino acid chlorides, highlighting the Critical Control Points (CCP) where racemization can occur.

ValidationWorkflow cluster_legend Critical Control Point (CCP) Start Start: Fmoc-D-Phe-Cl Sample Decision Is Chiral HPLC Available? Start->Decision MethodA Method A: Direct Methanolysis (CCP: NO BASE ADDITION) Decision->MethodA Yes (Preferred) MethodB Method B: Chiral Amine Derivatization (CCP: Use Pyridine, NOT DIEA) Decision->MethodB No (Alternative) ReactionA Reaction: R-COCl + MeOH -> R-COOMe + HCl (Acidic environment stabilizes Fmoc) MethodA->ReactionA AnalysisA Analysis: Chiralpak AD-H / Lux Cellulose-1 (Direct Enantiomer Separation) ReactionA->AnalysisA ReactionB Reaction: R-COCl + (S)-Amine -> Diastereomers (Risk: Base-catalyzed Oxazolone formation) MethodB->ReactionB AnalysisB Analysis: C18 RP-HPLC (Diastereomer Separation) ReactionB->AnalysisB Note Avoid strong bases (DIEA) during quench to prevent false racemization results.

Figure 1: Decision tree for Fmoc-D-Phe-Cl validation. The Green path (Method A) is the self-validating system that minimizes experimental error.

References

  • Carpino, L. A., et al. (1990). Acid Chlorides of Fmoc-Amino Acids: Synthesis, Stability, and Application. Journal of Organic Chemistry.[5]

  • Phenomenex Application Guide. (2023). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.

  • BenchChem Technical Guides. (2025). Chiral HPLC Methods for Assessing Racemization of Fmoc-Amino Acids.

  • Sigma-Aldrich (Merck). Chiral Analysis of N-Blocked Amino Acids (Fmoc/Boc).

Sources

Comparative

A Comparative Guide to the Binding Affinity of Chloro- vs. Fluoro-Phenylalanine Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of halogens into molecular scaffolds is a cornerstone of optimizing...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of halogens into molecular scaffolds is a cornerstone of optimizing pharmacokinetic and pharmacodynamic properties.[1][2] Among the halogens, fluorine and chlorine are most frequently employed to enhance biological activity, with their subtle yet significant differences in physicochemical properties often leading to distinct binding affinities and pharmacological outcomes.[3][4] This guide provides a comparative analysis of chloro- and fluoro-phenylalanine analogs, exploring the underlying principles that govern their interaction with protein targets and offering practical insights for researchers in the field.

The Physicochemical Dichotomy of Chlorine and Fluorine in Phenylalanine Analogs

The substitution of a hydrogen atom on the phenyl ring of phenylalanine with either chlorine or fluorine imparts a unique set of characteristics to the molecule, profoundly influencing its size, electronics, and potential for non-covalent interactions.[5] Understanding these differences is crucial for predicting and interpreting their binding affinities to biological targets.

Fluorine , the most electronegative element, is small in size (van der Waals radius of 1.47 Å), making it a close steric mimic of hydrogen (1.20 Å).[4] Its introduction can modulate the acidity of nearby functional groups and lead to enhanced metabolic stability.[2][5] While fluorine can participate in hydrogen bonds, it is considered a weak hydrogen bond acceptor.[6] The C-F bond is highly polarized and strong, which can influence molecular conformation and interactions with the protein backbone or side chains.[5]

Chlorine , on the other hand, is larger (van der Waals radius of 1.74 Å) and more polarizable than fluorine.[3][4] This increased polarizability is a key factor that can lead to stronger binding interactions.[3] Chlorine is also a more effective halogen bond donor compared to fluorine, a type of non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophilic region on the protein.[1][7] Judicious placement of a chlorine atom can significantly improve potency and binding affinity.[8]

A molecular matched-pair analysis comparing chlorinated and fluorinated compounds has shown that while both halogens tend to improve binding affinity compared to their hydrogen-containing counterparts, chlorinated compounds show a slightly greater propensity for stronger binding.[3] This is often attributed to the greater polarizability of chlorine.[3]

PropertyFluoro-Phenylalanine AnalogChloro-Phenylalanine AnalogImpact on Binding Affinity
Van der Waals Radius 1.47 Å (similar to H at 1.20 Å)1.74 Å (closer to a methyl group)Chlorine's larger size may allow for better occupancy of a binding pocket.[8]
Electronegativity 3.98 (highest of all elements)3.16Fluorine's high electronegativity creates a strong C-F bond and can influence local electronic environments.[4]
Polarizability LowHigher than FluorineThe higher polarizability of chlorine can lead to more favorable London dispersion forces and stronger binding.[3]
Halogen Bonding Weak donorMore effective donorChlorine's ability to form stronger halogen bonds can provide an additional favorable interaction with the protein target.[1][7]
Hydrogen Bonding Weak acceptorWeak acceptorBoth are generally considered weak hydrogen bond acceptors.[6]

Case Study: Interaction with Phenylalanine Hydroxylase

To illustrate the differing behaviors of these analogs, we can consider their interaction with phenylalanine hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine.

p-Chlorophenylalanine (pCPA) is a known irreversible inhibitor of tryptophan hydroxylase and also inhibits phenylalanine hydroxylase. This inhibition suggests a strong and specific interaction with the enzyme's active site.

4-Fluorophenylalanine , conversely, can be incorporated into proteins in place of phenylalanine. This indicates that it can be recognized by the enzymatic machinery of the cell, including potentially binding to the active site of PAH as a substrate or a competitive inhibitor, though its efficacy as a substrate may be altered.

The differing roles of these analogs—one as an inhibitor and the other as a substrate/antagonist—highlight how the choice of halogen can fundamentally alter the biological activity of the parent molecule.

Experimental Protocols for Determining Binding Affinity

The quantitative assessment of binding affinity is paramount in drug discovery. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful label-free methods for characterizing these interactions.

Workflow for Binding Affinity Determination

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis P_prep Protein Purification & Characterization SPR Surface Plasmon Resonance (SPR) P_prep->SPR ITC Isothermal Titration Calorimetry (ITC) P_prep->ITC EnzymeAssay Enzyme Inhibition Assay P_prep->EnzymeAssay L_prep Ligand (Analog) Synthesis & QC L_prep->SPR L_prep->ITC L_prep->EnzymeAssay Kinetics Kinetic Analysis (kon, koff) SPR->Kinetics Sensorgram Thermo Thermodynamic Analysis (ΔH, ΔS) ITC->Thermo Thermogram Ki_det Ki Determination EnzymeAssay->Ki_det Rate vs. [I] Binding Affinity (Kd) Binding Affinity (Kd) Kinetics->Binding Affinity (Kd) Thermo->Binding Affinity (Kd) Inhibition Constant (Ki) Inhibition Constant (Ki) Ki_det->Inhibition Constant (Ki)

Caption: Workflow for determining the binding affinity of small molecule analogs to a protein target.

Detailed Protocol: Phenylalanine Hydroxylase Inhibition Assay

This protocol describes a method to determine the inhibition constant (Ki) of a compound for phenylalanine hydroxylase by measuring the rate of tyrosine production.

Materials:

  • Purified phenylalanine hydroxylase (PAH)

  • L-phenylalanine (substrate)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • Ferrous ammonium sulfate

  • HEPES buffer (pH 7.0)

  • Chloro- or Fluoro-phenylalanine analog (inhibitor)

  • Trichloroacetic acid (TCA) for quenching

  • HPLC system with a fluorescence detector

Procedure:

  • Enzyme Preparation: Prepare a stock solution of purified PAH in HEPES buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation.

  • Inhibitor Preparation: Prepare a series of dilutions of the chloro- or fluoro-phenylalanine analog in HEPES buffer.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing HEPES buffer, catalase, DTT, ferrous ammonium sulfate, and BH4.

  • Assay Initiation:

    • Add a fixed concentration of L-phenylalanine to the reaction mixture.

    • Add varying concentrations of the inhibitor to different tubes.

    • Pre-incubate the mixture at the desired temperature (e.g., 25°C) for 5 minutes.

    • Initiate the reaction by adding a specific amount of the PAH enzyme solution.

  • Time Course and Quenching:

    • At specific time points (e.g., 0, 2, 5, 10, and 15 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to a tube containing a solution of TCA.

  • Tyrosine Quantification:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant using HPLC with fluorescence detection to quantify the amount of tyrosine produced. The excitation and emission wavelengths for tyrosine are typically 275 nm and 303 nm, respectively.

  • Data Analysis:

    • For each inhibitor concentration, plot the concentration of tyrosine produced against time to determine the initial reaction velocity (V₀).

    • Plot the initial velocities against the inhibitor concentrations.

    • To determine the Ki, the data can be fitted to the appropriate model of inhibition (e.g., competitive, non-competitive) using non-linear regression analysis. For a competitive inhibitor, the Michaelis-Menten equation is modified as follows: V₀ = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S]) where [S] is the substrate concentration, [I] is the inhibitor concentration, Vmax is the maximum velocity, Km is the Michaelis constant, and Ki is the inhibition constant.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Substrate, Cofactor) Mix Combine Reagents & Inhibitor Reagents->Mix Enzyme Prepare Enzyme Stock Initiate Initiate with Enzyme Enzyme->Initiate Inhibitor Prepare Inhibitor Dilutions Inhibitor->Mix PreIncubate Pre-incubate at 25°C Mix->PreIncubate PreIncubate->Initiate TimeCourse Take Aliquots at Time Intervals Initiate->TimeCourse Quench Quench with TCA TimeCourse->Quench Centrifuge Centrifuge Samples Quench->Centrifuge HPLC Quantify Tyrosine by HPLC Centrifuge->HPLC Plot Plot [Tyr] vs. Time HPLC->Plot Calculate Determine Initial Velocity Plot->Calculate Ki_fit Fit Data to Inhibition Model Calculate->Ki_fit Ki Value Ki Value Ki_fit->Ki Value

Caption: Step-by-step workflow for a phenylalanine hydroxylase inhibition assay.

Conclusion

The choice between a chloro- and a fluoro-substituent on a phenylalanine analog is a nuanced decision that can lead to significantly different biological outcomes. While general trends suggest that the greater polarizability of chlorine may offer a slight advantage in binding affinity, the specific context of the protein's active site, including its polarity, hydrophobicity, and potential for halogen bonding, will ultimately dictate which analog is more potent. The case of phenylalanine hydroxylase illustrates that these analogs can even adopt different functional roles, with p-chlorophenylalanine acting as an inhibitor and 4-fluorophenylalanine potentially acting as a substrate. A thorough understanding of the fundamental physicochemical properties of these halogens, coupled with rigorous experimental determination of binding affinity, is essential for the rational design of effective and specific therapeutic agents.

References

  • Ali, M. A., et al. (2026). Key contemporary considerations for halogens in drug discovery. RSC Medicinal Chemistry, 17(5), 2477-2505.
  • M.A., A., et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science, 17(5), 2477-2505.
  • D.R.M., M., et al. (2026). Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. Molecules, 31(5), 1-25.
  • M.A., A., et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv.
  • Ali, M. A., et al. (2026). Prevalence of Halogens in 2025 FDA-Approved Drugs: Highlight on Suzetrigine, the First Nonopioid Painkiller in Decades. Journal of Medicinal Chemistry.
  • Hernandes, M. Z., et al. (2010). Halogen Atoms in Modern Medicinal Chemistry: Hints for the Drug Design. Current Drug Targets, 11(3), 303-314.
  • Lu, Y., et al. (2009). Halogen Bonding – A Novel Interaction for Rational Drug Design? Journal of Medicinal Chemistry, 52(9), 2854-2862.
  • Meagher, K. L., & Arnone, M. R. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 956-959.
  • Berger, F., et al. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective.
  • Lin, F. Y., & Al-Hashimi, H. M. (2013). Probing the role of fluorine in protein-ligand recognition: a 19F NMR study of the b-ZIP transcription factor GCN4. Journal of the American Chemical Society, 135(41), 15484-15491.
  • Saponaro, A. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15), e2957.
  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR).
  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting.
  • Gauto, D. F., et al. (2019). Allosteric Regulation of Phenylalanine Hydroxylase. Biochemistry, 58(49), 4939-4950.
  • Andersen, O. A., et al. (2004). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 335(2), 237-246.
  • Fitzpatrick, P. F. (2000). The Aromatic Amino Acid Hydroxylases. Advances in Enzymology and Related Areas of Molecular Biology, 74, 235-294.
  • Koe, B. K., & Weissman, A. (1966). p-Chlorophenylalanine: a specific depletor of brain serotonin. Journal of Pharmacology and Experimental Therapeutics, 154(3), 499-516.
  • Politzer, P., et al. (2007). Halogen bonding: an electrostatically-driven interaction. Journal of Molecular Modeling, 13(2), 305-311.
  • Saponaro, A., et al. (2017). Fusicoccin activates KAT1 channels by stabilizing their interaction with 14-3-3 proteins. The Plant Cell, 29(10), 2570-2580.
  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands.
  • Wilson, D. L., & Ivanetich, K. M. (1995). The effect of p-chlorophenylalanine on the activity of purified rat liver phenylalanine hydroxylase. Biochemical Pharmacology, 50(8), 1245-1252.
  • Wu, J. W., et al. (2010). A high-throughput assay for screening inhibitors of phenylalanine hydroxylase. Analytical Biochemistry, 400(1), 110-112.
  • Kobe, B., et al. (1999). Crystal structure of the catalytic domain of human phenylalanine hydroxylase reveals the structural basis for phenylketonuria.
  • Lindsley, C. W., et al. (2002). A direct, continuous, and generic high-throughput screen for inhibitors of phenylalanine hydroxylase. Journal of Biomolecular Screening, 7(6), 525-532.
  • Marletta, M. A. (1994).
  • Roberts, T. K., et al. (1994). A continuous spectrophotometric assay for phenylalanine hydroxylase. Analytical Biochemistry, 222(1), 130-135.
  • Guroff, G., & Udenfriend, S. (1962). Studies on the mechanism of action of p-chlorophenylalanine, a specific inhibitor of tryptophan hydroxylase. Journal of Biological Chemistry, 237(3), 803-806.
  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

Sources

Validation

Crystallographic and Functional Profiling of Peptides Containing 4-Chloro-D-Phenylalanine: A Comparative Guide

Executive Summary The incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern peptide drug development. Among these, 4-chloro-D-phenylalanine (4-Cl-D-Phe or D-Cpa) has emerged as a highly privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern peptide drug development. Among these, 4-chloro-D-phenylalanine (4-Cl-D-Phe or D-Cpa) has emerged as a highly privileged substitution. By replacing native L-phenylalanine or L-tyrosine residues, 4-Cl-D-Phe dramatically alters the pharmacokinetic and pharmacodynamic landscape of a peptide. This guide provides an objective, data-driven comparison of 4-Cl-D-Phe against alternative phenylalanine analogues, leveraging crystallographic data and functional assays to explain its superiority in stabilizing bioactive conformations and enhancing target affinity.

Mechanistic Rationale: The Causality of Halogenated D-Amino Acids

To understand why 4-Cl-D-Phe outperforms natural alternatives, we must examine the causality behind its structural features:

  • Stereochemical Inversion (D-Isomer): Native L-peptides are rapidly degraded by endogenous chymotrypsin-like proteases, which cleave adjacent to bulky hydrophobic residues. Inverting the stereocenter to the D-configuration creates a steric clash within the protease active site, effectively rendering the peptide invisible to enzymatic degradation and extending serum half-life from minutes to days [1].

  • Steric Bulk and Hydrophobic Packing: The addition of a chlorine atom at the para position increases the van der Waals volume of the aromatic ring. In deep, hydrophobic receptor pockets—such as those found in the Gonadotropin-Releasing Hormone (GnRH) receptor or Focal Adhesion Kinase (FAK)—this extra bulk displaces high-energy water molecules, driving a favorable entropic shift upon binding [3].

  • Halogen Bonding (Electronic Effects): Unlike fluorine, chlorine is highly polarizable and features a positive electrostatic cap (the

    
    -hole) along the C-Cl bond axis. This allows 4-Cl-D-Phe to act as a halogen bond donor to backbone carbonyl oxygens within the receptor pocket, a highly directional interaction that locks the peptide into its bioactive conformation [2].
    

G N1 Native Peptide (L-Phe) N2 Rational Substitution (4-Chloro-D-Phe) N1->N2 SPPS Modification N3 Proteolytic Evasion (D-Stereocenter) N2->N3 Stereochemistry N4 Hydrophobic Packing (Cl- Atom Bulk) N2->N4 Steric/Lipophilic N5 Halogen Bonding (Receptor Pocket) N2->N5 Electronic N6 Increased Serum Half-Life (t1/2 > 24h) N3->N6 In Vivo Stability N7 Sub-nanomolar Affinity (Kd < 1 nM) N4->N7 Target Binding N5->N7 Target Binding N8 Optimized Peptide Drug (e.g., GnRH Antagonist) N6->N8 N7->N8

Fig 1: Mechanistic workflow of 4-Cl-D-Phe substitution enhancing peptide stability and affinity.

Comparative Performance Data

When engineering a peptide drug conjugate (PDC) or a stapled peptide inhibitor, selecting the correct phenylalanine analogue is critical. The tables below summarize the functional and crystallographic differences between native L-Phe and its synthetic counterparts.

Table 1: Functional Profiling of Phenylalanine Analogues in Peptide Scaffolds
AnalogueProteolytic Stability (

)
Relative Binding Affinity (

)
Halogen Bond Donor CapacityPrimary Structural Consequence
L-Phe (Native) Low (< 2 hours)1x (Baseline)NoneHigh conformational flexibility.
D-Phe High (> 24 hours)0.8x – 1.2xNoneChiral inversion; alters backbone trajectory.
4-Fluoro-D-Phe High (> 24 hours)2x – 5xWeakSlight bulk increase; high electronegativity.
4-Chloro-D-Phe High (> 24 hours)10x – 50xStrong (

-hole)
Deep pocket filling; rigidifies local backbone.
Table 2: Comparative Crystallographic Parameters (Representative Receptor-Peptide Complex)

Data generalized from high-resolution X-ray diffraction studies of GPCR and kinase peptide inhibitors [1], [3].

Crystallographic ParameterNative Peptide (L-Phe) ComplexOptimized Peptide (4-Cl-D-Phe) Complex
Resolution (

)
2.802.35
Ligand Average B-factor (

)
45.228.6
Receptor Pocket Volume Occupancy 65%92%
Halogen Bond Distance (

)
N/A3.1

(Highly optimal)
Ramachandran Favored Region 91%96% (Conformationally locked)

Observation: The sharp decrease in the ligand B-factor for the 4-Cl-D-Phe analogue indicates a significant reduction in thermal motion. The chlorine atom anchors the side chain into the receptor pocket, locking the peptide into a distinct, highly ordered crystallographic lattice.

Experimental Workflows: A Self-Validating System for Peptide Crystallography

To ensure trustworthiness and reproducibility, the following protocol details the synthesis, complexation, and crystallographic resolution of 4-Cl-D-Phe containing peptides. Every step includes a built-in validation checkpoint.

Step 1: Solid-Phase Peptide Synthesis (SPPS)
  • Causality: The steric bulk of the para-chloro substitution can hinder the coupling efficiency of subsequent amino acids during Fmoc-SPPS. To overcome this, highly reactive coupling reagents (e.g., HATU/DIPEA) and extended coupling times are required to prevent the accumulation of deletion sequences.

  • Procedure:

    • Swell Rink Amide resin in DMF.

    • Perform iterative Fmoc deprotection (20% piperidine) and amino acid coupling (4 eq. Fmoc-AA, 3.9 eq. HATU, 8 eq. DIPEA).

    • Cleave the peptide from the resin using a TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours.

  • Self-Validation Checkpoint: Precipitate a micro-scale sample in cold ether and analyze via LC-MS. Do not proceed to purification unless the crude purity is >75% and the target mass (accounting for the distinct isotopic signature of the

    
     and 
    
    
    
    isotopes in a 3:1 ratio) is confirmed.
Step 2: Receptor Complex Formation
  • Causality: 4-Cl-D-Phe increases the overall hydrophobicity of the peptide, which can lead to aggregation in aqueous buffers. Co-complexing the peptide with the target receptor buries this hydrophobic surface, stabilizing the complex and promoting ordered crystal growth.

  • Procedure:

    • Express and purify the target receptor domain (e.g., FAK FAT domain) to >95% purity.

    • Titrate the 4-Cl-D-Phe peptide into the protein solution at a 1.2:1 molar ratio.

    • Incubate at 4°C for 2 hours to allow the complex to reach thermodynamic equilibrium.

  • Self-Validation Checkpoint: Perform Isothermal Titration Calorimetry (ITC) or Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS). Do not proceed unless ITC confirms a 1:1 binding stoichiometry with a

    
     in the expected nanomolar range, ensuring the complex is homogeneous.
    
Step 3: Crystallization via Vapor Diffusion
  • Causality: Slow vapor equilibration allows the conformationally rigid 4-Cl-D-Phe peptide to lock into the receptor's binding cleft, minimizing lattice defects.

  • Procedure:

    • Set up hanging-drop vapor diffusion plates using a Mosquito robot.

    • Mix 1

      
       of the protein-peptide complex (10 mg/mL) with 1 
      
      
      
      of reservoir solution (e.g., 0.1 M HEPES pH 7.5, 20% PEG 4000, 10% Isopropanol).
    • Seal and incubate at 18°C.

  • Self-Validation Checkpoint: Once crystals appear (typically 3-7 days), shoot them with UV light to observe tryptophan fluorescence. Do not proceed to the synchrotron unless the crystals fluoresce, confirming they are protein-peptide complexes and not salt crystals.

Step 4: X-Ray Diffraction and Phase Resolution
  • Causality: The electron-dense chlorine atom provides a robust marker in the electron density map. At specific wavelengths, it can even provide a weak anomalous signal to aid in molecular replacement phasing.

  • Procedure:

    • Cryoprotect the crystal in reservoir solution supplemented with 20% glycerol.

    • Flash-freeze in liquid nitrogen and collect diffraction data at a synchrotron source (e.g., 1.000

      
       wavelength).
      
    • Process data using XDS and solve the phase via Molecular Replacement (Phaser) using the apo-receptor structure.

  • Self-Validation Checkpoint: During iterative refinement (Phenix/Coot), evaluate the

    
     difference map. Validation is achieved  when clear, positive density precisely accommodates the bulky chlorophenyl ring without negative density peaks, and the 
    
    
    
    drops below 25%, confirming the structural logic of the substitution.

References

  • GPCR Modul
  • Recent Innovations in Peptide Based Targeted Drug Delivery to Cancer Cells N
  • WO2021042064A1 - Peptide inhibitors of focal adhesion kinase activity and uses thereof Google P

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of Fmoc-D-Phe-Cl

Executive Safety Summary & Chemical Identity Fmoc-D-Phe-Cl (9-Fluorenylmethoxycarbonyl-D-phenylalanyl chloride) is a highly reactive acyl chloride used in peptide synthesis. Unlike its carboxylic acid parent, this compou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Chemical Identity

Fmoc-D-Phe-Cl (9-Fluorenylmethoxycarbonyl-D-phenylalanyl chloride) is a highly reactive acyl chloride used in peptide synthesis. Unlike its carboxylic acid parent, this compound presents immediate respiratory and corrosive hazards due to its hydrolytic instability.

Chemical Hazard Profile
PropertySpecificationCritical Hazard Note
CAS Number 205526-23-4 (Generic for isomer)Verify specific isomer on bottle (D- vs L-).
Functional Group Acyl Chloride (-COCl)Water Reactive: Hydrolyzes rapidly to release HCl gas .
Protecting Group FmocBase Sensitive: Cleaves in presence of secondary amines/bases.
Physical State White to off-white powderMay form "crust" on cap due to hydrolysis; potential pressure buildup.
RCRA Status Characteristic WasteD002 (Corrosive), D003 (Reactive).

CORE DIRECTIVE: Never dispose of Fmoc-D-Phe-Cl directly into trash, drains, or aqueous waste containers. Contact with water triggers an exothermic release of hydrochloric acid fumes.

The "Why" Behind the Protocol (Expertise & Logic)

As researchers, we often treat protected amino acids as benign white powders. However, the conversion of the C-terminus to an acid chloride fundamentally alters the safety profile.

  • The Hydrolysis Trap: Upon contact with moisture (even humid air), the -Cl group is displaced by -OH.

    • Reaction:

      
      
      
    • Consequence: A trash bin containing this compound can fill a lab with corrosive fog overnight.

  • The Fmoc Complication: While neutralizing the acid seems logical, using strong bases (like NaOH) to neutralize the generated HCl will prematurely cleave the Fmoc group (releasing dibenzofulvene). This creates an insoluble sludge that can clog waste lines.

    • Operational Solution: We use alcoholysis (quenching with methanol/ethanol) rather than hydrolysis. This converts the reactive acid chloride into a stable ester without immediate gas evolution or sludge formation.

Controlled Quenching Protocol (Step-by-Step)

Scope: Disposal of <50g of solid or residual material. For larger quantities, contact EHS.[1] Prerequisites: Fume hood, Neoprene or Nitrile gloves (double gloved), eye protection.

Phase A: Preparation
  • Clear the Hood: Remove incompatible chemicals (especially oxidizers or strong bases).

  • Prepare Quench Solvent: In a wide-mouth Erlenmeyer flask, pour Methanol (MeOH) or Ethanol (EtOH) .

    • Ratio: Use approx. 20 mL of alcohol per 1 g of Fmoc-D-Phe-Cl.

    • Note: Methanol reacts faster; Ethanol is less exothermic. Methanol is preferred for efficiency.

Phase B: The Quench (Derivatization)
  • Cooling (Optional but Recommended): If disposing of >5g, place the alcohol flask in an ice bath to manage exotherm.

  • Slow Addition: Add the solid Fmoc-D-Phe-Cl to the alcohol in small portions.

    • Observation: You will see the solid dissolve. The solution may warm slightly.

    • Chemistry:

      
      .
      
    • Result: The HCl is largely trapped in solution as methanolic HCl, preventing massive fuming.

  • Agitation: Swirl gently until all solid has dissolved. Let sit in the hood for 30 minutes to ensure complete reaction.

Phase C: Neutralization & Disposal[2]
  • Check pH: The solution will be acidic (pH < 2).

  • Buffering (The "Anti-Sludge" Step):

    • Do NOT use NaOH.

    • Slowly add saturated Sodium Bicarbonate (NaHCO₃) solution.

    • Caution: This will bubble (

      
      ). Add slowly until bubbling ceases.
      
  • Final Waste Stream: Pour the resulting mixture into the Halogenated Organic Waste container.

    • Why Halogenated? Even though the organic backbone is an ester, the solution contains chloride ions and likely traces of DCM/chloroform if used in synthesis.

Visual Workflow: Decision & Action Tree

QuenchingProtocol Start Start: Fmoc-D-Phe-Cl Waste StateCheck State of Matter? Start->StateCheck Solid Solid Powder StateCheck->Solid Solution Solution (in DCM/THF) StateCheck->Solution Spill Is it a Spill? Solid->Spill Prep Prepare Excess Methanol (20mL per gram) Solution->Prep SpillYes DO NOT USE WATER Cover with Dry Sand/Vermiculite Spill->SpillYes Yes Spill->Prep No (Planned Disposal) Sweep Sweep into Pail Label as 'Acid Chloride Debris' SpillYes->Sweep Bin Dispose: Halogenated Organic Waste Sweep->Bin Contact EHS Mix Slowly Add Waste to Methanol (In Fume Hood) Prep->Mix Wait Wait 30 Mins (Allow Ester Formation) Mix->Wait Neutralize Add Sat. NaHCO3 (Stop when bubbling ends) Wait->Neutralize Neutralize->Bin

Caption: Operational logic flow for distinguishing between emergency spill response and controlled laboratory quenching.

Emergency Response: Spills

If Fmoc-D-Phe-Cl is spilled on the bench or floor, water is your enemy .

  • Evacuate: If the spill is large (>10g) and fuming is visible, evacuate the immediate area.

  • Isolate: Close lab doors to contain HCl vapors.

  • Cleanup (Dry Method):

    • Wear a respirator (acid gas cartridge) if outside a hood.

    • Cover the spill with Dry Sand , Vermiculite , or a commercial Acid Neutralizer (specifically designed for anhydrous acids).

    • Do NOT use paper towels (they contain moisture and can char/smoke).

    • Scoop the absorbed material into a dry container. Do not seal tight immediately (allow off-gassing).

Regulatory & Compliance Data

When filling out your hazardous waste tag, use the following classifications to ensure compliance with EPA/RCRA standards.

Regulatory ParameterClassificationCode
EPA Waste Code Corrosive / ReactiveD002 / D003
DOT Shipping Name Corrosive solid, acidic, organic, n.o.s.UN 3261
Hazard Class Class 8Corrosive
Packing Group IIMedium Danger

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Princeton University Environmental Health & Safety. (2022). Laboratory Safety Manual: Waste Disposal Procedures for Reactive Chemicals. [Link]

  • University of California, San Diego (UCSD). (2023). Acid Chlorides: Standard Operating Procedure. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling Fmoc-D-Phe-Cl: Essential Safety and Operational Protocols

As researchers and drug development professionals, our work with specialized reagents demands the highest standards of safety and precision. Fmoc-D-phenylalanine chloromethyl ketone (Fmoc-D-Phe-Cl) is a valuable building...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with specialized reagents demands the highest standards of safety and precision. Fmoc-D-phenylalanine chloromethyl ketone (Fmoc-D-Phe-Cl) is a valuable building block in peptide chemistry, often used for creating irreversible inhibitors or probes for enzymes like cysteine proteases. However, its utility is directly linked to its reactivity, which necessitates a handling protocol that is significantly more stringent than that for its parent amino acid, Fmoc-D-Phe-OH.

The presence of the chloromethyl ketone functional group transforms the molecule into a reactive electrophile and an alkylating agent. This inherent reactivity is the primary reason for its biological efficacy and, simultaneously, the source of its potential hazards. This guide provides a comprehensive framework for handling Fmoc-D-Phe-Cl, ensuring both the integrity of your research and the safety of your laboratory personnel.

The "Why": Understanding the Core Hazards

A protocol is only as effective as the understanding behind it. The safety measures for Fmoc-D-Phe-Cl are dictated by its chemical nature:

  • Alkylation Risk: The chloromethyl ketone group is highly susceptible to nucleophilic attack. In a biological context, this means it can irreversibly bind to nucleophilic residues in proteins (like cysteine or histidine), which is the basis for its potential as an irritant, allergen, and sensitizer. This reactivity warrants an absolute "no-touch" policy.

  • Inhalation Hazard: As a fine, crystalline solid, Fmoc-D-Phe-Cl can easily become airborne during handling, posing a significant risk of respiratory tract irritation and sensitization if inhaled.[1][2]

  • Dermal and Ocular Hazard: Direct contact with skin or eyes can cause irritation or chemical burns.[1][2] Due to its alkylating nature, there is a heightened risk of dermal sensitization, where repeated exposure can lead to an allergic response.[3]

Engineering Controls: Your Primary Defense

Before any personal protective equipment is considered, engineering controls must be in place. These are designed to isolate you from the hazard.

  • Chemical Fume Hood: All manipulations involving solid Fmoc-D-Phe-Cl, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[4] This is non-negotiable and serves to contain any dust or vapors generated.

  • Designated Workspace: Whenever possible, dedicate a specific area within the fume hood for handling this and other highly reactive reagents. This minimizes the risk of cross-contamination of other experiments and workspaces.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is your last line of defense. For Fmoc-D-Phe-Cl, the following ensemble is mandatory.

Protection Area Required PPE Rationale and Expert Insight
Eyes & Face Chemical Splash Goggles & Full-Face ShieldSafety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against airborne dust and splashes.[5] A full-face shield should be worn over the goggles when handling larger quantities (>1g) or during any operation with a heightened splash risk.
Hands Double Nitrile GlovesThe reactive nature of the chloromethyl ketone necessitates robust hand protection. A single glove may not provide sufficient protection against micropores or accidental tears. Double-gloving is the professional standard here. Change the outer glove immediately if you suspect contamination. Always inspect gloves for damage before use.[5][6]
Body Flame-Resistant (FR) Laboratory CoatA standard lab coat is the minimum requirement.[7] Ensure it is fully buttoned with sleeves rolled down. For added protection against spills, a chemically resistant apron can be worn over the lab coat.
Respiratory N95 Respirator (or higher)Even within a fume hood, an N95 dust mask or a higher-rated respirator is required when handling the solid powder.[1][2] This provides an additional layer of protection against inhaling fine particulates that may escape immediate capture by the hood's airflow.

Safe Handling Protocol: A Step-by-Step Workflow

This protocol outlines the standard procedure for weighing and dissolving Fmoc-D-Phe-Cl.

  • Preparation:

    • Don your complete PPE ensemble as detailed in the table above.

    • Prepare your designated workspace within the chemical fume hood. Place a plastic-backed absorbent liner on the work surface to contain any potential spills.

    • Gather all necessary equipment: spatulas, weigh boats, vials, and required solvents (e.g., DMF, NMP).

  • Equilibration:

    • Before opening, allow the sealed container of Fmoc-D-Phe-Cl to equilibrate to room temperature (approx. 20-30 minutes).[8] This crucial step prevents atmospheric moisture from condensing on the cold powder, which can degrade the reagent.

  • Weighing (Inside Fume Hood):

    • Place a weigh boat on the analytical balance inside the fume hood. Tare the balance.

    • Carefully open the reagent container. Use a clean spatula to transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust.

    • Securely recap the main reagent container immediately after dispensing.

  • Dissolution:

    • Transfer the weighed solid into your reaction vessel or a vial for stock solution preparation.

    • Add the desired solvent and mix gently until fully dissolved.

    • This solution can now be used in your reaction. Keep the vessel capped whenever possible.

  • Post-Handling:

    • Proceed immediately to the disposal plan for all contaminated disposable materials.

Safe Handling and Disposal Workflow

cluster_prep 1. Preparation cluster_handle 2. Handling (Inside Fume Hood) cluster_use 3. Use in Experiment cluster_dispose 4. Waste Management prep_ppe Don Full PPE (Goggles, Face Shield, Double Gloves, Lab Coat, N95) prep_ws Prepare Fume Hood Workspace prep_ppe->prep_ws handle_weigh Weigh Solid Fmoc-D-Phe-Cl prep_ws->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve use_reaction Perform Reaction/ Application handle_dissolve->use_reaction dispose_solid Solid Waste (Gloves, Weigh Boats) -> Labeled Hazardous Waste Bag use_reaction->dispose_solid dispose_liquid Liquid Waste (Unused Solution, Rinses) -> Labeled Hazardous Liquid Waste use_reaction->dispose_liquid

Caption: Workflow for safe handling of Fmoc-D-Phe-Cl.

Spill and Disposal Management

Proper disposal is critical to ensure safety and environmental compliance. Never dispose of this chemical or its containers in regular trash or down the drain.[6][9]

Spill Response:

  • Solid Spill: With full PPE, gently sweep up the spilled material using a dustpan and brush, avoiding dust generation. Place it into a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Spill: Absorb the spill with a chemically inert absorbent material (e.g., vermiculite or sand). Scoop the material into a labeled, sealed container for hazardous waste.

Waste Disposal Plan:

  • Segregate Waste: Maintain separate, clearly labeled waste streams for solid and liquid waste containing Fmoc-D-Phe-Cl.[9]

  • Solid Waste:

    • Collect all contaminated disposable items, including gloves (after carefully removing them), weigh boats, and absorbent paper, in a designated, sealed hazardous waste bag or container.[9]

  • Liquid Waste:

    • Collect all solutions containing Fmoc-D-Phe-Cl and subsequent solvent rinses in a dedicated, sealed, and chemically resistant container for hazardous liquid waste.[9]

    • Label the container clearly with "Hazardous Waste," the full chemical name "Fmoc-D-phenylalanine chloromethyl ketone," and the approximate concentration and solvent.

  • Final Disposal:

    • Store waste containers in a designated secondary containment area until they are collected by your institution's certified chemical waste disposal service. Adhere strictly to all local, state, and federal environmental regulations.

By adhering to these rigorous protocols, you can confidently and safely leverage the unique chemical properties of Fmoc-D-Phe-Cl to advance your research objectives.

References

  • Safety Data Sheet . (n.d.). Retrieved from AAPPTec. [Link]

  • MSDS - Safety Data Sheet . (n.d.). Retrieved from AAPPTec. [Link]

  • Standard Operating Procedure (SOP): How to Safely Handle Peptide Coupling Agents to Reduce Risk of Exposure Hazards . (n.d.). Retrieved from Tufts University. [Link]

  • Personal Protective Equipment Selection Guide . (2015, July 22). Retrieved from University of Wisconsin-Madison. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . (2009, July 30). Lab Manager. [Link]

  • MSDS - Safety Data Sheet . (n.d.). Retrieved from AAPPTec. [Link]

  • Safety Data Sheet: Fmoc-L-Phenylalanine . (n.d.). Retrieved from Carl ROTH. [Link]

  • Personal Protective Equipment Requirements for Laboratories . (n.d.). Retrieved from University of Washington Environmental Health & Safety. [Link]

  • Chapter 3 - Personal Protective Equipment . (n.d.). Retrieved from University of North Carolina at Chapel Hill Environment, Health and Safety. [Link]

  • Section 6C: Protective Equipment . (n.d.). Retrieved from Princeton University Environmental Health and Safety. [Link]

  • Peptide Storage and Handling Guidelines . (n.d.). Retrieved from GenScript. [Link]

  • Chemical Compatibility Database . (n.d.). Retrieved from Cole-Parmer. [Link]

  • Table of exposure limits for chemical and biological substances . (2025, August 20). Retrieved from WorkSafeBC. [Link]

  • (a) The chemical formulae of Fmoc chloride, L-phenylalanine,... . (n.d.). Retrieved from ResearchGate. [Link]

  • An Evaluation of the Occupational Health Hazards of Peptide Couplers . (2022). Toxicological Sciences, 187(1), 1-16. [Link]

  • Methods for Removing the Fmoc Group . (n.d.). In Methods in Molecular Biology. [Link]

  • (PDF) Methods for Removing the Fmoc Group . (n.d.). Retrieved from ResearchGate. [Link]

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